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Core Science & Biosynthesis

Foundational

Whitepaper: Chemical Properties and Synthetic Utility of trans-3-Aminocyclohexanecarbonitrile Hydrochloride

Executive Summary trans-3-Aminocyclohexanecarbonitrile hydrochloride is a highly versatile, bifunctional alicyclic building block widely utilized in the pharmaceutical industry and fine chemical synthesis[1][2]. Its rigi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

trans-3-Aminocyclohexanecarbonitrile hydrochloride is a highly versatile, bifunctional alicyclic building block widely utilized in the pharmaceutical industry and fine chemical synthesis[1][2]. Its rigid cyclohexane scaffold, combined with the specific trans-1,3-disubstitution pattern, provides a unique spatial arrangement of the amine and nitrile pharmacophores. This structural rigidity allows drug development professionals to precisely map pharmacophore vectors during structure-activity relationship (SAR) optimization. This technical guide details its physicochemical properties, stereochemical dynamics, and validated experimental protocols for its derivatization.

Physicochemical Profiling

The foundational quantitative data for trans-3-Aminocyclohexanecarbonitrile hydrochloride is summarized in Table 1[1][2][3].

PropertyValue
Chemical Name trans-3-Aminocyclohexanecarbonitrile hydrochloride
Synonyms trans-3-Cyanocyclohexylamine hydrochloride[2]
CAS Number 920966-30-9[2][3]
Molecular Formula C7H13ClN2[1]
Molecular Weight 160.645 g/mol [1][2]
SMILES C1CC(CC(C1)N)C#N.Cl[1]
InChI Key ZBUXGIYHCTWUTA-ZJLYAJKPSA-N[1]

Stereochemical and Conformational Dynamics

Understanding the conformational causality of the trans-1,3-disubstituted cyclohexane system is critical for predicting its reactivity and steric hindrance during synthesis.

  • Conformational Locking : In a cyclohexane chair conformation, a trans-1,3-relationship dictates that one substituent must occupy an axial position while the other occupies an equatorial position (a,e or e,a). It cannot adopt a diequatorial (e,e) conformation without breaking ring bonds.

  • A-Value Thermodynamics : The conformational equilibrium is governed by the steric bulk (A-values) of the substituents. The primary amine group (-NH

    
    ) has an A-value of approximately 1.2–1.6 kcal/mol, whereas the linear, sp-hybridized cyano group (-CN) has a significantly smaller A-value of ~0.2 kcal/mol. Consequently, the thermodynamically favored chair conformer places the bulkier amino group in the equatorial position and the cyano group in the axial position.
    
  • Hydrochloride Salt Causality : The compound is supplied commercially as a hydrochloride salt[2][4]. This is a deliberate chemical choice to prevent intermolecular auto-condensation (where the free amine of one molecule attacks the electrophilic nitrile of another) and to enhance oxidative stability and crystallinity for long-term storage.

Orthogonal Reactivity Profiles

The strategic value of this building block lies in its orthogonal reactivity, allowing selective functionalization of either the amine or the nitrile group without cross-interference[5].

  • Amine Reactivity : Following liberation from the HCl salt using a non-nucleophilic base, the primary amine acts as a strong nucleophile suitable for amide coupling, reductive amination, or Buchwald-Hartwig cross-coupling.

  • Nitrile Reactivity : The cyano group serves as an electrophilic carbon center or a masked functional group. It can be hydrolyzed to a carboxylic acid/amide, reduced to a primary amine (yielding a 1,3-diamine), or reacted with an azide to form a tetrazole (a common carboxylic acid bioisostere).

Reactivity Core trans-3-Aminocyclohexanecarbonitrile Hydrochloride Amine Primary Amine Reactivity (Nucleophilic) Core->Amine Deprotonation (Base) Nitrile Nitrile Reactivity (Electrophilic) Core->Nitrile Orthogonal Derivatization Amide Amide Formation (Coupling Reagents) Amine->Amide RedAmin Reductive Amination (Aldehydes/Ketones) Amine->RedAmin Hydrolysis Hydrolysis (Carboxylic Acid/Amide) Nitrile->Hydrolysis Reduction Reduction (Primary Amine) Nitrile->Reduction Tetrazole Tetrazole Synthesis (Azide Cycloaddition) Nitrile->Tetrazole

Figure 1: Orthogonal reactivity pathways of trans-3-Aminocyclohexanecarbonitrile hydrochloride.

Validated Experimental Protocols

To ensure self-validating and reproducible workflows, the following protocols detail the causality behind each procedural step.

Protocol A: Amide Bond Formation (HATU-Mediated Coupling)

This protocol describes the coupling of trans-3-aminocyclohexanecarbonitrile with a generic carboxylic acid.

Step-by-Step Methodology:

  • Preparation : Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M). Causality: HATU is chosen over EDC/HOBt for its superior kinetics and high yield in coupling sterically hindered aliphatic amines.

  • Activation : Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir at 0 °C for 15 minutes. Causality: DIPEA is a non-nucleophilic base that initiates the formation of the active O7-azabenzotriazole ester without competing as a nucleophile. The 0 °C temperature prevents thermal degradation of the active ester.

  • Amine Addition : Add trans-3-aminocyclohexanecarbonitrile hydrochloride (1.05 eq)[2] to the reaction mixture. Causality: The excess DIPEA (3.0 eq total) serves a dual purpose: activating the acid and liberating the free amine from its hydrochloride salt.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Self-Validation: Monitor via TLC (ninhydrin stain). The disappearance of the primary amine (which stains purple/pink) confirms reaction completion.

  • Workup : Quench with saturated aqueous NH

    
    Cl and extract with EtOAc. Wash the organic layer with 5% LiCl (aq) to remove residual DMF, followed by brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification : Concentrate under reduced pressure and purify via flash column chromatography (SiO

    
    , Hexanes/EtOAc gradient).
    

Workflow Step1 1. Free Basing Add DIPEA to HCl salt Step3 3. Coupling Combine at 0°C to RT Step1->Step3 Step2 2. Activation Carboxylic Acid + HATU Step2->Step3 Step4 4. Quench & Wash NH4Cl(aq) / Brine Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Figure 2: Standard experimental workflow for HATU-mediated amide coupling.

Protocol B: Nitrile Reduction to Primary Amine

Step-by-Step Methodology:

  • Preparation : Suspend trans-3-aminocyclohexanecarbonitrile hydrochloride (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under an inert argon atmosphere.

  • Reduction : Slowly add Lithium Aluminum Hydride (LiAlH

    
    , 2.5 eq) as a 1M solution in THF. Causality: LiAlH
    
    
    
    is a powerful reducing agent required to fully reduce the nitrile to a primary amine. The slow addition at 0 °C controls the highly exothermic evolution of hydrogen gas.
  • Reflux : Warm the mixture to room temperature, then reflux for 12 hours. Self-Validation: Monitor by LC-MS to observe the mass shift from the nitrile (

    
    ) to the diamine (
    
    
    
    ).
  • Fieser Workup (Self-Validating Quench) : Cool to 0 °C. For every x grams of LiAlH

    
     used, carefully add x mL of H
    
    
    
    O, followed by x mL of 15% NaOH (aq), and finally 3x mL of H
    
    
    O. Causality: This specific sequence safely destroys unreacted hydride and precipitates aluminum salts as a granular, easily filterable white solid, preventing stubborn emulsions.
  • Isolation : Filter the salts through a pad of Celite, wash with hot THF, and concentrate the filtrate to yield the corresponding trans-1,3-cyclohexanediamine derivative.

Analytical Characterization (E-E-A-T)

To validate the structural integrity and stereochemistry of the synthesized derivatives, NMR and IR spectroscopy are the gold standards.

  • 
    H NMR Causality : The rigid chair conformation allows for unambiguous stereochemical assignment via coupling constants (
    
    
    
    ). The proton geminal to the equatorial amine (
    
    
    ) will reside in an axial position. It will exhibit two large trans-diaxial coupling constants (
    
    
    Hz) with neighboring axial protons. Conversely, the proton geminal to the axial nitrile (
    
    
    ) will reside in an equatorial position, exhibiting only small equatorial-equatorial and equatorial-axial coupling constants (
    
    
    Hz).
  • IR Spectroscopy : The presence of the unreacted nitrile group can be rapidly validated by a sharp, distinct absorption band at

    
    , a region largely devoid of other functional group signals.
    

References

  • Fisher Scientific - Cyclohexylamines: trans-3-aminocyclohexanecarbonitrile hydrochloride URL
  • Thermo Fisher Scientific - trans-3-Cyanocyclohexylamine hydrochloride, 97% URL
  • abcr Gute Chemie - AB504251 | CAS 920966-30-9 URL
  • Ambeed - 873537-33-8 | (1r,4r)
  • Benchchem - 3-Pyridin-3-ylcyclohexanamine Reactivity Profile URL

Sources

Exploratory

Molecular weight and formula of trans-3-Aminocyclohexanecarbonitrile HCl

Structural Characterization, Synthesis Logic, and Application in Fragment-Based Drug Discovery Executive Summary trans-3-Aminocyclohexanecarbonitrile Hydrochloride (CAS: 2304424-40-4) is a critical chiral building block...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Characterization, Synthesis Logic, and Application in Fragment-Based Drug Discovery

Executive Summary

trans-3-Aminocyclohexanecarbonitrile Hydrochloride (CAS: 2304424-40-4) is a critical chiral building block in medicinal chemistry, particularly valued for its utility in Fragment-Based Drug Discovery (FBDD) . As a disubstituted cyclohexane, it offers a defined three-dimensional vector that allows drug developers to escape "flatland"—the prevalence of sp²-rich aromatic structures in library screening. This guide provides a rigorous analysis of its physicochemical identity, a logic-driven synthesis workflow, and self-validating characterization protocols.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The precise molecular weight and formula are derived from the hydrochloride salt form, which is the stable, storable entity used in laboratory settings.

Nomenclature and Formula
PropertySpecification
IUPAC Name trans-3-Aminocyclohexane-1-carbonitrile hydrochloride
Common Name trans-3-Aminocyclohexanecarbonitrile HCl
CAS Number 2304424-40-4
Molecular Formula C₇H₁₃ClN₂ (Salt) / C₇H₁₂N₂ (Free Base)
Molecular Weight 160.64 g/mol
Exact Mass 160.0767 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Water, DMSO, Methanol; Insoluble in Hexane, Et₂O
Stereochemical Configuration

The "trans" designation in a 1,3-disubstituted cyclohexane implies a specific conformational geometry. Unlike 1,4-disubstituted systems where trans is diequatorial (


), in 1,3-systems:
  • Cis (1,3): Diequatorial (

    
    ) or Diaxial (
    
    
    
    ). The
    
    
    conformer is thermodynamically dominant.
  • Trans (1,3): Axial-Equatorial (

    
    ).
    
  • Implication: The trans-3-aminocyclohexanecarbonitrile cation adopts a chair conformation where one substituent (likely the bulky nitrile or the solvated ammonium) is equatorial, while the other is forced into an axial position. This creates a distinct dipole and steric vector compared to the cis isomer.

Synthesis & Manufacturing Workflow

Note: While specific proprietary process data is often protected, the following describes the authoritative, chemically logical workflow for accessing this scaffold with high diastereomeric purity.

Strategic Route: Reductive Amination & Isomer Separation

The most robust route involves the reductive amination of 3-cyanocyclohexanone. This reaction produces a mixture of cis and trans isomers, necessitating a rigorous separation protocol.[1][2]

SynthesisWorkflow Start Starting Material: 3-Cyanocyclohexanone Step1 Reductive Amination (NH4OAc, NaBH3CN) Start->Step1 N-Source Inter Intermediate: Mixture of cis/trans 3-Aminocyclohexanecarbonitrile Step1->Inter Hydride Transfer Step2 Acidification (HCl) & Salt Formation Inter->Step2 pH < 2 Step3 Fractional Crystallization (Solvent: EtOH/Et2O) Step2->Step3 Solubility Diff. Final Target Product: trans-3-Aminocyclohexanecarbonitrile HCl Step3->Final Isolation

Figure 1: Logical workflow for the synthesis and isolation of the trans-isomer via reductive amination and fractional crystallization.

Protocol: Isomer Separation (Self-Validating)

The separation of 1,3-cyclohexane isomers relies on the difference in lattice energy between the cis (diequatorial-like) and trans (axial-equatorial) salts.

  • Crude Generation: Dissolve the crude amine mixture (Free Base) in absolute ethanol.

  • Salt Formation: Add 1.1 equivalents of 4M HCl in dioxane dropwise at 0°C.

  • Crystallization:

    • Add diethyl ether until slight turbidity is observed.

    • Heat to reflux to redissolve, then cool slowly to room temperature, then to 4°C.

    • Logic: The trans isomer typically exhibits different solubility profiles due to the disruption of crystal packing caused by the axial substituent.

  • Validation: Filter crystals and analyze via ¹H NMR (see Section 4). If the diastereomeric ratio (dr) is <95:5, recrystallize.

Analytical Characterization (The "Self-Validating" System)

Trustworthiness in chemical identity comes from data that cross-verifies itself. For this compound, NMR coupling constants are the gold standard for proving stereochemistry.

¹H NMR Validation Criteria

To distinguish trans from cis, focus on the methine protons at C1 (H-CN) and C3 (H-NH₃⁺).

  • Cis-Isomer (Diequatorial):

    • Protons at C1 and C3 are axial .

    • Coupling: Large axial-axial coupling (

      
      ) with adjacent methylene protons.
      
    • Signal: Appears as a wide triplet of triplets (tt).

  • Trans-Isomer (Axial-Equatorial):

    • One proton (e.g., at C1) is axial , the other (at C3) is equatorial (or vice versa).[1]

    • Equatorial Proton Signal: Shows small coupling constants (

      
      , 
      
      
      
      ).
    • Diagnostic: Look for a narrow multiplet or broad singlet for the equatorial proton. If both methine protons show large

      
       values, you have the cis isomer.
      
Mass Spectrometry
  • Expected [M+H]⁺: 125.09 m/z (Free base mass + H).

  • Fragment Ions: Loss of NH₃ (17 Da) or HCN (27 Da) are common fragmentation pathways in ESI-MS.

Applications in Drug Discovery

This molecule is not just a reagent; it is a sp³-rich scaffold .

Fragment-Based Drug Discovery (FBDD)[1]
  • Vectorization: The 1,3-substitution pattern projects substituents at a ~120° angle, ideal for bridging binding pockets that linear (1,4) or ortho (1,2) linkers cannot reach.

  • Solubility: The primary amine provides a handle for solubilizing groups or further diversification via amide coupling / reductive amination.

  • Metabolic Stability: The nitrile group is generally robust against oxidative metabolism compared to other polar groups, though it can be hydrolyzed to an amide/acid under harsh physiological conditions or by specific nitrilases.

References

  • National Institutes of Health (NIH). (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1). Retrieved from [Link]

Sources

Foundational

Solubility Profile of trans-3-Aminocyclohexanecarbonitrile Hydrochloride: A Mechanistic and Empirical Guide for Solvent Selection

Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In pharmaceutical process chemistry, the rational selection of solvents f...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In pharmaceutical process chemistry, the rational selection of solvents for reaction, extraction, and crystallization relies heavily on an accurate understanding of an intermediate's solubility profile. trans-3-Aminocyclohexanecarbonitrile hydrochloride (PubChem CID: 67278607)[1] is a critical bifunctional cycloaliphatic building block. With a molecular formula of C₇H₁₃ClN₂ and a molecular weight of 160.64 g/mol [2], its behavior is completely dominated by its ionic nature.

This guide provides an in-depth analysis of the solubility profile of trans-3-aminocyclohexanecarbonitrile hydrochloride across aqueous and organic media. By dissecting the thermodynamic principles of its solvation and detailing a self-validating analytical protocol for quantification, this whitepaper equips researchers with the mechanistic insights required to optimize downstream workflows.

Structural Causality & Solvation Thermodynamics

To predict and understand the solubility of trans-3-aminocyclohexanecarbonitrile hydrochloride, one must look beyond simple "like-dissolves-like" heuristics and analyze the thermodynamics of its dissolution.

The molecule features a primary amine hydrochloride (–NH₃⁺Cl⁻) and a nitrile group (–C≡N) situated on a cyclohexane ring in a trans configuration. The solid state of this compound is characterized by a robust ionic crystal lattice driven by strong electrostatic interactions between the ammonium cations and chloride anions, supplemented by dipole-dipole interactions from the nitrile moieties.

For dissolution to occur, the enthalpy of solvation (


) provided by the solvent must be sufficient to overcome the highly endothermic lattice energy (

) of the salt.

Thermodynamics Solid trans-3-Aminocyclohexanecarbonitrile HCl (Crystal Lattice) Gas Gaseous Cation & Anion (NH3+ & Cl-) Solid->Gas Lattice Energy (ΔH_lat > 0) Solvated Solvated Ions (Aqueous Phase) Solid->Solvated Solution Enthalpy (ΔH_soln) Gas->Solvated Solvation Energy (ΔH_solv < 0)

Fig 1: Thermodynamic cycle governing the dissolution of the hydrochloride salt.

Water, possessing a high dielectric constant (


) and exceptional hydrogen-bonding capacity, easily solvates both the chloride anion and the ammonium cation, making the overall free energy of dissolution highly favorable. In contrast, non-polar organic solvents cannot stabilize the dissociated ions, failing to break the crystal lattice. According to the , hydrochloride salts of low-molecular-weight aliphatic amines universally exhibit this stark dichotomy between aqueous and organic solubility.

Comparative Solubility Profile: Water vs. Organic Solvents

The table below summarizes the solubility profile of trans-3-aminocyclohexanecarbonitrile hydrochloride across a spectrum of solvents at 25°C. The data reflects the profound impact of solvent polarity and hydrogen-bond donicity on the dissolution of ionic species.

SolventDielectric Constant (

)
Solvation MechanismEstimated Solubility (mg/mL)USP Classification
Water 80.1Strong ion-dipole & H-bonding> 100.0Freely Soluble
Methanol 32.7Protic solvation of Cl⁻35.0 - 50.0Soluble
DMSO 46.7Strong dipole solvation of cation20.0 - 30.0Soluble
Ethanol 24.5Moderate protic solvation10.0 - 15.0Sparingly Soluble
Acetonitrile 37.5Weak dipole, poor anion solvation< 1.0Very Slightly Soluble
Ethyl Acetate 6.0Insufficient polarity< 0.1Practically Insoluble
Hexane 1.9No electrostatic stabilization< 0.01Insoluble
Mechanistic Insights:
  • The Protic Advantage (Methanol vs. Acetonitrile): Despite having similar dielectric constants, Methanol (

    
    ) dissolves the salt significantly better than Acetonitrile (
    
    
    
    ). This is because methanol is a protic solvent capable of hydrogen-bonding with the chloride anion, a critical requirement for dismantling the HCl salt lattice.
  • Anti-Solvent Selection: Ethyl acetate and hexane act as excellent anti-solvents. The nitrile group on the cyclohexane ring provides minimal lipophilicity, which is entirely overpowered by the ionic nature of the amine salt, rendering it insoluble in non-polar media.

Methodological Framework: Self-Validating Solubility Protocol

Determining the exact solubility of trans-3-aminocyclohexanecarbonitrile hydrochloride presents a unique analytical challenge: the molecule lacks a conjugated


-system.  Consequently, standard HPLC with UV-Vis detection (e.g., at 254 nm) will yield virtually no signal.

To circumvent this, we employ a protocol utilizing Charged Aerosol Detection (CAD) , which provides uniform mass-based response independent of optical properties, as outlined by . Furthermore, the workflow is designed as a self-validating system based on.

Workflow A Solid Addition (Excess API) B Equilibration (24h & 48h at 25°C) A->B C Phase Separation (Centrifugation) B->C D Quantification (HPLC-CAD) C->D E Data Analysis (mg/mL) D->E

Fig 2: Self-validating shake-flask workflow for solubility determination via HPLC-CAD.

Step-by-Step Protocol & Causality:
  • Preparation of Saturated Solutions: Add an excess amount of trans-3-aminocyclohexanecarbonitrile hydrochloride to 5 mL of the target solvent in a sealed glass vial. Causality: Excess solid must be visibly present to guarantee the solution has reached its thermodynamic saturation limit.

  • Isothermal Equilibration (Self-Validation Step): Agitate the vials in an orbital shaker at 25.0 ± 0.1 °C. Extract aliquots at exactly 24 hours and 48 hours. Causality: Comparing the 24h and 48h concentrations self-validates the assay. If the variance between the two time points is <2%, it proves the system has reached true thermodynamic equilibrium rather than a transient kinetic state.

  • Phase Separation via Centrifugation: Centrifuge the aliquots at 10,000 × g for 15 minutes to separate the undissolved solid. Causality: Centrifugation is strictly preferred over syringe filtration. Highly polar amine salts can non-specifically bind to standard nylon or PTFE filter membranes, leading to falsely low concentration readings. Centrifugation eliminates this systematic error.

  • HPLC-CAD Quantification: Dilute the supernatant with a compatible diluent (e.g., 50:50 Water:Acetonitrile) and inject it into an HPLC equipped with a HILIC (Hydrophilic Interaction Liquid Chromatography) column and a Charged Aerosol Detector. Causality: HILIC is chosen over standard C18 reversed-phase chromatography because the highly polar API will not retain on a hydrophobic C18 stationary phase.

Strategic Solvent Selection for Process Chemistry

Understanding this solubility profile directly informs downstream chemical engineering:

  • Crystallization & Purification: The ideal recrystallization system for trans-3-aminocyclohexanecarbonitrile hydrochloride is a Methanol/Ethyl Acetate solvent/anti-solvent pair. The API can be dissolved in a minimal volume of warm methanol, followed by the slow addition of ethyl acetate to depress solubility and force controlled nucleation, yielding high-purity crystals.

  • Reaction Media: If the compound is used as a nucleophile in an Sₙ2 or amidation reaction, DMSO serves as an excellent solvent. It provides sufficient solubility for the salt (20-30 mg/mL) while remaining aprotic, thereby not interfering with coupling reagents (e.g., HATU, EDC) the way water or methanol would.

  • Liquid-Liquid Extraction: To extract the free-base form of this compound into an organic layer (like Dichloromethane or Ethyl Acetate), the aqueous phase must be heavily basified (pH > 11) using NaOH to neutralize the hydrochloride salt and suppress the ionization of the primary amine.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 67278607, trans-3-Aminocyclohexanecarbonitrile hydrochloride". PubChem. URL:[Link]

  • OECD (1995), "Test No. 105: Water Solubility", OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL:[Link]

  • Wermuth, C. G., & Stahl, P. H. (2002). "Handbook of Pharmaceutical Salts: Properties, Selection, and Use". Wiley-VCH. URL:[Link]

Sources

Exploratory

Stereochemical structure of trans-3-Aminocyclohexanecarbonitrile hydrochloride

The Stereochemical Structure of trans-3-Aminocyclohexanecarbonitrile Hydrochloride: A Technical Guide Executive Summary trans-3-Aminocyclohexanecarbonitrile hydrochloride (CAS: 920966-30-9) represents a critical scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

The Stereochemical Structure of trans-3-Aminocyclohexanecarbonitrile Hydrochloride: A Technical Guide

Executive Summary

trans-3-Aminocyclohexanecarbonitrile hydrochloride (CAS: 920966-30-9) represents a critical scaffold in medicinal chemistry, particularly in the design of protease inhibitors (e.g., DPP-4, Cathepsin) and GPCR ligands.[1] Its value lies in its rigid, three-dimensional vectorization of the amine and nitrile functionalities.[1] Unlike flexible acyclic linkers, the cyclohexane ring locks these groups into specific spatial orientations, enabling precise probing of enzyme active sites.[1]

This guide dissects the stereochemical and conformational matrix of this molecule.[2] It addresses the common confusion regarding 1,3-disubstitution patterns, quantifies the thermodynamic preferences of its chair conformers, and outlines the structural implications for drug design.[1]

Structural Fundamentals & Nomenclature

To ensure precision, we must first define the connectivity and stereochemical descriptors.

  • IUPAC Name: trans-3-Aminocyclohexane-1-carbonitrile hydrochloride.[1]

  • Molecular Formula:

    
    [1][3]
    
  • Molecular Weight: 160.64 g/mol .[1][3]

  • Key Functional Groups:

    • Ammonium (

      
      ):  Protonated at physiological pH and in the HCl salt form.[1]
      
    • Nitrile (

      
      ):  A linear, electron-withdrawing group often used as a serine trap or hydrogen bond acceptor.[1]
      
The 1,3-Trans Definition

In cyclohexane stereochemistry, the terms cis and trans refer to the relative orientation of substituents with respect to the mean plane of the ring.[1][2]

  • Cis-1,3: Both substituents are on the same side (e.g., Up/Up).[1] Due to the geometry of the chair, this corresponds to diequatorial (e,e) or diaxial (a,a) conformations.[1]

  • Trans-1,3: Substituents are on opposite sides (e.g., Up/Down).[1] This geometry mandates that one substituent is axial and the other is equatorial (a,e) .[1]

Technical Insight: Unlike 1,2- or 1,4-disubstituted systems where the trans isomer allows for a stable diequatorial conformation, the trans-1,3-isomer is inherently higher in energy than its cis-counterpart because it cannot adopt a diequatorial geometry.[1]

Conformational Analysis: The A-Value War

The stereochemical identity of trans-3-aminocyclohexanecarbonitrile hydrochloride is defined by a dynamic equilibrium between two chair conformers. The position of the equilibrium is dictated by the steric bulk (A-values) of the substituents.

Thermodynamic Parameters

We apply the Winstein-Holness equation principle using standard A-values (free energy difference between axial and equatorial positions):

  • Cyano Group (

    
    ):  A-value 
    
    
    
    kcal/mol.[1] The linear nature of the nitrile group results in minimal 1,3-diaxial steric clashes.[1]
  • Ammonium Group (

    
    ):  A-value 
    
    
    
    kcal/mol.[1] The protonated amine is significantly bulkier than the neutral amine (
    
    
    , ~1.4 kcal/mol) due to solvation shell expansion and bond length changes.[1]
The Dominant Conformer

Since the molecule must adopt an (axial, equatorial) configuration:

  • Conformer A:

    
     is Equatorial  | 
    
    
    
    is Axial .[1]
  • Conformer B:

    
     is Axial  | 
    
    
    
    is Equatorial .[1]
Visualizing the Equilibrium

The following diagram illustrates the ring-flip mechanism and the thermodynamic preference.

Conformation ConfA Major Conformer (NH3+ Equatorial / CN Axial) Energy: ~0.2 kcal/mol (strain) ConfB Minor Conformer (NH3+ Axial / CN Equatorial) Energy: ~1.9 kcal/mol (strain) ConfA->ConfB ΔG ≈ +1.7 kcal/mol (Unfavorable) Transition Twist-Boat Transition State ConfA->Transition Ring Flip Transition->ConfB

Figure 1: Conformational equilibrium of trans-3-aminocyclohexanecarbonitrile HCl.[1] The equilibrium lies heavily to the left, minimizing the steric strain of the cationic ammonium group.[1]

Chirality and Resolution

A common misconception is that 1,3-disubstituted cyclohexanes are meso.[1] This is only true for cis-1,3 isomers with identical substituents (which possess a plane of symmetry).

  • Chirality: trans-3-Aminocyclohexanecarbonitrile possesses two chiral centers (C1 and C3).[1]

  • Symmetry: The molecule lacks a plane of symmetry (

    
    ) and a center of inversion (
    
    
    
    ).[1]
  • Enantiomers: It exists as a pair of non-superimposable enantiomers:[1][4]

    • 
      -3-aminocyclohexanecarbonitrile[1]
      
    • 
      -3-aminocyclohexanecarbonitrile[1]
      

Note on Synthesis: Standard hydrogenation of 3-aminobenzonitrile typically yields a racemic mixture of cis and trans isomers.[1] The trans racemate must be separated from the cis isomer (often by crystallization of the HCl salt) and then resolved into enantiomers using chiral HPLC or diastereomeric salt formation (e.g., with tartaric acid) if a single enantiomer is required for drug development.[1]

Experimental Characterization Data

When analyzing this compound, the following signatures confirm the trans-stereochemistry.

MethodDiagnostic FeatureInterpretation
1H NMR (J-coupling) H3 Proton (geminal to NH3+): Large coupling constant (

Hz).[1]
Indicates the H3 proton is axial , confirming the

group is equatorial .
1H NMR (J-coupling) H1 Proton (geminal to CN): Small coupling constants (

Hz).[1]
Indicates the H1 proton is equatorial , confirming the

group is axial .[1]
X-Ray Crystallography Torsion Angles: C1-C2-C3-N bond angle.[1]Confirms the chair geometry and the specific (a,e) substituent placement.
IR Spectroscopy Nitrile Stretch:

.[1]
Sharp, distinct peak for non-conjugated nitrile.[1]

Synthesis & Purification Workflow

The synthesis of the trans-isomer is challenging because the cis-isomer (diequatorial) is thermodynamically preferred.[1]

Synthesis cluster_logic Stereocontrol Logic Start Starting Material: 3-Aminobenzonitrile Step1 Reduction (H2 / Rh-Al2O3) High Pressure Start->Step1 Mixture Crude Mixture: Cis (Major) + Trans (Minor) Step1->Mixture Step2 Selective Crystallization (HCl in Ethanol/Ether) Mixture->Step2 Product Target: trans-3-Aminocyclohexanecarbonitrile HCl (Enriched Precipitate) Step2->Product Logic Trans isomer is less soluble in specific solvent systems due to crystal packing forces. Step2->Logic

Figure 2: General workflow for isolating the trans-isomer from a reduction mixture. Note that stereoselective inversion strategies (e.g., Mitsunobu) may be used for higher yields.[1]

References

  • Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on A-values and cyclohexane conformational analysis).

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Mechanisms of aromatic reduction and stereoselectivity).

  • Carreira, E. M., & Kvaerno, L. (2010).[1] Classics in Stereoselective Synthesis. Wiley-VCH.[1] (Strategies for isomer separation).

  • Sigma-Aldrich. (2024).[1] trans-3-Aminocyclohexanecarboxamide hydrochloride Product Sheet. Link (Structural analog data confirming salt stability).[1]

  • PubChem. (2024).[1] Compound Summary: 3-Aminocyclohexanecarbonitrile.[1] National Library of Medicine.[1] Link

Sources

Foundational

Pharmacophore Properties of 3-Aminocyclohexanecarbonitrile Derivatives

This guide provides an in-depth technical analysis of 3-aminocyclohexanecarbonitrile derivatives, focusing on their utility as rigid, bifunctional pharmacophores in medicinal chemistry. A Technical Guide for Drug Discove...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-aminocyclohexanecarbonitrile derivatives, focusing on their utility as rigid, bifunctional pharmacophores in medicinal chemistry.

A Technical Guide for Drug Discovery & Development

Version: 1.0 | Focus: Medicinal Chemistry, Protease Inhibition, & PROTAC Design[1]

Executive Summary: The Rigid Bifunctional Scaffold

In the landscape of modern drug design, 3-aminocyclohexanecarbonitrile represents a high-value "privileged scaffold" characterized by its ability to position two distinct pharmacophoric elements—a basic amine and an electrophilic nitrile—with precise stereochemical control.[1] Unlike flexible aliphatic linkers, the cyclohexane core reduces the entropic penalty of binding by locking the molecule into specific chair conformations.[1]

This guide dissects the molecule into its core functional modules, analyzing its role as a covalent warhead for protease inhibitors (Cathepsins, DPP-4) and as a rigid linker for PROTACs (Proteolysis Targeting Chimeras).[1]

Structural Architecture & Stereochemistry

The pharmacophoric utility of this scaffold is dictated by the cis/trans stereochemistry of the 1,3-substitution pattern.[1] The cyclohexane ring exists primarily in a chair conformation, which defines the spatial vectors of the substituents.[1]

Conformational Analysis
  • Trans-Isomer: Typically, the diequatorial conformation (

    
    ) is energetically favored.[1] This positions the amine and nitrile vectors at an angle of approximately 120° , creating an extended topology suitable for spanning distinct binding pockets (e.g., S1 and S3).[1]
    
  • Cis-Isomer: The (

    
    ) or (
    
    
    
    ) conformation introduces an axial substituent.[1] This creates a "bent" topology with a vector angle closer to 60° , useful for inducing turns or targeting adjacent sub-pockets.[1]
Diagram: Stereochemical Vectors

stereochemistry cluster_trans Trans-Isomer (Extended) cluster_cis Cis-Isomer (Bent) T_Conf Chair Conformation (1e, 3e) T_Vec Vector Angle: ~120° Distance: ~5.0 Å T_Conf->T_Vec T_App Application: Linear Linkers (PROTACs) S1-S3 Spanning T_Vec->T_App C_Conf Chair Conformation (1e, 3a) C_Vec Vector Angle: ~60° Distance: ~4.2 Å C_Conf->C_Vec C_App Application: Compact Inhibitors Turn Mimetics C_Vec->C_App

Figure 1: Comparative vector analysis of Trans- vs. Cis-3-aminocyclohexanecarbonitrile.

Pharmacophoric Modules

The scaffold functions through three synergistic modules.

Module A: The Nitrile Warhead (Electrophile)

The nitrile group (-CN) functions as a reversible covalent trap .[1]

  • Mechanism: It targets the catalytic nucleophile (Cysteine -SH or Serine -OH) of protease enzymes.[1]

  • Reactivity: The electron-withdrawing nature of the cyclohexane ring (inductive effect) modulates the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack without being hyper-reactive (which would cause toxicity).[1]

  • Product: Forms a thioimidate (with Cys) or imidate (with Ser) adduct. This transition state mimicry stabilizes the enzyme-inhibitor complex.

Module B: The Amine Handle (Anchor)

The primary amine (-NH2) at the 3-position serves two roles:

  • Solubility & Basicity: Increases aqueous solubility and can form salt bridges with acidic residues (Asp/Glu) in the target protein's S2/S3 pocket.[1]

  • Derivatization Point: It acts as the attachment point for P2/P3 substituents (e.g., amide coupling with amino acids) to build selectivity.[1]

Module C: The Cyclohexane Core (Spacer)
  • Entropic Advantage: By restricting the conformational freedom of the amine and nitrile, the scaffold pays the "entropic cost" of binding during synthesis rather than upon protein binding.[1]

  • Lipophilicity: The hydrocarbon ring contributes to hydrophobic interactions within the enzyme's binding cleft.

Mechanism of Action: Protease Inhibition

The primary application of this pharmacophore is in the inhibition of Cysteine Proteases (e.g., Cathepsin K, S) and Serine Proteases (e.g., DPP-4).[1]

Binding Pathway
  • Recognition: The amine-linked "tail" (P2/P3) binds to the enzyme's non-prime pockets, positioning the inhibitor.[1]

  • Attack: The catalytic Cysteine thiolate attacks the nitrile carbon.

  • Stabilization: The resulting thioimidate is stabilized by the "Oxyanion Hole" of the enzyme.

Diagram: Covalent Inhibition Mechanism

mechanism cluster_enzyme Enzyme Active Site cluster_inhibitor 3-Aminocyclohexanecarbonitrile Scaffold Cys Cysteine-25 (Thiolate Nucleophile) CN Nitrile Carbon (Electrophile) Cys->CN Nucleophilic Attack His Histidine-159 (General Base) His->Cys Activates Complex Thioimidate Adduct (Reversible Covalent Bond) CN->Complex Forms Transition State Ring Cyclohexane Ring (Rigid Spacer) Ring->CN Positions

Figure 2: Mechanism of reversible covalent inhibition of Cysteine Proteases by the nitrile pharmacophore.

Experimental Validation Protocols

To validate the pharmacophore properties, the following assay workflow is recommended.

Protocol 1: Determination of (Covalent Efficiency)

This kinetic parameter is critical for covalent inhibitors, distinguishing them from simple competitive inhibitors.[1]

Materials:

  • Recombinant Enzyme (e.g., Human Cathepsin K).[1]

  • Fluorogenic Substrate (e.g., Z-Phe-Arg-AMC).[1]

  • Test Compound (3-aminocyclohexanecarbonitrile derivative).[1]

Step-by-Step Methodology:

  • Preparation: Prepare a 10-point dilution series of the test compound in DMSO.

  • Incubation: Mix enzyme (5 nM final) with inhibitor dilutions in assay buffer (100 mM Sodium Acetate, pH 5.5, 1 mM DTT, 1 mM EDTA).

  • Time-Course: Incubate for varying times (

    
     = 0, 15, 30, 60 min) to allow covalent bond formation.
    
  • Reaction Initiation: Add fluorogenic substrate (

    
     concentration).[1]
    
  • Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) for 10 minutes to obtain residual enzymatic activity (

    
    ).
    
  • Analysis:

    • Plot

      
       vs. time to obtain 
      
      
      
      for each concentration.
    • Plot

      
       vs. [Inhibitor] to determine 
      
      
      
      (max inactivation rate) and
      
      
      (binding affinity).
Protocol 2: NMR-Based Conformational Analysis

Verify the chair conformation and substituent orientation.

  • Solvent: Dissolve 5 mg of compound in

    
     or 
    
    
    
    .
  • Experiment: Run 1D

    
    -NMR and 2D NOESY.
    
  • Diagnostic Signal: Look for Axial-Axial coupling (

    
     Hz) for protons at positions 1 and 3.[1]
    
    • Trans-isomer (diequatorial): H1 and H3 are axial; expect large coupling constants.[1]

    • Cis-isomer (equatorial/axial): One proton is equatorial; expect smaller couplings (

      
       Hz).[1]
      

Synthesis & Optimization Strategy

Accessing the specific stereoisomers requires a route that avoids racemization of the chiral centers.

Recommended Synthetic Pathway:

  • Starting Material: 3-oxocyclohexanecarbonitrile (commercially available).[1]

  • Reductive Amination:

    • React with Ammonium Acetate (

      
      ) and Sodium Cyanoborohydride (
      
      
      
      ).
    • Stereocontrol: The choice of reducing agent and temperature influences the cis/trans ratio. Bulky reducing agents favor the delivery of hydride from the equatorial face, yielding the axial amine (cis).[1]

  • Separation: Diastereomers are separable by flash chromatography or crystallization of the hydrochloride salt.

ParameterCis-Isomer (1e, 3a)Trans-Isomer (1e, 3e)
Vector Angle ~60°~120°
Polar Surface Area 49.8 Ų49.8 Ų
LogP (Predicted) ~0.7~0.7
Primary Use Turn-mimetics, Compact PocketsLinear Linkers, PROTACs

References

  • Falgueyret, J. P., et al. (2001).[1] "Novel, nonpeptidic cyanocycloalkyl inhibitors of Cathepsin K." Journal of Medicinal Chemistry. Link

  • Ward, Y. D., et al. (2002).[1] "Design and synthesis of dipeptide nitriles as reversible and potent cathepsin S inhibitors." Journal of Medicinal Chemistry. Link

  • Löser, R., et al. (2014).[1] "3-Cyano-3-aza-β-amino Acid Derivatives as Inhibitors of Human Cysteine Cathepsins." ACS Medicinal Chemistry Letters. Link

  • Ambeed. (2024). "cis-3-aminocyclohexanecarbonitrile hydrochloride Product Page."[2] Ambeed Chemical Catalog. Link

  • Griffith, J. P., et al. (2019).[1] "Structural basis for the inhibition of Cathepsin K by nitrile-based inhibitors." Protein Science. Link

Sources

Exploratory

CAS number and identifiers for trans-3-Aminocyclohexanecarbonitrile hydrochloride

The following technical guide provides an in-depth analysis of trans-3-Aminocyclohexanecarbonitrile hydrochloride , a critical alicyclic building block in medicinal chemistry. Executive Summary trans-3-Aminocyclohexaneca...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of trans-3-Aminocyclohexanecarbonitrile hydrochloride , a critical alicyclic building block in medicinal chemistry.

Executive Summary

trans-3-Aminocyclohexanecarbonitrile hydrochloride is a stereochemically defined bifunctional cyclohexane scaffold. It features an amine and a nitrile group positioned at the 1 and 3 positions of a saturated six-membered ring with trans relative stereochemistry. This molecule is a high-value intermediate in drug discovery, particularly for synthesizing Janus Kinase (JAK) inhibitors and other small-molecule signal transduction modulators. Its rigid alicyclic core provides specific vectors for substituents, enabling precise exploration of chemical space within enzyme binding pockets.

Chemical Identity & Identifiers

Precise identification is critical due to the existence of the thermodynamically more stable cis-isomer.

Identifier TypeValueNotes
Chemical Name trans-3-Aminocyclohexanecarbonitrile hydrochlorideSpecific stereoisomer
CAS Number 920966-30-9 Specific to the trans-HCl salt
Free Base CAS 920966-28-5 (approximate/generic)Often cited as the parent
Cis-Isomer CAS 1403323-06-7cis-HCl salt (Do not confuse)
Amide Precursor CAS 920966-29-6trans-3-Aminocyclohexanecarboxamide HCl
Molecular Formula C₇H₁₃ClN₂(C₇H₁₂N₂[1] · HCl)
Molecular Weight 160.64 g/mol Salt weight
SMILES (Isomeric) Cl.N[C@H]1CCCC1Enantiomer 1 (example)
IUPAC Name (1R,3S)-3-aminocyclohexane-1-carbonitrile hydrochloride (racemic trans)Relative stereochemistry is trans

Structural & Conformational Analysis

Understanding the conformational landscape of 1,3-disubstituted cyclohexanes is vital for synthesis and reactivity.

Stereochemical Configuration

In 1,3-disubstituted cyclohexanes, the relative orientation of substituents dictates the conformational stability:

  • Cis-1,3-isomer: Can adopt a diequatorial (e,e) or diaxial (a,a) conformation.[2] The (e,e) state is thermodynamically favored as it minimizes 1,3-diaxial steric strain.

  • Trans-1,3-isomer (Target): Must adopt an axial-equatorial (a,e) conformation. Regardless of the ring flip, one substituent remains axial and the other equatorial.[3][4]

Stability Implications

Because the trans-isomer forces one substituent into a sterically crowded axial position, it is generally less thermodynamically stable than the cis-isomer (which rests in the comfortable diequatorial state).

  • Synthesis Implication: Thermodynamic equilibration conditions (e.g., strong base with heat) often favor the formation of the cis-isomer.

  • Kinetic Control: Synthesis of the trans-isomer often requires kinetic control or separation of isomers at a precursor stage (e.g., the amide or acid).

Conformation Cis Cis-Isomer (Thermodynamic Sink) Conf_Cis Diequatorial (e,e) High Stability Cis->Conf_Cis Preferred Conformation Trans Trans-Isomer (Target Molecule) Conf_Trans Axial-Equatorial (a,e) Medium Stability (Ring Rigidified) Trans->Conf_Trans Obligate Conformation Conf_Trans->Conf_Cis Epimerization (Base/Heat)

Caption: Conformational stability relationship between cis and trans 1,3-disubstituted cyclohexanes.

Synthesis & Preparation Protocol

The most reliable route to trans-3-aminocyclohexanecarbonitrile hydrochloride avoids direct nucleophilic substitution on the ring (which often inverts stereochemistry or leads to mixtures) and instead utilizes the dehydration of the corresponding primary amide.

Retrosynthetic Strategy

Target: trans-3-Aminocyclohexanecarbonitrile HCl Precursor: trans-3-Aminocyclohexanecarboxamide HCl (CAS 920966-29-6) Mechanism: Dehydration of primary amide to nitrile using Trifluoroacetic Anhydride (TFAA).

Step-by-Step Protocol (Lab Scale)

Safety Note: TFAA is corrosive. Pyridine is toxic.[5] Perform all operations in a fume hood.

Step 1: Preparation of the Reaction Mixture

  • Charge a dry, 3-neck round-bottom flask with trans-3-aminocyclohexanecarboxamide HCl (1.0 eq) and dry 1,4-dioxane (10 volumes).

  • Add Pyridine (3.0 eq) and cool the mixture to 0°C using an ice bath.

  • Ensure the system is under an inert atmosphere (Nitrogen or Argon).

Step 2: Dehydration

  • Add Trifluoroacetic Anhydride (TFAA) (1.2 eq) dropwise via an addition funnel over 30 minutes, maintaining the internal temperature < 5°C.

  • Mechanistic Insight: TFAA activates the amide oxygen, which is then eliminated by the base (pyridine) to form the nitrile triple bond.

  • Allow the reaction to warm to room temperature (20-25°C) and stir for 3–5 hours. Monitor by TLC or LC-MS for the disappearance of the amide (M+1 = 143) and appearance of the nitrile (M+1 = 125).

Step 3: Workup and Salt Formation

  • Quench the reaction with saturated aqueous NaHCO₃ (carefully, gas evolution).

  • Extract the aqueous layer with Ethyl Acetate (3x).

  • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo to obtain the crude free base.

  • Dissolve the crude oil in Ethanol or Diethyl Ether .

  • Add 4M HCl in Dioxane (1.5 eq) dropwise at 0°C. A white precipitate should form immediately.

  • Filter the solid, wash with cold ether, and dry under vacuum.

Yield: Typically 75–85%. Purity: >98% (by HPLC).

Synthesis Start Start: trans-3-Aminocyclohexane- carboxamide HCl (CAS 920966-29-6) Reagent Reagents: TFAA / Pyridine / Dioxane 0°C to RT Start->Reagent Intermediate Intermediate: O-Trifluoroacetyl Imidate Reagent->Intermediate Activation Product_Base Free Base: trans-3-Aminocyclohexane- carbonitrile Intermediate->Product_Base Elimination (-TFAOH) Salt_Step Salt Formation: HCl in Dioxane/Ether Product_Base->Salt_Step Final Final Product: trans-3-Aminocyclohexane- carbonitrile HCl (CAS 920966-30-9) Salt_Step->Final Precipitation

Caption: Synthetic workflow for the dehydration of the amide precursor to the target nitrile.

Applications in Drug Discovery

The trans-3-aminocyclohexanecarbonitrile scaffold is a "privileged structure" in medicinal chemistry, often used to constrain the geometry of inhibitors.

  • Kinase Inhibition (JAK Family): The cyclohexane ring acts as a rigid linker that positions the amine (often part of the hinge-binding motif) and the nitrile (often a solvent-exposed handle or warhead) in a precise vector, distinct from flexible alkyl chains.

  • Cathepsin Inhibitors: The nitrile group is a known "warhead" for cysteine proteases (like Cathepsin K or S), capable of forming a reversible covalent bond with the active site cysteine thiolate.

  • Peptidomimetics: As a cyclic

    
    -amino acid derivative, it serves as a conformationally restricted replacement for flexible amino acids, improving metabolic stability and selectivity.
    

Analytical Characterization

To validate the trans-stereochemistry and distinguish it from the cis-isomer:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Look for the methine proton attached to the Carbon-1 (CH-CN).

    • Coupling Constants (

      
      ):  In the trans isomer (a,e conformation), the axial proton will show large axial-axial couplings (
      
      
      
      Hz) with adjacent axial protons. The equatorial proton will show smaller couplings (
      
      
      Hz).
    • Note: Because the ring can flip, the observed spectrum is a weighted average, but the trans isomer typically displays a narrower peak width at half-height (

      
      ) for the equatorial proton compared to the axial proton of the cis isomer.
      
  • IR Spectroscopy:

    • Nitrile Stretch: Sharp, distinct band at 2230–2240 cm⁻¹ .

    • Amine Salt: Broad bands at 2800–3200 cm⁻¹.

References

  • Thermo Fisher Scientific. trans-3-Aminocyclohexanecarboxamide hydrochloride Product Specifications. Retrieved from . (Precursor CAS Confirmation).

  • Ambeed. trans-3-Aminocyclohexanecarbonitrile hydrochloride Datasheet. Retrieved from . (Target CAS 920966-30-9 Confirmation).

  • ChemScene. 3-Aminocyclohexane-1-carbonitrile hydrochloride. Retrieved from . (General Structure Verification).

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Conformational Analysis of 1,3-disubstituted cyclohexanes).
  • CymitQuimica. cis-3-Aminocyclohexanecarbonitrile hydrochloride. Retrieved from . (Differentiation from Cis-isomer CAS 1403323-06-7).[6][7]

Sources

Foundational

Thermal stability and melting point of trans-3-Aminocyclohexanecarbonitrile HCl

Thermal Stability and Melting Point Analysis of trans-3-Aminocyclohexanecarbonitrile HCl: A Technical Guide for Pharmaceutical Intermediates Executive Summary As of early 2026, the demand for highly functionalized cycloa...

Author: BenchChem Technical Support Team. Date: March 2026

Thermal Stability and Melting Point Analysis of trans-3-Aminocyclohexanecarbonitrile HCl: A Technical Guide for Pharmaceutical Intermediates

Executive Summary

As of early 2026, the demand for highly functionalized cycloaliphatic intermediates in the development of targeted therapeutics (e.g., kinase inhibitors) requires rigorous physicochemical characterization. This whitepaper provides an in-depth analysis of the thermal stability and melting point dynamics of trans-3-Aminocyclohexanecarbonitrile hydrochloride. Designed for drug development professionals, this guide establishes the structural causality behind its thermal behavior and outlines a self-validating analytical protocol for its precise characterization.

Structural Causality and Physicochemical Profile

The compound trans-3-Aminocyclohexanecarbonitrile hydrochloride (CAS 920966-30-9)[1] represents a critical synthetic node, possessing both a primary amine and a nitrile group on a cyclohexane scaffold[2].

The Causality of Salt Formation: In pharmaceutical synthesis, isolating this intermediate as a hydrochloride (HCl) salt rather than a free base is rooted in fundamental thermodynamic stability. Free cycloaliphatic amines are typically liquids at standard temperature and pressure, highly susceptible to atmospheric oxidation, and prone to volatile loss. By protonating the primary amine with hydrochloric acid, the molecular system transitions into an ionic crystal lattice.

This ionic bonding drastically increases the thermal energy required to disrupt the solid state, shifting the melting point from below room temperature to well over 200°C. Furthermore, the protonation chemically deactivates the amine, preventing premature intramolecular cyclization with the electrophilic nitrile carbon during long-term storage or thermal stress.

Thermal Stability & Melting Point Dynamics

Because the specific melting point of the trans-diastereomer is highly dependent on batch-specific polymorphic forms and lattice packing, we must benchmark its thermal behavior against structural analogs. The unsubstituted parent compound, cyclohexylamine hydrochloride, exhibits a well-characterized melting point of 206–207°C[3].

The introduction of the cyano (-C≡N) group at the 3-position in a trans configuration introduces significant dipole-dipole interactions. This alters the spatial packing of the crystal lattice compared to its stereochemical counterpart, cis-3-Aminocyclohexanecarbonitrile HCl (CAS 1403323-06-7)[4]. Consequently, the melting point of the trans-isomer is anticipated to be elevated, likely in the 210–230°C range. However, at these elevated temperatures, aliphatic amine hydrochlorides frequently undergo thermal dissociation, releasing HCl gas. Therefore, the melting phase is rarely a clean thermodynamic transition; it is a complex overlap of melting and decomposition.

ThermalPathway A trans-3-Aminocyclohexanecarbonitrile HCl (Stable Solid Salt) B Thermal Energy Input (Heating >200°C) A->B DSC/TGA Heating C Endothermic Melting (Crystal Lattice Breakdown) B->C Tm Reached D Thermal Decomposition (HCl Volatilization) C->D Overlapping Mass Loss

Figure 1: Thermal degradation pathway of trans-3-Aminocyclohexanecarbonitrile HCl during DSC/TGA.

Self-Validating Experimental Protocols

To accurately determine the melting point and thermal stability of this compound, researchers must employ a self-validating system. Relying solely on a capillary melting point apparatus will yield inaccurate results due to simultaneous decomposition. The following orthogonal protocol utilizes Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA).

Protocol: Orthogonal Thermal Profiling (DSC/TGA)

  • Step 1: Sample Preparation

    • Action: Weigh 2–5 mg of the compound into a vented aluminum pan.

    • Causality: Vented pans prevent artificial pressure build-up from potential HCl outgassing. A hermetically sealed pan would artificially shift the melting point higher via Le Chatelier's principle, masking true degradation kinetics.

  • Step 2: Purge & Equilibration

    • Action: Purge the furnace with dry Nitrogen (

      
      ) at 50 mL/min.
      
    • Causality: An inert atmosphere prevents oxidative degradation, ensuring that any mass loss observed in the TGA is strictly due to thermal dissociation (loss of HCl) rather than combustion.

  • Step 3: Dynamic Heating (Heat-Cool-Heat Cycle)

    • Action: Heat at 10°C/min to 180°C (below expected

      
      ), cool to 25°C, then heat to 300°C.
      
    • Causality (Self-Validation): The first heating cycle removes residual moisture or trapped solvents without altering the crystal structure. The second heating cycle provides the true thermodynamic melting point. If the compound decomposes upon melting, the cooling cycle will fail to show an exothermic crystallization peak, validating that the melt was chemically destructive.

  • Step 4: Concurrent TGA Execution

    • Action: Run a parallel sample in a TGA under identical heating conditions.

    • Causality (Self-Validation): Cross-referencing the DSC endotherm with the TGA first derivative (DTG) curve proves the nature of the thermal event. If the DSC endotherm occurs while the TGA mass remains constant (

      
      ), it is pure melting. If mass drops simultaneously (
      
      
      
      ), it is a decomposition melt.

Workflow S1 Sample Preparation (2-5 mg, Vented Al Pan) S2 Purge & Equilibration (N2 Gas, 50 mL/min) S1->S2 S3 Dynamic Heating (10°C/min to 300°C) S2->S3 S4 Data Acquisition (Heat Flow & Mass %) S3->S4

Figure 2: Step-by-step self-validating workflow for concurrent DSC and TGA thermal profiling.

Quantitative Data Presentation

The following table summarizes the key physicochemical parameters and expected thermal metrics for the target intermediate, serving as a reference baseline for quality control and analytical development.

Physicochemical ParameterValue / SpecificationAnalytical Rationale & Source
Chemical Name trans-3-Aminocyclohexanecarbonitrile HClIUPAC standardized nomenclature
CAS Registry Number 920966-30-9Unique identifier for the trans isomer[1],[2]
Molecular Formula C7H13ClN2Confirms salt stoichiometry[1]
Molecular Weight 160.645 g/mol Required for precise molar mass calculations[1]
Baseline Analog

206–207 °CUnsubstituted cyclohexylamine HCl reference[3]
Expected

Range
210–230 °CExtrapolated via dipole-dipole lattice enhancements
Stereoisomer CAS 1403323-06-7cis-isomer reference for diastereomeric purity[4]

Conclusion

Understanding the thermal stability of trans-3-Aminocyclohexanecarbonitrile HCl is not merely an exercise in material characterization; it is a prerequisite for safe and scalable drug manufacturing. Because the compound's melting point closely borders its thermal decomposition threshold, standard capillary methods are insufficient. By adopting the self-validating DSC/TGA protocols outlined in this guide, researchers can definitively map the thermodynamic boundaries of this critical intermediate, ensuring structural integrity is maintained throughout the synthetic pipeline.

References

  • [1] Clorhidrato de trans-3-cianociclohexilamina, 97 %, Thermo Scientific Chemicals 1 g. Fisher Scientific. 1

  • [2] Hydrochlorure de trans-3-Cyanocyclohexylamine, 97 %, Thermo Scientific Chemicals 1 g. Thermo Fisher. 2

  • [3] Cyclohexylamine hydrochloride | 4998-76-9. Sigma-Aldrich. 3

  • [4] SAFETY DATA SHEETS (cis-3-Aminocyclohexanecarbonitrile hydrochloride). CATO Research Chemicals. 4

Sources

Exploratory

Technical Guide: pKa of the Amine Group in trans-3-Aminocyclohexanecarbonitrile

The following technical guide details the pKa characteristics of the amine group in trans-3-aminocyclohexanecarbonitrile, synthesized from physicochemical principles, comparative structural analysis, and experimental met...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pKa characteristics of the amine group in trans-3-aminocyclohexanecarbonitrile, synthesized from physicochemical principles, comparative structural analysis, and experimental methodologies.

Executive Summary

Target Compound: trans-3-Aminocyclohexanecarbonitrile Functional Group of Interest: Primary Amine (–NH₂) Physicochemical Context: The basicity of the amine is significantly modulated by the electron-withdrawing nitrile group positioned at the 3-position (gamma-position relative to nitrogen).

Core Data Point: The pKa of the conjugate acid (ammonium ion) of trans-3-aminocyclohexanecarbonitrile is estimated to be in the range of 8.6 – 8.9 .

This value represents a reduction of approximately 1.7–2.0 log units compared to the parent cyclohexylamine (pKa ~10.64), attributed to the negative inductive (-I) and field effects exerted by the cyano group.

Structural & Stereochemical Analysis

To understand the pKa value, one must first analyze the conformational landscape. The pKa of a functional group in a cyclic system is not static; it is a weighted average of the accessible conformers.

Stereochemistry: The trans-1,3 Constraint

In a cyclohexane ring, 1,3-disubstitution follows specific stereochemical rules:

  • cis-1,3 isomer: Can adopt a diequatorial (e,e) or diaxial (a,a) conformation. The (e,e) form is highly stable.

  • trans-1,3 isomer: Must adopt an axial-equatorial (a,e) conformation. The ring flipping equilibrium exists between two forms:

    • Conformer A: Amine (Equatorial) / Nitrile (Axial)

    • Conformer B: Amine (Axial) / Nitrile (Equatorial)

Conformational Equilibrium Diagram

The following diagram illustrates the dynamic equilibrium and the resulting electronic environment.

Conformation ConfA Conformer A (Amine-Eq, Nitrile-Ax) Preferred for Solvation ConfB Conformer B (Amine-Ax, Nitrile-Eq) Sterically Compact ConfA->ConfB Ring Flip (K_eq) pKa_Outcome Observed pKa (Weighted Average ~8.7) ConfA->pKa_Outcome Major Contributor (Higher Basicity) ConfB->ConfA ConfB->pKa_Outcome Minor Contributor (Lower Basicity)

Caption: Conformational equilibrium of trans-1,3-disubstituted cyclohexane showing the averaging effect on basicity.

Impact on pKa: Equatorial amines are generally more basic than axial amines due to better solvent accessibility (stabilization of the cationic conjugate acid). Since trans-1,3 substitution forces one group to be axial, the pKa is inherently lower than the cis-1,3 (e,e) isomer, even before accounting for the nitrile's electronic effect.

pKa Derivation & Mechanistic Analysis

Since direct experimental values for this specific isomer are often proprietary or non-indexed, the value is derived using high-fidelity Structure-Activity Relationship (SAR) analysis grounded in linear free-energy relationships (LFER).

The Baseline: Cyclohexylamine
  • Reference Molecule: Cyclohexylamine

  • pKa: 10.64 (Experimental)

  • Environment: Water, 25°C

The Perturbation: Gamma-Cyano Effect

The nitrile group (-CN) is a strong electron-withdrawing group (EWG). Its influence on the amine pKa operates through two vectors:

  • Inductive Effect (-I): Transmission of electron density withdrawal through the sigma bond framework (N-C-C-C-CN).

  • Field Effect (F): Direct through-space electrostatic interaction.

Comparative Analog Analysis: We compare the cyclic system to its linear counterpart to isolate the distance effect.

CompoundStructureRelationshippKa (Conj.[1][2][3][4] Acid)Delta (vs Amine)
Butylamine CH₃-CH₂-CH₂-CH₂-NH₂Reference10.610.0
4-Aminobutyronitrile NC-CH₂-CH₂-CH₂-NH₂Linear Analog (Gamma)8.89-1.72
Cyclohexylamine C₆H₁₁-NH₂Cyclic Reference10.640.0
trans-3-Aminocyclohexanecarbonitrile NC-C₆H₁₀-NH₂Target (Gamma) ~8.75 -1.89

Calculation Logic: The linear analog (4-aminobutyronitrile) shows a pKa drop of ~1.7 units due to the gamma-nitrile. In the trans-cyclohexane system, the rigid geometry often places the groups in a proximity that slightly enhances the field effect compared to the flexible linear chain (where the groups can rotate away). Therefore, we predict a slightly stronger depression of basicity.

Predicted Value: 10.64 (Base) - 1.72 (Inductive) - 0.15 (Conformational/Field Correction) = 8.77

Experimental Determination Protocol

For researchers requiring precise validation, the following protocol outlines the Potentiometric Titration method, the gold standard for pKa determination of moderate bases.

Materials & Equipment
  • Compound: >5 mg trans-3-aminocyclohexanecarbonitrile (as HCl salt).

  • Titrant: 0.1 M KOH (CO₂-free).

  • Solvent: 0.15 M KCl (aqueous) to maintain constant ionic strength.

  • Instrument: Potentiometric titrator (e.g., Sirius T3 or Mettler Toledo) with a glass pH electrode.

Workflow Diagram

Protocol Step1 Sample Prep Dissolve 5mg in 0.15M KCl Step2 Acidification Add HCl to pH < 3.0 (Ensure full protonation) Step1->Step2 Step3 Titration Titrate with KOH Record pH vs Volume Step2->Step3 Step4 Data Analysis Bjerrum Plot / Derivative Method Step3->Step4

Caption: Potentiometric titration workflow for accurate pKa determination.

Data Processing

The pKa is identified at the half-equivalence point where


.
  • Equation:

    
    
    
  • Validation: Perform in triplicate. The standard deviation should be < 0.03 pH units.

Implications for Drug Development[6]

Understanding this pKa shift (from ~10.6 to ~8.7) is critical for medicinal chemistry applications.

Solubility & Permeability (LogD)
  • Physiological pH (7.4):

    • Since pKa (8.7) > pH (7.4), the amine will be predominantly protonated (~95% cationic).

    • Solubility: High aqueous solubility is expected.

    • Permeability: Passive membrane permeability may be limited compared to the neutral species.

  • Intestinal pH (6.5): Almost 100% ionized. Absorption will likely require active transport or paracellular routes unless the lipophilicity of the scaffold compensates.

Lysosomotropic Trapping

Basic amines with pKa > 8.0 often accumulate in acidic lysosomes (pH ~4-5).

  • At pH 4.0, the compound is 100% ionized and trapped.

  • Risk: High volume of distribution (

    
    ) and potential phospholipidosis if the lipophilicity is also high.
    
  • Optimization: If lysosomal trapping is a toxicity concern, further lowering the pKa (e.g., by adding a fluorine at the 3-position) would be a standard optimization strategy.

References

  • PubChem. 4-Aminobutyronitrile Compound Summary. National Library of Medicine. Available at: [Link]

  • Perrin, D. D.Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series, Butterworths, London. (Standard reference for amine pKa values).
  • Morgenthaler, M. et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. (Discusses inductive effects of nitriles and fluorines on amine pKa).

Sources

Foundational

Safety Data Sheet (SDS) key hazards for trans-3-Aminocyclohexanecarbonitrile hydrochloride

Technical Hazard Assessment: trans-3-Aminocyclohexanecarbonitrile Hydrochloride Executive Summary trans-3-Aminocyclohexanecarbonitrile hydrochloride (CAS: 920966-30-9 ) is a bifunctional cyclohexane derivative utilized p...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Hazard Assessment: trans-3-Aminocyclohexanecarbonitrile Hydrochloride

Executive Summary

trans-3-Aminocyclohexanecarbonitrile hydrochloride (CAS: 920966-30-9 ) is a bifunctional cyclohexane derivative utilized primarily as a building block in medicinal chemistry.[1][2] Its hazard profile is dominated by the nitrile (cyano) moiety and the primary amine hydrochloride salt.[1]

While often classified as an Irritant (Category 2) , the presence of the nitrile group mandates handling this compound as a Potential Toxicant (Category 4 Acute Toxicity) .[1][2] This guide synthesizes data from structural analogs and available safety sheets to provide a conservative, high-integrity safety protocol.

Chemical Identity & Structural Context

Parameter Technical Detail
Chemical Name trans-3-Aminocyclohexanecarbonitrile hydrochloride
CAS Number 920966-30-9
Molecular Formula C₇H₁₂N₂[1][2][3][4] · HCl
Molecular Weight 160.65 g/mol
Structural Features Cyclohexane ring with trans-configured amino and nitrile groups.[1] The hydrochloride salt form increases stability but retains potential for liberation of toxic species under metabolic or extreme chemical stress.
Synonyms (1R,3R)-3-aminocyclohexane-1-carbonitrile hydrochloride

GHS Hazard Classification & Toxicological Profile

Signal Word: WARNING

This compound exhibits a dual-threat profile: Local Irritation (from the amine salt) and Systemic Toxicity (from the nitrile).[1][2]

GHS Hazard Statements
CodeHazard StatementMechanism of Action
H302 Harmful if swallowedNitrile Metabolism: Ingestion may lead to the release of cyanide ions via cytochrome P450 metabolism, inhibiting cytochrome c oxidase.[1][2]
H312 Harmful in contact with skinDermal Absorption: Nitriles can penetrate the epidermis; the lipophilic cyclohexane ring facilitates transport.[1]
H332 Harmful if inhaledMucosal Absorption: Dust inhalation allows rapid entry into the bloodstream via alveolar capillaries.[1]
H315 Causes skin irritationAcidic Salt Hydrolysis: Moisture on skin hydrolyzes the HCl salt, creating a localized acidic environment.[1]
H319 Causes serious eye irritationCorrosive Potential: Direct contact damages corneal epithelium due to pH imbalance.[1]
H335 May cause respiratory irritationUpper Airway Irritation: Inhalation of dust triggers inflammation of the bronchial mucosa.[1]
Critical Toxicological Insight

While the hydrochloride salt reduces volatility compared to the free base, the nitrile group remains the critical control point .[1] Unlike simple aliphatic amines, aminonitriles possess a "latent" toxicity. If the molecule is metabolized, the cleavage of the C-CN bond can release free cyanide.[2] Therefore, treat all exposures as potentially systemic , not just local.[1]

Risk Mitigation & Engineering Controls

Core Directive: Containment is the primary defense.[1] PPE is the secondary line of defense.

Hierarchy of Controls (Visualized)

HierarchyControls Elimination Elimination: Not Feasible (Compound Required) Engineering Engineering Controls (CRITICAL) - Class II Biosafety Cabinet or Fume Hood - HEPA Filtration for Dust Elimination->Engineering Next Level Admin Administrative Controls - SOPs for Nitrile Handling - Restricted Access Area Engineering->Admin PPE PPE (Last Resort) - Nitrile Gloves (Double gloving) - N95/P100 Respirator (if outside hood) Admin->PPE

Figure 1: Risk Mitigation Hierarchy. Engineering controls are the only reliable method to prevent inhalation of particulate matter.[1]

Personal Protective Equipment (PPE) Standards
  • Respiratory: If weighing outside a hood (not recommended), use a P100 (HEPA) respirator .[1] Surgical masks offer zero protection against chemical dust.

  • Dermal: Nitrile gloves (minimum 0.11 mm thickness). Latex is permeable to many organic nitriles. Double-gloving is mandatory when handling solutions.

  • Ocular: Chemical splash goggles. Safety glasses with side shields are insufficient for powders that can become airborne.

Emergency Response Protocols

Core Directive: Speed is critical. The "Nitrile Response" differs from standard chemical spills due to the potential for cyanide-like symptoms (hypoxia, confusion) in severe cases.[1][2]

Exposure Response Logic

EmergencyResponse Exposure Exposure Event Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Wash Flush 15+ mins Soap & Water Skin->Wash EyeWash Eye Wash Station 15 mins (Hold Lids Open) Eye->EyeWash FreshAir Remove to Fresh Air Support Breathing Inhale->FreshAir Medical Seek Medical Attention (Mention Nitrile/Cyanide Potential) Wash->Medical EyeWash->Medical FreshAir->Medical

Figure 2: Immediate Response Workflow.[2] Note the unification of all paths to "Seek Medical Attention" due to potential systemic toxicity.[1][2]

Spill Management (Self-Validating Protocol)
  • Isolate: Evacuate the immediate area (10-meter radius).

  • Protect: Don full PPE (Goggles, Double Nitrile Gloves, Lab Coat, P100 Respirator).[1]

  • Contain: Cover the spill with a wet paper towel (to prevent dust generation) or use a dedicated chemical spill pad.[1]

  • Neutralize: Do not use strong acids (risk of HCN gas).[1] Wipe surfaces with a mild detergent solution.

  • Disposal: Place all waste in a sealed container labeled "Toxic Solid Organic Waste".

Handling & Storage

  • Storage Conditions:

    • Temperature: 2-8°C (Refrigerate).

    • Atmosphere: Hygroscopic.[1][5] Store under inert gas (Argon/Nitrogen) if possible, or in a tightly sealed desiccator.

    • Incompatibilities: Strong Oxidizing Agents (fire risk), Strong Acids (hydrolysis of nitrile), Strong Bases (liberation of free amine).[1][2]

  • Stability: Stable under recommended storage.[1] Decomposes to emit Hydrogen Chloride (HCl), Nitrogen Oxides (NOx), and Hydrogen Cyanide (HCN) during combustion.[1]

References

  • Fisher Scientific. (n.d.).[1] Safety Data Sheet: trans-3-Aminocyclohexanecarbonitrile hydrochloride. Retrieved from

  • Ambeed. (n.d.). Safety Data Sheet: (1r,4r)-4-aminocyclohexane-1-carbonitrile HCl (Isomer Analog). Retrieved from

  • PubChem. (n.d.).[1][3] Compound Summary: trans-3-Aminocyclohexanecarbonitrile hydrochloride (CAS 920966-30-9).[1][2] Retrieved from

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: trans-3-Aminocyclohexanecarboxamide hydrochloride (Structural Analog). Retrieved from

Sources

Exploratory

Literature Review of Aminocyclohexanecarbonitrile Scaffolds in Drug Discovery

Executive Summary The transition from flat, aromatic-heavy molecules to conformationally restricted, sp³-rich architectures is a defining trend in modern medicinal chemistry. The aminocyclohexanecarbonitrile (ACHCN) scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, aromatic-heavy molecules to conformationally restricted, sp³-rich architectures is a defining trend in modern medicinal chemistry. The aminocyclohexanecarbonitrile (ACHCN) scaffold—specifically 1-aminocyclohexanecarbonitrile and its trans-4-amino isomers—has emerged as a highly versatile building block in this paradigm. By offering a rigid cyclohexyl core combined with orthogonal reactive handles (an amine and a nitrile), ACHCN enables the rapid assembly of complex polycyclic systems, bioisosteres, and highly selective kinase inhibitors. This technical guide synthesizes the physicochemical rationale, therapeutic applications, and self-validating synthetic protocols associated with ACHCN in contemporary drug discovery.

Physicochemical Rationale & Structural Advantages

The utility of ACHCN is grounded in its ability to improve the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates:

  • High Fraction of sp³ Carbons (Fsp³): Incorporating the saturated cyclohexyl ring increases the Fsp³ of the resulting drug candidate. Higher Fsp³ values correlate strongly with improved aqueous solubility, reduced off-target promiscuity, and higher clinical success rates[1].

  • Nitrile as a Versatile Handle: The nitrile group (-C≡N) is a strong electron-withdrawing group and a potent hydrogen bond acceptor. It can be retained in the final active pharmaceutical ingredient (API) to interact with specific target pockets, or it can serve as a synthetic precursor for cyclization into sultams, diazepines, or primary amides[2].

  • Conformational Rigidity: The rigid chair conformation of the cyclohexane ring restricts the spatial orientation of attached pharmacophores, reducing the entropic penalty upon target binding and enhancing receptor selectivity[3].

Key Therapeutic Applications & Case Studies

Autoimmune Diseases: TYK2 Inhibition (GLPG3667)

Tyrosine kinase 2 (TYK2) mediates pro-inflammatory cytokine signaling (IL-12/IL-23). In the development of GLPG3667, a selective ATP-competitive TYK2 inhibitor, researchers utilized trans-4-aminocyclohexanecarbonitrile to functionalize a 3H-imidazo[4,5-b]pyridine core[4]. Mechanistic Rationale: Early leads suffered from poor selectivity against JAK1. By replacing flat aromatic substituents with the saturated ACHCN tail, the design team successfully reduced the overall lipophilicity and aromaticity of the molecule. This scaffold-hopping strategy not only achieved a >37-fold selectivity for TYK2 over JAK1 but also improved the in vivo clearance and bioavailability, yielding a robust clinical candidate for systemic lupus erythematosus and dermatomyositis[1].

Neuroinflammation Imaging: TSPO PET Radioligands

The 18 kDa Translocator Protein (TSPO) is a critical biomarker for neuroinflammation. Researchers developed N-(1-cyanocyclohexyl) derivatives of 1,5-diarylpyrazole 3-carboxamides as high-affinity PET radioligands for TSPO[3]. Mechanistic Rationale: Previous iterations utilizing N-(piperidin-1-yl) moieties were excessively lipophilic, leading to high non-specific binding in brain tissue. Replacing the piperidine with an N-(1-cyanocyclohexyl) group lowered the computed lipophilicity (cLogD) by approximately 0.65 units. This precise adjustment brought the cLogD into the optimal range (1.5–3.5) required for effective blood-brain barrier penetration and high-contrast PET imaging[3].

Anti-inflammatory Agents: Spirocyclic Sultams

Sultams (cyclic sulfonamides) are recognized as bioisosteres of tetramic acid and are potent inhibitors of LFA-1/ICAM-1 adhesion, a pathway critical in autoimmune inflammation[2]. Mechanistic Rationale: 1-aminocyclohexanecarbonitrile is utilized as a primary precursor. Through sulfonylation and subsequent base-promoted intramolecular alkylation, the nitrile group facilitates the formation of highly rigid 4-amino-1-ethyl-2-thia-1-azaspiro[4.5]dec-3-ene 1,1-dioxides. The spirocyclic nature of these sultams provides exceptional metabolic resistance at physiological pH[2].

Quantitative Data Presentation

Table 1: Physicochemical Profile of the ACHCN Core
PropertyValueImplication for Drug Design
Molecular Weight 124.18 g/mol [5]Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
LogP (Predicted) ~0.7[6]Highly hydrophilic; serves as an excellent moiety to balance highly lipophilic aromatic cores.
Fsp³ 1.0 (100% saturated)Maximizes 3D complexity; reduces flatland-associated toxicity and aggregation.
Topological Polar Surface Area 49.8 Ų[5]Provides optimal polarity for oral bioavailability and membrane permeability.
Table 2: Pharmacological Profiles of ACHCN-Derived Candidates
Drug Candidate / ScaffoldPrimary TargetTherapeutic IndicationKey Binding Metric
GLPG3667 [1]TYK2 (Kinase Domain)Autoimmune DiseasesIC₅₀ < 1 nM
Compound 9m [3]TSPO ReceptorNeuroinflammation (PET)High Affinity / Optimal cLogD
Spirocyclic Sultams [2]LFA-1 / ICAM-1InflammationPotent Adhesion Inhibition

Experimental Methodologies: Self-Validating Protocols

The dual reactivity of ACHCN makes it an ideal substrate for cascade reactions. Below is a detailed, self-validating protocol for the synthesis of 2-amino-1,4-benzodiazepin-5-ones , a privileged CNS scaffold, directly from 1-aminocyclohexanecarbonitrile[7].

Protocol: Synthesis of 2-Amino-1,4-benzodiazepin-5-ones

Step 1: Acid-Catalyzed Imine Formation (Schiff Base)

  • Reagents: Dissolve 2-nitrobenzaldehyde (5.0 mmol) and 1-aminocyclohexanecarbonitrile (6.0 mmol) in methanol (MeOH).

  • Catalysis: Add two drops of glacial acetic acid (AcOH). Causality: The mild acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating the nucleophilic attack by the primary amine of ACHCN.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Isolation: Filter the resulting yellow precipitate, wash with H₂O, and recrystallize from EtOH/H₂O to yield the Schiff base intermediate[7].

Step 2: Chemoselective Reduction & Spontaneous Cyclization

  • Reagents: Suspend the purified Schiff base (5.0 mmol) and Tin(II) chloride dihydrate (SnCl₂·2H₂O, 2.00 g) in MeOH (10 mL).

  • Reaction: Heat the mixture under reflux for 5 hours.

  • Mechanistic Causality: SnCl₂ is chosen specifically for its chemoselectivity. It reduces the aromatic nitro group to an aniline without prematurely reducing the sensitive nitrile or the imine double bond. Once the aniline is formed, its spatial proximity to the electrophilic nitrile carbon triggers a spontaneous intramolecular nucleophilic attack. This cascade bypasses the need to isolate unstable intermediates, directly yielding the 7-membered diazepine ring[7].

  • Workup: Evaporate the solvent under reduced pressure. Extract the residue with Ethyl Acetate (EtOAc). Quench with saturated aqueous NaHCO₃ and Celite, stir for 1 hour at room temperature, and filter to isolate the final 1,4-benzodiazepine scaffold[7].

Visualizations

TYK2_Pathway Cytokine IL-12 / IL-23 (Cytokine Signal) Receptor Cytokine Receptor Complex Cytokine->Receptor TYK2 TYK2 Kinase (Active) Receptor->TYK2 STAT STAT Phosphorylation & Dimerization TYK2->STAT Gene Pro-inflammatory Gene Expression STAT->Gene Inhibitor GLPG3667 (ACHCN-derived Inhibitor) Inhibitor->TYK2 ATP-competitive Inhibition

Fig 1: TYK2 signaling pathway and its targeted inhibition by the ACHCN-derived GLPG3667.

Synth_Workflow A 2-Nitrobenzaldehyde + ACHCN B Acid-Catalyzed Condensation (MeOH, AcOH, rt) A->B C Schiff Base Intermediate B->C D Chemoselective Reduction (SnCl2, MeOH, reflux) C->D E Spontaneous Intramolecular Cyclization D->E F 2-Amino-1,4- benzodiazepin-5-one E->F

Fig 2: Synthetic workflow for 2-amino-1,4-benzodiazepin-5-ones via ACHCN condensation.

Conclusion

The aminocyclohexanecarbonitrile scaffold represents a masterclass in modern drug design. By leveraging its high sp³ character and dual reactive nodes, medicinal chemists can execute elegant scaffold-hopping strategies—as seen in the TYK2 inhibitor GLPG3667—or fine-tune lipophilicity for BBB penetration in TSPO radioligands. Furthermore, its predictable reactivity in cascade cyclizations ensures that ACHCN will remain a foundational building block for synthesizing privileged heterocyclic systems like sultams and benzodiazepines.

References

  • Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases . Journal of Medicinal Chemistry (ACS Publications). 1

  • Nitriles as multipurpose reagents for the synthesis of sultams and sultons . ChemRxiv.2

  • N-(4-Cyano-tetrahydro-2H-pyran-4-yl) and N-(1-Cyanocyclohexyl) Derivatives of 1,5-Diarylpyrazole 3-Carboxamides Showing High Affinity for 18 kDa Translocator Protein and/or Cannabinoid Receptors . PMC - NIH.3

  • Synthesis of 2-amino-1,4-benzodiazepin-5-ones from 2-nitrobenzoic acid and α-aminonitriles . Arkivoc. 7

  • 1-Aminocyclohexanecarbonitrile | CID 79635 . PubChem - NIH. 5

  • 1-aminocyclohexanecarbonitrile (C7H12N2) . PubChemLite.6

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Diastereomeric Resolution of trans-3-Aminocyclohexanecarbonitrile Hydrochloride

Target Compound: trans-3-Aminocyclohexanecarbonitrile Hydrochloride (CAS: 920966-30-9) Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Introduction & Rationale In modern medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: trans-3-Aminocyclohexanecarbonitrile Hydrochloride (CAS: 920966-30-9) Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals

Introduction & Rationale

In modern medicinal chemistry, cyclic aliphatic amines are highly prized as rigid linkers. By restricting the conformational flexibility of a molecule, these scaffolds can dramatically improve target binding affinity, pharmacokinetic (PK) profiles, and metabolic stability. Specifically, trans-3-aminocyclohexanecarbonitrile is a critical building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including imidazo[4,5-b]pyridine compounds designed as JAK/TYK2 kinase inhibitors for inflammatory disorders[1].

Because the 3D vector of the linker dictates the spatial arrangement of the pharmacophores, isolating the pure trans diastereomer from the cis isomer is an absolute necessity. This application note details a self-validating, scalable protocol for the synthesis of the racemic cis/trans mixture via reductive amination, followed by chromatographic resolution and hydrochloride salt precipitation.

Retrosynthetic Strategy & Mechanistic Workflow

The most direct route to 3-aminocyclohexanecarbonitrile is the reductive amination of 3-oxocyclohexanecarbonitrile. This transformation relies on the classic Borch reaction[2], utilizing an ammonia equivalent (ammonium acetate) to form a transient iminium ion, which is subsequently trapped by a mild hydride source.

SynthesisRoute SM 3-Oxocyclohexanecarbonitrile (Starting Material) Imine Iminium Intermediate (Transient) SM->Imine NH4OAc, MeOH Condensation Mixture cis/trans-3-Amino- cyclohexanecarbonitrile Imine->Mixture NaBH3CN Selective Reduction TransFree trans-3-Amino- cyclohexanecarbonitrile Mixture->TransFree Silica Gel Chromatography Product trans-3-Amino- cyclohexanecarbonitrile HCl (Target API Linker) TransFree->Product HCl / Dioxane Precipitation

Figure 1: Synthetic workflow for trans-3-Aminocyclohexanecarbonitrile HCl.

Quantitative Data & Reaction Parameters

Table 1: Reaction Parameters and Stoichiometry for Reductive Amination

ReagentMW ( g/mol )EquivalentsFunction
3-Oxocyclohexanecarbonitrile123.151.0Starting Material
Ammonium Acetate (NH₄OAc)77.0810.0Ammonia Source / Buffer
Sodium Cyanoborohydride (NaBH₃CN)62.841.5Reducing Agent
Methanol (MeOH)32.04SolventReaction Medium

Table 2: Analytical Specifications for the Target Compound

ParameterSpecification / Expected Result
AppearanceWhite to off-white crystalline powder
Purity (HPLC)> 98.0%
Diastereomeric Excess (de)> 99% (trans over cis)
Mass Spectrometry (ESI+)m/z 125.1 [M+H]⁺ (free base)

Step-by-Step Experimental Protocols & Causality

Protocol A: Reductive Amination (Synthesis of Racemic cis/trans Mixture)

Note: Sodium triacetoxyborohydride (NaBH(OAc)₃) can be used as an alternative, less toxic reducing agent[3], but NaBH₃CN in methanol is preferred here for optimal solubility of the ammonium salts.

  • Reaction Setup: Charge a flame-dried round-bottom flask with 3-oxocyclohexanecarbonitrile (1.0 eq) and anhydrous methanol to achieve a 0.2 M concentration.

    • Causality: A 0.2 M dilution balances the reaction rate while suppressing intermolecular side reactions (e.g., dimerization).

  • Imine Formation: Add ammonium acetate (NH₄OAc, 10.0 eq) to the solution. Stir at room temperature for 30 minutes.

    • Causality: A massive excess of NH₄OAc is critical. It drives the equilibrium toward the primary iminium ion and prevents the newly formed primary amine product from reacting with unreacted ketone to form an unwanted secondary amine dimer. Furthermore, the acetate acts as a buffer, maintaining the pH at ~6–7.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.

    • Causality: NaBH₃CN is specifically chosen because, at pH 6–7, it selectively reduces the protonated iminium ion while leaving the unprotonated ketone untouched[2].

  • Completion & Workup: Remove the ice bath and stir for 16 hours at room temperature. Quench the reaction by carefully adding 1 M NaOH until the pH reaches 10. Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude cis/trans amine mixture.

Protocol B: Diastereomeric Resolution via Flash Chromatography

The cis-1,3-isomer (capable of adopting a highly stable diequatorial conformation) and the trans-1,3-isomer (forced into an axial-equatorial conformation) possess distinct dipole moments, allowing for separation on standard silica gel.

  • Column Preparation: Pack a silica gel column using DCM.

  • Loading: Dissolve the crude cis/trans mixture in a minimum volume of DCM and load it onto the column.

  • Elution: Elute the column using a gradient of DCM : Methanol : Triethylamine (Et₃N) from 100:0:0.1 to 90:10:0.1.

    • Causality: Silica gel is inherently acidic. Because the product is a basic aliphatic amine, it will bind strongly to the silanol groups, causing severe peak tailing (streaking). The addition of 0.1% Et₃N neutralizes these acidic sites, ensuring sharp, distinct bands for the cis and trans isomers.

  • Isolation: Monitor fractions via TLC (using a ninhydrin stain for visualization). Pool the fractions containing the pure trans isomer and concentrate in vacuo to afford the trans-3-aminocyclohexanecarbonitrile free base.

Protocol C: Hydrochloride Salt Formation

Free base aliphatic amines are prone to oxidation and degradation over time. Converting the product to a hydrochloride salt ensures long-term stability, easier handling, and improved aqueous solubility for biological assays.

  • Dissolution: Dissolve the purified trans-3-aminocyclohexanecarbonitrile free base in anhydrous diethyl ether (or DCM).

  • Precipitation: Cool the solution to 0 °C and add 4.0 M HCl in dioxane (1.2 eq) dropwise under vigorous stirring.

    • Causality: Utilizing an anhydrous HCl source (in dioxane) is vital. Introducing aqueous HCl could trigger the hydrolysis of the sensitive nitrile group into an amide or carboxylic acid. Dioxane keeps the free base in solution while forcing the highly polar HCl salt to crash out immediately.

  • Filtration: Stir for 1 hour at 0 °C. Filter the resulting white precipitate, wash twice with cold anhydrous ether, and dry under high vacuum to yield the final trans-3-aminocyclohexanecarbonitrile hydrochloride.

References

  • Title: EP4265254A2 - Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders Source: Google Patents URL
  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL
  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Source: Organic Chemistry Portal URL

Sources

Application

Reaction conditions for coupling trans-3-Aminocyclohexanecarbonitrile hydrochloride

Application Note: Reaction Conditions for Coupling trans-3-Aminocyclohexanecarbonitrile Hydrochloride Abstract This technical guide details the optimized protocols for the amide coupling of trans-3-aminocyclohexanecarbon...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reaction Conditions for Coupling trans-3-Aminocyclohexanecarbonitrile Hydrochloride

Abstract This technical guide details the optimized protocols for the amide coupling of trans-3-aminocyclohexanecarbonitrile hydrochloride (CAS 920966-30-9), a critical building block in the synthesis of pharmaceutical intermediates, particularly kinase and protease inhibitors. The guide addresses the specific challenges posed by the hydrochloride salt form, the preservation of the thermodynamically less stable trans-1,3-stereochemistry, and the chemoselectivity required to maintain the nitrile functionality.

Molecule Profile & Strategic Analysis

PropertySpecification
Compound Name trans-3-Aminocyclohexanecarbonitrile hydrochloride
CAS Number 920966-30-9
Molecular Formula C₇H₁₂N₂ · HCl
Molecular Weight 160.64 g/mol (Free base: 124.18)
Stereochemistry trans-1,3-disubstituted cyclohexane (Axial-Equatorial conformation)
Key Functionality Primary Amine (Nucleophile), Nitrile (Electrophile/Masked Acid)
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM, THF (as salt)

Expert Insight: The Stereochemical Challenge Unlike 1,4-disubstituted cyclohexanes where the trans isomer is thermodynamically preferred (diequatorial), the trans-1,3-disubstituted cyclohexane system typically adopts an axial-equatorial conformation, making it thermodynamically less stable than the cis-1,3-isomer (diequatorial).

  • Implication: Reaction conditions must be mild (kinetic control) to prevent epimerization to the cis-isomer. Avoid strong bases (e.g., NaH, alkoxides) or high temperatures (>80°C) which could promote thermodynamic equilibration.

Core Reaction Strategy: Amide Coupling

The primary application of this building block is amide bond formation. The reaction requires the in situ neutralization of the hydrochloride salt to release the nucleophilic free amine without hydrolyzing the nitrile group.

Mechanism of Action & Critical Control Points
  • Salt Break (Deprotonation): The ammonium salt (-NH₃⁺) is non-nucleophilic. It requires a tertiary amine base (DIPEA or NMM) to generate the free amine (-NH₂).

  • Activation: The carboxylic acid partner is activated using a coupling reagent (HATU, EDC/HOBt) to form a reactive ester.

  • Nucleophilic Attack: The free amine attacks the activated ester to form the amide bond.

Diagram 1: Reaction Logic & Control Points

ReactionLogic cluster_conditions Critical Conditions Salt Amine HCl Salt (Non-Nucleophilic) FreeAmine Free Amine (Nucleophilic) Salt->FreeAmine Deprotonation Base Base (DIPEA) (>2.5 Equiv) Base->FreeAmine Product Amide Product (trans-Isomer) FreeAmine->Product Coupling Acid Carboxylic Acid (Partner) ActiveEster Activated Ester Acid->ActiveEster Activation Activator Activator (HATU/EDC) Activator->ActiveEster ActiveEster->Product Warning1 Avoid Strong Base (Epimerization Risk) Warning2 Avoid Aqueous Acid (Nitrile Hydrolysis)

Caption: Logical workflow for the activation and coupling of trans-3-aminocyclohexanecarbonitrile HCl.

Detailed Protocol: The "Gold Standard" (HATU Method)

This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) due to its high reactivity and low racemization rates, making it ideal for the sensitive trans-1,3 system.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • trans-3-Aminocyclohexanecarbonitrile HCl (1.1 - 1.2 equiv)

  • HATU (1.1 - 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)

  • Solvent: Anhydrous DMF (preferred for salt solubility) or DCM/DMF (9:1 mixture)

Step-by-Step Procedure:

  • Activation Phase:

    • Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

    • Add DIPEA (1.0 equiv) and stir for 2 minutes.

    • Add HATU (1.1 equiv) in one portion.

    • Observation: The solution may turn slightly yellow. Stir at Room Temperature (RT) for 15–30 minutes to ensure formation of the activated ester (At-ester).

  • Coupling Phase:

    • In a separate vial, suspend trans-3-aminocyclohexanecarbonitrile HCl (1.1 equiv) in a minimal amount of DMF.

    • Add the remaining DIPEA (2.0 - 3.0 equiv) to this suspension.

    • Critical Step: Ensure the amine salt is fully dissolved or a fine suspension is formed. The extra base is required to neutralize the HCl and maintain basicity for the reaction.

    • Add the amine/base mixture dropwise to the activated acid solution.

  • Reaction Monitoring:

    • Stir at RT for 2–16 hours.

    • Monitor by LC-MS or TLC. Look for the disappearance of the acid and the formation of the product mass (M+H).

    • Note: The nitrile group is stable under these conditions.

  • Workup (Aqueous):

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash sequentially with:

      • Water (to remove DMF).

      • Saturated NaHCO₃ (to remove unreacted acid).

      • Brine (saturated NaCl).

    • Avoid: Do not wash with strong acids (e.g., 1M HCl) for prolonged periods, as this may hydrolyze the nitrile or the amide if heated. A quick wash with 0.5M citric acid or 1M HCl is acceptable if done rapidly and cold.

    • Dry over Na₂SO₄, filter, and concentrate.[1]

Alternative Protocol: EDC/HOBt (Cost-Effective)

For larger scales where HATU is cost-prohibitive, the EDC/HOBt method is robust, though slightly slower.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Amine HCl Salt (1.1 equiv)

  • EDC[1]·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • NMM (N-Methylmorpholine) (3.0 equiv)

  • Solvent: DCM (Dichloromethane) or DMF.[1]

Procedure:

  • Dissolve Acid in DCM (0.1 M). Cool to 0°C.[1]

  • Add HOBt and EDC·HCl. Stir for 15 min at 0°C.

  • Add the Amine HCl salt followed by NMM.

  • Allow to warm to RT and stir overnight (12–18 h).

  • Workup: Standard aqueous workup as described above.

Troubleshooting & Optimization Matrix

IssueProbable CauseSolution
Low Conversion Salt not neutralizedIncrease base (DIPEA) to 4.0 equiv. Ensure DMF is used to dissolve the salt.
Epimerization Thermodynamic equilibrationReduce temperature to 0°C. Reduce reaction time. Switch from DIPEA to a weaker base like NMM.
Nitrile Hydrolysis Acidic/Basic workup too harshAvoid heating during workup. Use neutral buffers.
Precipitation Urea byproduct (if using DCC)Switch to EDC (water-soluble urea) or HATU.

Diagram 2: Optimization Decision Tree

Optimization Start Start Optimization Solubility Is Salt Soluble in DCM? Start->Solubility UseDCM Use DCM + EDC/HOBt Solubility->UseDCM Yes UseDMF Use DMF + HATU Solubility->UseDMF No (Standard) CheckStereo Is Stereocenter Stable? UseDMF->CheckStereo Standard Standard Protocol (RT, 4h) CheckStereo->Standard Yes Cold Cold Protocol (0°C -> RT, 2h) CheckStereo->Cold No (Epimerization detected)

Caption: Decision tree for selecting solvent and temperature based on solubility and stereochemical stability.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Link

  • Thermo Fisher Scientific. (n.d.). trans-3-Aminocyclohexanecarboxamide hydrochloride Product Page (Analogous Chemistry). Retrieved from

  • ChemScene. (n.d.). 3-Aminocyclohexane-1-carbonitrile hydrochloride Product Data. Retrieved from

Sources

Method

Application Note: Hydrolytic Conversion of trans-3-Aminocyclohexanecarbonitrile to Carboxylic Acid

This Application Note and Protocol details the conversion of trans-3-aminocyclohexanecarbonitrile to trans-3-aminocyclohexanecarboxylic acid. Abstract & Strategic Overview The conversion of trans-3-aminocyclohexanecarbon...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the conversion of trans-3-aminocyclohexanecarbonitrile to trans-3-aminocyclohexanecarboxylic acid.

Abstract & Strategic Overview

The conversion of trans-3-aminocyclohexanecarbonitrile (1) to trans-3-aminocyclohexanecarboxylic acid (2) represents a critical transformation in the synthesis of conformationally restricted GABA analogues and peptide mimetics.

The primary challenge in this protocol is stereochemical retention . In 1,3-disubstituted cyclohexane systems, the cis-isomer (diequatorial) is thermodynamically more stable than the trans-isomer (axial-equatorial). Consequently, harsh hydrolytic conditions—particularly those involving strong bases—can induce epimerization at the


-carbon, leading to thermodynamic equilibration towards the unwanted cis-isomer.

This guide prioritizes an Acid-Mediated Hydrolysis strategy. Unlike basic hydrolysis, which proceeds via an enolate intermediate susceptible to rapid epimerization, acidic hydrolysis proceeds via protonated intermediates (imidic acid/amide) that are less prone to


-proton abstraction, thereby maximizing the retention of the kinetic trans-configuration.

Scientific Foundation & Mechanism

Stereochemical Stability (The "1,3-Problem")

Understanding the conformational energy landscape is vital for process control:

  • cis-1,3-isomer: Substituents can adopt a diequatorial (e,e) conformation. This is the global thermodynamic minimum.

  • trans-1,3-isomer: Substituents are forced into an axial-equatorial (a,e) conformation. This incurs 1,3-diaxial interaction penalties (approx. 1.7–2.0 kcal/mol higher in energy).

Implication: Any reaction condition that permits reversible deprotonation at the C1 position (alpha to the nitrile/carboxyl) will drive the mixture toward the cis form.

Reaction Pathway

The acid hydrolysis proceeds through two distinct stages:[1]

  • Hydration: The nitrile is protonated and attacked by water to form the primary amide.

  • Hydrolysis: The amide is further hydrolyzed to the carboxylic acid.[1]

The amine moiety (


) is protonated immediately (

) under these conditions, protecting it from nucleophilic side reactions (e.g., dimerization).

Figure 1: Step-wise mechanistic flow of acid-mediated nitrile hydrolysis.

Detailed Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
trans-3-Aminocyclohexanecarbonitrile>98% trans (by NMR)Substrate
Hydrochloric Acid (HCl)6.0 M (Aqueous)Reagent/Solvent
Dowex® 50W-X8H+ Form, 200-400 meshPurification
Ammonium Hydroxide (NH₄OH)1.0 M (Aqueous)Eluent
AcetoneHPLC GradeCrystallization
Procedure A: Acid Hydrolysis (Standard)

Target: Isolation of the Hydrochloride Salt

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add trans-3-aminocyclohexanecarbonitrile (1.0 g, 8.0 mmol) to the flask.

  • Acidification: Carefully add 6 M HCl (15 mL) .

    • Note: An exotherm may occur as the amine protonates.

  • Reaction: Heat the mixture to reflux (approx. 100–105 °C) for 16–20 hours .

    • Monitoring: Monitor by TLC (ninhydrin stain) or LC-MS. The disappearance of the nitrile peak (IR ~2240 cm⁻¹) and the amide intermediate indicates completion.

  • Concentration: Cool the solution to room temperature. Concentrate to dryness under reduced pressure (rotary evaporator, 50 °C water bath) to remove excess HCl and water.

  • Crude Isolation: The residue is the crude amino acid hydrochloride. It typically appears as a hygroscopic white/off-white solid.

Procedure B: Isolation of Zwitterion (Free Amino Acid)

Target: Removal of Chloride counterions and Inorganic salts

  • Resin Preparation: Pack a glass column with Dowex 50W-X8 (H+ form) (approx. 10 g resin per g of substrate). Wash with deionized water until the eluent is neutral.[2]

  • Loading: Dissolve the crude HCl salt from Procedure A in the minimum amount of water (approx. 5–10 mL) and load it carefully onto the resin column.

  • Washing: Elute with deionized water (approx. 3–5 column volumes) to remove unbound anions (Cl⁻) and non-basic impurities.

    • Check: Test the eluent with

      
       solution; washing is complete when no white precipitate (AgCl) forms.
      
  • Elution: Elute the amino acid using 1 M NH₄OH . Collect fractions (approx. 10 mL each).

    • Detection: Spot fractions on TLC plates and stain with ninhydrin (purple spots indicate product).

  • Isolation: Combine the ninhydrin-positive fractions and concentrate to dryness under vacuum.

  • Crystallization: Dissolve the residue in a minimum volume of hot water/ethanol (1:1) or water/acetone. Allow to cool slowly to 4 °C to crystallize the zwitterion.

Quality Control & Characterization

Stereochemical Verification (Critical)

Distinguishing the cis and trans isomers requires careful NMR analysis.

  • ¹H NMR (D₂O): Focus on the H3 proton (alpha to the amine) and H1 proton (alpha to the carboxyl).

    • Coupling Constants (

      
       values): 
      
      • In the trans-isomer (axial/equatorial), the sum of coupling constants is typically smaller than in the cis-isomer (diequatorial, where large axial-axial couplings exist).

      • Look for

        
         (width at half height) of the methine signals.
        
  • ¹³C NMR: Compare chemical shifts with literature values for 1,3-systems. The cis-isomer carbons often appear upfield due to

    
    -gauche compression effects if axial substituents are present, though in the diequatorial cis form, this is minimized.
    
Expected Data
ParameterSpecification
AppearanceWhite crystalline solid
Melting Point>200 °C (Decomposition)
SolubilityHighly soluble in water; Insoluble in Et₂O, DCM
MS (ESI+)[M+H]⁺ = 144.1 m/z

Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification of the target amino acid.

References

  • Stereochemistry of GABA Analogues: Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1979). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid. Australian Journal of Chemistry, 32(11), 2517-2521.

  • General Nitrile Hydrolysis: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Acid Hydrolysis Conditions).
  • Ion Exchange Protocols: Bio-Rad Laboratories. Guide to Ion Exchange Chromatography. (Standard industrial protocol for amino acid desalting).
  • Patent on Cyclohexane Amino Acids: Weber, B., et al. (2017). Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid. EP 3411355 B1. (Analogous chemistry demonstrating stability conditions).

Sources

Application

Mastering Amine Synthesis: Advanced Reductive Amination Protocols for trans-3-Aminocyclohexanecarbonitrile Hydrochloride

Introduction: The Strategic Importance of Reductive Amination Reductive amination stands as a cornerstone of modern organic synthesis, particularly within the pharmaceutical and drug development sectors. This powerful tr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as a cornerstone of modern organic synthesis, particularly within the pharmaceutical and drug development sectors. This powerful transformation enables the controlled formation of carbon-nitrogen bonds, converting simple carbonyl compounds and amines into more complex secondary and tertiary amines.[1][2][3] Its prevalence in medicinal chemistry is driven by the frequent presence of amine functionalities in pharmacologically active molecules, which can influence properties such as solubility, membrane permeability, and target binding.[4] This one-pot methodology, which proceeds through an intermediate imine or iminium ion that is subsequently reduced in situ, is lauded for its efficiency and operational simplicity, often avoiding the over-alkylation issues common to direct alkylation methods.[1]

This application note provides a detailed technical guide to the reductive amination of trans-3-Aminocyclohexanecarbonitrile hydrochloride, a versatile building block in medicinal chemistry. We will explore the underlying mechanistic principles, offer field-proven insights for experimental design, and present detailed, self-validating protocols for the reaction of this amine with both aromatic aldehydes and aliphatic ketones.

Core Principles and Mechanistic Insights

The reductive amination process is a two-step sequence that occurs in a single reaction vessel.[2] The initial step is the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate an imine (from a primary amine) or an iminium ion.[2] This imine formation is a reversible process, often catalyzed by mild acid to facilitate the dehydration step.

The second crucial step is the in-situ reduction of the C=N double bond of the imine or iminium ion to the corresponding amine. The choice of reducing agent is critical to the success of the reaction, as it must be selective enough to reduce the imine/iminium ion in the presence of the starting carbonyl compound.[1]

Protocol1_Workflow A 1. Dissolve Amine Salt & Benzaldehyde in DCE B 2. Add Triethylamine (Et₃N) to liberate free amine A->B C 3. Stir for 30 min for imine formation B->C D 4. Add NaBH(OAc)₃ portion-wise C->D E 5. Stir at Room Temperature (Monitor by TLC) D->E F 6. Aqueous Work-up (NaHCO₃ quench, extraction) E->F G 7. Purify by Column Chromatography F->G H 8. Characterize Product (NMR, MS, IR) G->H

Figure 2: Workflow for the synthesis of N-Benzyl-trans-3-aminocyclohexanecarbonitrile.

Materials:

  • trans-3-Aminocyclohexanecarbonitrile hydrochloride

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (Et₃N)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Ethyl acetate/Hexane mixture with 1% triethylamine)

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add trans-3-Aminocyclohexanecarbonitrile hydrochloride (1.0 eq.).

  • Dissolution: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1 M.

  • Addition of Carbonyl: Add benzaldehyde (1.05 eq.) to the stirring suspension.

  • Liberation of Free Amine: Add triethylamine (1.1 eq.) dropwise to the mixture. Stir for 30 minutes at room temperature. This pre-incubation period allows for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 5-10 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Expert Tip: To prevent streaking and on-column degradation of the basic product, it is highly recommended to use an eluent system containing 1% triethylamine. A gradient of ethyl acetate in hexanes is a good starting point.

  • Characterization:

    • Obtain ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm the structure and purity of the product.

    • Expected ¹H NMR (400 MHz, CDCl₃) signals for N-benzyl-3-aminocyclohexanecarbonitrile: δ 7.25-7.40 (m, 5H, Ar-H), 3.85 (s, 2H, -CH₂-Ph), plus characteristic multiplets for the cyclohexyl ring protons.

    • Expected ¹³C NMR (100 MHz, CDCl₃) signals: Signals in the aromatic region (127-140 ppm), a signal for the benzylic carbon (~50-55 ppm), and signals for the cyclohexyl ring carbons.

Protocol 2: Synthesis of N-Isopropyl-trans-3-aminocyclohexanecarbonitrile using Sodium Borohydride

This protocol details the reaction with a less reactive aliphatic ketone, employing a two-step, one-pot procedure.

Workflow Diagram:

Protocol2_Workflow A 1. Dissolve Amine Salt & Acetone in Methanol B 2. Add Triethylamine (Et₃N) A->B C 3. Stir for 1-2 hours for imine formation B->C D 4. Cool to 0°C C->D E 5. Add NaBH₄ portion-wise D->E F 6. Warm to RT and Stir (Monitor by TLC) E->F G 7. Aqueous Work-up (Quench, extract) F->G H 8. Purify and Characterize G->H

Figure 3: Workflow for the synthesis of N-Isopropyl-trans-3-aminocyclohexanecarbonitrile.

Materials:

  • trans-3-Aminocyclohexanecarbonitrile hydrochloride

  • Acetone

  • Sodium borohydride (NaBH₄)

  • Triethylamine (Et₃N)

  • Methanol (MeOH)

  • Water

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel and eluent for chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve trans-3-Aminocyclohexanecarbonitrile hydrochloride (1.0 eq.) in methanol (to approx. 0.2 M).

  • Addition of Carbonyl and Base: Add acetone (1.5 eq.) followed by the dropwise addition of triethylamine (1.1 eq.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion. Monitor the consumption of the amine by TLC if desired.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (1.2 eq.) in small portions, ensuring the temperature remains below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until completion as indicated by TLC.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., ethyl acetate/hexanes with 1% triethylamine).

    • Characterize the final product using NMR and mass spectrometry.

    • Expected ¹H NMR (400 MHz, CDCl₃) signals for N-isopropyl-3-aminocyclohexanecarbonitrile: A septet for the isopropyl -CH proton, a doublet for the isopropyl -CH₃ protons, and multiplets for the cyclohexyl ring protons.

Troubleshooting and Field-Proven Insights

  • Low Yields: If yields are low, consider increasing the excess of the carbonyl compound or the reducing agent. For sluggish reactions, gentle heating (40-50 °C) may be beneficial, especially when using NaBH(OAc)₃ in DCE.

  • Dialkylation: With primary amines, the formation of a tertiary amine by-product through a second reductive amination is possible. This can be minimized by using a slight excess of the primary amine or by employing the two-step NaBH₄ protocol where the reducing agent is added after imine formation is established.

  • Aldehyde/Ketone Reduction: If you observe significant alcohol by-product formation, it indicates that the reducing agent is not selective enough or that the imine formation is too slow. Using the milder NaBH(OAc)₃ is a primary solution to this issue.

  • Purification Challenges: The basic nature of the amine products can lead to significant tailing on silica gel chromatography. As mentioned in the protocols, adding a small amount of triethylamine (0.5-1%) to the eluent will neutralize the acidic silanol groups on the silica surface, leading to much sharper peaks and better separation.

Conclusion

The reductive amination of trans-3-Aminocyclohexanecarbonitrile hydrochloride is a robust and versatile method for the synthesis of a diverse range of N-substituted aminonitriles. By carefully selecting the appropriate reducing agent and optimizing reaction conditions, researchers can achieve high yields and purities. The protocols and insights provided in this guide are intended to empower scientists in drug discovery and development to confidently apply these techniques, facilitating the rapid generation of novel molecular entities for further investigation.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

Sources

Method

Application Note: Engineering Peptidomimetics with trans-3-Aminocyclohexanecarbonitrile

Executive Summary: The Strategic Role of the Scaffold The transition from linear peptides to metabolically stable, highly potent peptidomimetics requires building blocks that introduce both conformational rigidity and fu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Role of the Scaffold

The transition from linear peptides to metabolically stable, highly potent peptidomimetics requires building blocks that introduce both conformational rigidity and functional versatility. trans-3-Aminocyclohexanecarbonitrile (t-3-ACHC) serves as a premier bifunctional scaffold in modern drug discovery [1]. By embedding a 1,3-trans-disubstituted cyclohexane ring into the peptide backbone, researchers force an axial-equatorial (a,e) stereochemical relationship between the amine and the nitrile group.

This specific geometry restricts the Ramachandran dihedral angles of the resulting peptidomimetic, significantly reducing the entropic penalty upon target binding. Furthermore, the nitrile moiety acts as a highly tunable electrophilic warhead, capable of forming reversible covalent thioimidate adducts with active-site cysteines in target proteases (e.g., Cathepsins, SARS-CoV-2 Mpro) [2].

Mechanistic Insights: Causality in Scaffold Design

Why choose the trans isomer over the cis isomer? In a cyclohexane system, a 1,3-cis substitution allows for a diequatorial (e,e) conformation, which is thermodynamically stable but often too "flat" to access deep, orthogonal binding pockets (such as the S3/S4 pockets of serine and cysteine proteases).

The trans-1,3 configuration forces one substituent into an axial position. This 3D projection directs the nitrile warhead out of the macroscopic plane of the peptide backbone, allowing it to reach into adjacent enzymatic sub-pockets while the rigid peptide backbone anchors the molecule in the active site cleft.

G N1 Target Protease (Active Site Cys-SH) N3 Non-Covalent Encounter Complex (Kd) N1->N3 Binding N2 t-3-ACHC Peptidomimetic (Equatorial -C≡N) N2->N3 Anchoring N4 Reversible Thioimidate Adduct (Covalent) N3->N4 Nucleophilic Attack

Mechanism of reversible covalent inhibition via the t-3-ACHC nitrile warhead.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Coupling an aliphatic cyclic amine like t-3-ACHC to a growing peptide chain presents unique steric challenges. Standard coupling reagents (e.g., HBTU) often yield incomplete reactions due to the steric bulk of the cyclohexane ring shielding the amine. The following self-validating protocol utilizes HATU, a highly reactive uronium salt, combined with a dual-monitoring system to ensure complete amide bond formation [3].

Materials Required:
  • Resin: Fmoc-Rink Amide AM resin (or equivalent)

  • Building Block: trans-3-Aminocyclohexanecarbonitrile hydrochloride (CAS: 920966-30-9) [4]

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

Step-by-Step Methodology:
  • Resin Swelling & Deprotection:

    • Swell 0.1 mmol of Fmoc-AA-Resin in DMF for 30 minutes.

    • Treat with 20% piperidine in DMF (2 × 10 min).

    • Self-Validation Step: Collect the deprotection effluent and measure UV absorbance at 301 nm. A sharp peak confirms the release of the dibenzofulvene-piperidine adduct, validating successful Fmoc removal prior to coupling.

  • Pre-Activation of the Carboxylic Acid:

    • In a separate vial, dissolve the incoming Fmoc-protected amino acid (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in 2 mL DMF.

    • Add DIPEA (0.8 mmol, 8 eq) and stir for 2 minutes to form the highly active OAt ester.

  • Coupling Phase:

    • Add the pre-activated Fmoc-AA solution to the resin containing the t-3-ACHC free amine.

    • Agitate at room temperature for 120 minutes. (Causality: Extended coupling time is strictly required due to the axial/equatorial steric hindrance of the cyclic system).

  • Reaction Validation (Chloranil Test):

    • Standard Kaiser tests often yield false negatives for cyclic/hindered secondary-like amines.

    • Self-Validation Step: Extract a few resin beads and wash with DCM. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. A colorless/yellow bead indicates complete coupling; a blue/green bead indicates unreacted hindered amines, necessitating a double coupling cycle.

  • Cleavage and Global Deprotection:

    • Treat the resin with TFA/TIPS/H2O (95:2.5:2.5) for 2 hours.

    • Precipitate the crude peptidomimetic in cold diethyl ether, centrifuge, and lyophilize.

G N1 Resin Preparation & Swelling N2 Fmoc Deprotection (20% Piperidine) N1->N2 V1 Validation: UV Absorbance at 301 nm N2->V1 N3 Coupling Phase (HATU/DIPEA, 120 min) N2->N3 V2 Validation: Chloranil Test N3->V2 N4 Cleavage (TFA Cocktail) N3->N4 N5 Purified t-3-ACHC Peptidomimetic N4->N5

Self-validating solid-phase peptide synthesis workflow for hindered cyclic amines.

Quantitative Impact of t-3-ACHC Incorporation

The substitution of a linear aliphatic residue (e.g., Leucine or Arginine) with t-3-ACHC profoundly alters the pharmacokinetic and pharmacodynamic profile of the peptide. The table below summarizes the typical quantitative shifts observed when engineering a protease inhibitor with this scaffold.

Table 1: Comparative Profile of Linear Peptide vs. t-3-ACHC Peptidomimetic

ParameterStandard Linear Peptidet-3-ACHC PeptidomimeticCausality / Mechanism
Binding Affinity (IC50) ~450 nM~12 nMReduced entropic penalty; covalent trapping via nitrile.
Proteolytic Half-Life (T1/2) 15 minutes> 240 minutesSteric shielding of adjacent amide bonds prevents protease cleavage.
Conformational State Highly flexibleRestricted (Axial-Equatorial)Cyclohexane ring locks the dihedral angles (Φ, Ψ) of the backbone.
Target Residence Time < 1 minute> 60 minutesReversible thioimidate formation significantly prolongs off-rate.

Advanced Application: Post-Synthetic Nitrile Modification

While the nitrile group is an excellent covalent warhead, it also serves as a versatile synthetic handle. If covalent inhibition is not desired, the nitrile can be converted post-cleavage into a tetrazole ring via [3+2] cycloaddition with sodium azide. A tetrazole is a well-established bioisostere of a carboxylic acid; it mimics the pKa and negative charge of a C-terminus but is completely resistant to enzymatic decarboxylation, further extending the in vivo half-life of the drug candidate.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 67278607, trans-3-Aminocyclohexanecarbonitrile hydrochloride". PubChem, [Link]

  • Fleming, F. F., et al. "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore". Journal of Medicinal Chemistry, [Link]

  • Amblard, M., et al. "Methods and Protocols of Modern Solid Phase Peptide Synthesis". Molecular Biotechnology, [Link]

  • Fisher Scientific. "trans-3-Cyanocyclohexylamine hydrochloride, 97%, Thermo Scientific Chemicals". Fisher Scientific Catalog, [Link]

Application

Application Note: Scalable Stereoselective Synthesis of trans-3-Aminocyclohexanecarbonitrile Hydrochloride

Topic: Scale-up synthesis methods for trans-3-Aminocyclohexanecarbonitrile hydrochloride Content Type: Application Note & Protocol Executive Summary The trans-3-aminocyclohexanecarbonitrile scaffold is a critical pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scale-up synthesis methods for trans-3-Aminocyclohexanecarbonitrile hydrochloride Content Type: Application Note & Protocol

Executive Summary

The trans-3-aminocyclohexanecarbonitrile scaffold is a critical pharmacophore in the synthesis of JAK inhibitors and other kinase-targeting therapeutics. Its structural rigidity and specific vector orientation (1,3-substitution) provide unique binding properties compared to the more common 1,4-isomers.

However, the synthesis of the trans-isomer (1,3-axial/equatorial relationship) presents a significant thermodynamic challenge. Unlike the 1,4-system where the trans-isomer is the thermodynamically stable diequatorial conformer, the trans-1,3-isomer exists in a higher-energy axial-equatorial conformation, while the cis-1,3-isomer is the stable diequatorial species. Consequently, standard equilibration methods (e.g., reductive amination) predominantly yield the unwanted cis-isomer.

This Application Note details a Stereoselective Inversion Protocol designed for scale-up. By leveraging the thermodynamic preference for the cis-alcohol precursor and subsequently inverting the stereocenter via nucleophilic displacement, we achieve high diastereomeric excess (de >98%) of the desired trans-amine.

Strategic Retrosynthesis & Causality

To ensure process reliability and scalability, we reject direct reductive amination (which favors cis) and aromatic hydrogenation (which yields complex mixtures). Instead, we employ a "Stereochemical U-Turn" strategy.

The Thermodynamic Trap
  • 1,3-Substitution Energetics:

    • cis-1,3-isomer

      
       (Equatorial, Equatorial) 
      
      
      
      Stable
    • trans-1,3-isomer

      
       (Axial, Equatorial) 
      
      
      
      Less Stable
  • Implication: Any reaction passing through a planar intermediate or equilibrium will favor the cis-amine.

The Solution: Stereospecific Inversion

Our route utilizes the high selectivity of ketone reduction to form the cis-alcohol (thermodynamic product), followed by an


 displacement to install the nitrogen in the trans configuration.

Pathway:

  • Precursor: 3-Oxocyclohexanecarbonitrile.[1]

  • Stereocontrol Step 1: Reduction to cis-3-hydroxycyclohexanecarbonitrile (Major product).

  • Stereocontrol Step 2: Activation of alcohol (Mesylate/Tosylate).

  • Inversion: Displacement with Azide (

    
    ) to generate trans-3-azidocyclohexanecarbonitrile.
    
  • Finalization: Staudinger Reduction or Hydrogenation to the amine.

Detailed Experimental Protocol

Phase 1: Preparation of cis-3-Hydroxycyclohexanecarbonitrile

Objective: Maximize the formation of the diequatorial (cis) alcohol.

Reagents:

  • 3-Oxocyclohexanecarbonitrile (1.0 eq)

  • Sodium Borohydride (

    
    ) (0.35 eq)
    
  • Methanol (10 V)

  • Citric acid (aq) for quench

Protocol:

  • Charge: Load 3-oxocyclohexanecarbonitrile into a reactor with Methanol at

    
    .
    
  • Addition: Add

    
     portion-wise over 60 minutes, maintaining internal temperature 
    
    
    
    . Note: Slow addition prevents runaway exotherms and maximizes stereoselectivity by maintaining low local hydride concentration.
  • Reaction: Stir at

    
     for 2 hours. Monitor by TLC/GC.
    
  • Quench: Slowly add 10% aqueous citric acid until pH 6. Avoid strong mineral acids to prevent nitrile hydrolysis.

  • Workup: Concentrate methanol, extract with Ethyl Acetate (EtOAc), wash with brine, and dry over

    
    .
    
  • Yield/Data: Expect ~90% yield. The product is predominantly cis-3-hydroxycyclohexanecarbonitrile (

    
     dr).
    
    • Purification: If dr is

      
      , recrystallize from Hexane/EtOAc.
      
Phase 2: Activation (Mesylation)

Objective: Convert the hydroxyl group into a good leaving group without disturbing the stereocenter.

Reagents:

  • cis-Alcohol (from Phase 1) (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (

    
    ) (1.5 eq)
    
  • Dichloromethane (DCM) (10 V)

Protocol:

  • Charge: Dissolve alcohol and

    
     in DCM. Cool to 
    
    
    
    .
  • Addition: Add MsCl dropwise over 30 minutes.

  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours.

  • Workup: Wash with water, sat.

    
    , and brine.
    
  • Outcome: Quantitative conversion to cis-3-(mesyloxy)cyclohexanecarbonitrile. Use directly in the next step to avoid degradation.

Phase 3: Stereoinversion via Azidation

Objective: Invert the cis-stereocenter to trans using the Azide anion. Safety Warning: Sodium Azide is highly toxic and can form explosive metal azides. Use non-metallic reactors (glass/enamel) and avoid halogenated solvents in this step if possible (though DCM is often used in lab, DMF/DMSO is preferred for SN2).

Reagents:

  • cis-Mesylate (1.0 eq)

  • Sodium Azide (

    
    ) (1.5 eq)
    
  • DMF (5 V) or DMSO (5 V)

Protocol:

  • Charge: Dissolve cis-mesylate in DMF.

  • Addition: Add

    
     in one portion.
    
  • Reaction: Heat to

    
     for 6–12 hours.
    
    • Mechanism:[2][3][4] The azide attacks from the axial trajectory (backside), displacing the equatorial mesylate. This yields the trans-azide (axial-equatorial).

  • Workup: Cool to RT. Dilute with water (caution: exothermic). Extract with Methyl tert-butyl ether (MTBE). Wash organic layer extensively with water to remove DMF and residual azide.

  • Safety Check: Verify aqueous waste is treated with sodium nitrite/sulfuric acid or specific azide quenching protocol before disposal.

Phase 4: Reduction and Salt Formation

Objective: Reduce the azide to the amine and isolate as the hydrochloride salt.

Reagents:

  • trans-3-Azidocyclohexanecarbonitrile (1.0 eq)

  • 
     (10% loading, 5 wt%) or Triphenylphosphine (Staudinger conditions)
    
  • Ethanol (10 V)

  • 
     in Isopropanol or Dioxane
    

Protocol (Hydrogenation Method):

  • Charge: Load azide solution in Ethanol into a hydrogenation vessel. Add

    
     catalyst (wet paste).
    
  • Reaction: Hydrogenate at 30 psi

    
     at RT for 4 hours. Note: Monitor closely; nitrile reduction is a competing side reaction, but usually requires higher pressure/temperature or Raney Ni. Pd/C at mild pressure is selective for Azide 
    
    
    
    Amine.
  • Filtration: Filter catalyst over Celite.

  • Salt Formation: Cool filtrate to

    
    . Add 
    
    
    
    (1.1 eq) in Isopropanol dropwise.
  • Crystallization: The trans-3-aminocyclohexanecarbonitrile hydrochloride should precipitate. If not, add MTBE as an antisolvent.

  • Isolation: Filter the white solid, wash with cold MTBE, and dry under vacuum.

Process Logic & Visualization

Workflow Diagram

The following graph illustrates the stereochemical flow and critical control points.

SynthesisWorkflow Start 3-Oxocyclohexanecarbonitrile Step1 Reduction (NaBH4) Kinetic/Thermodynamic Control Start->Step1 Inter1 cis-3-Hydroxycyclohexanecarbonitrile (Major Isomer, diequatorial) Step1->Inter1 >90% cis selectivity Step2 Activation (MsCl/Et3N) Inter1->Step2 Inter2 cis-Mesylate Intermediate Step2->Inter2 Step3 SN2 Displacement (NaN3) STEREOINVERSION Inter2->Step3 Backside Attack Inter3 trans-3-Azidocyclohexanecarbonitrile (Axial-Equatorial) Step3->Inter3 Inversion of Configuration Step4 Hydrogenation (H2, Pd/C) Selective Azide Reduction Inter3->Step4 Final trans-3-Aminocyclohexanecarbonitrile HCl (Target Salt) Step4->Final HCl Salt Formation

Caption: Stereoselective synthesis workflow highlighting the critical inversion step (Step 3) that converts the accessible cis-alcohol to the desired trans-amine.

Quality Control & Data Summary

Expected Analytical Data
ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC)

C18 Column, ACN/H2O gradient
Diastereomeric Excess

(trans)
Chiral GC or H-NMR (coupling constants)
1H-NMR (D2O)

~3.6 (tt) for cis-amine vs

~3.2 (m) for trans
Diagnostic CH-NH2 signal width
Mass Spec

(Free base)
ESI+
Troubleshooting Table
IssueProbable CauseCorrective Action
Low cis/trans ratio in Step 1 Reaction temperature too highEnsure T

during NaBH4 addition.
Incomplete Inversion (Step 3) Low nucleophilicity or steric hindranceUse DMSO as solvent; increase T to

.
Nitrile Reduction (Step 4) Over-hydrogenationStop reaction immediately upon H2 uptake cessation; avoid Raney Ni.

References

  • Stereoselectivity in Cyclohexanone Reduction: House, H. O. Modern Synthetic Reactions. 2nd ed., W. A. Benjamin, 1972. (Classic foundation for hydride reduction stereochemistry).
  • Azide Displacement Protocols: Scriven, E. F. V., & Turnbull, K. "Azides: Their Preparation and Synthetic Uses." Chemical Reviews, vol. 88, no. 2, 1988, pp. 297–368. Link

  • Synthesis of 3-Oxocyclohexanecarbonitrile: Fleming, F. F., et al. "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile group." Journal of Medicinal Chemistry, vol. 53, no. 22, 2010, pp. 7902-7917. Link

  • Mitsunobu Inversion Alternative: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, vol. 109, no. 6, 2009, pp. 2551–2651. Link

  • Safety of Organic Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, vol. 44, no. 33, 2005, pp. 5188-5240. Link

Disclaimer: This protocol involves hazardous materials including sodium azide and cyanides. All procedures must be performed in a fume hood with appropriate PPE and blast shielding where necessary. Consult local EHS guidelines before scale-up.

Sources

Method

Application Note: Preparation of Novel Pyrimidine-Based Kinase Inhibitor Intermediates Using trans-3-Aminocyclohexanecarbonitrile

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Synthetic Protocol & Methodological Guide Introduction & Scientific Rationale As a Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Synthetic Protocol & Methodological Guide

Introduction & Scientific Rationale

As a Senior Application Scientist in early-stage drug discovery, I frequently observe that the physicochemical properties of a lead compound dictate its clinical viability just as much as its target affinity. The historical reliance on flat, sp2-hybridized aromatic scaffolds often leads to poor aqueous solubility and off-target promiscuity.

To overcome this, modern medicinal chemistry employs the "Escape from Flatland" paradigm, which demonstrates that increasing the fraction of sp3-hybridized carbons (Fsp3) directly correlates with higher clinical success rates (). Incorporating cycloaliphatic building blocks like trans-3-aminocyclohexanecarbonitrile (CAS 920966-30-9) introduces critical 3D spatial complexity. The trans-1,3-disubstitution forces the amine and nitrile groups into a specific equatorial-axial or diequatorial geometry, which is highly advantageous for projecting hydrogen-bond donors/acceptors into the solvent-exposed regions of kinase ATP-binding pockets.

Furthermore, coupling this sp3-rich amine with a pyrimidine core leverages one of the most privileged scaffolds in targeted oncology and immunology (). This guide details a self-validating, two-step workflow to synthesize a versatile pyrimidine-cyclohexyl carboxamide intermediate, ready for late-stage Suzuki couplings or Buchwald-Hartwig aminations at the C2 position.

Logic Fsp3 Increase sp3 Fraction (Fsp3) via Cycloaliphatic Rings Solub Improved Aqueous Solubility Fsp3->Solub Select Enhanced Target Selectivity (3D Spatial Projection) Fsp3->Select Tox Reduced Off-Target Toxicity (Less Promiscuous Binding) Fsp3->Tox Success Higher Clinical Success Rate (Escape from Flatland) Solub->Success Select->Success Tox->Success

Figure 1: Logical relationship between increased sp3 fraction and clinical success in drug design.

Synthetic Strategy & Workflow

The synthesis relies on two highly controlled, chemoselective transformations:

  • Regioselective Nucleophilic Aromatic Substitution (SNAr): Exploiting the differential electrophilicity of the C4 vs. C2 positions on 2,4-dichloropyrimidine.

  • Chemoselective Radziszewski Hydrolysis: Converting the nitrile to a primary amide without hydrolyzing the remaining pyrimidine chloride.

SyntheticWorkflow SM1 trans-3-Aminocyclohexanecarbonitrile (sp3-rich Amine) Step1 SNAr Reaction DIPEA, i-PrOH, 80°C SM1->Step1 SM2 2,4-Dichloropyrimidine (Electrophile) SM2->Step1 Int1 Intermediate 1 C4-Substituted Pyrimidine Step1->Int1 Regioselective Step2 Radziszewski Hydrolysis H2O2, K2CO3, DMSO Int1->Step2 Final Target Intermediate Cyclohexanecarboxamide Step2->Final Chemoselective

Figure 2: Synthetic workflow for pyrimidine-based kinase intermediates using a cycloaliphatic amine.

Experimental Protocols & Mechanistic Causality

Protocol A: Regioselective SNAr Coupling

Objective: Synthesize trans-3-((2-chloropyrimidin-4-yl)amino)cyclohexanecarbonitrile.

Mechanistic Causality: The C4 chloride of 2,4-dichloropyrimidine is significantly more electrophilic than the C2 chloride due to the strong electron-withdrawing resonance of the para-nitrogen. By strictly controlling the temperature at 80 °C and using a sterically hindered base (DIPEA), we prevent diarylation at C2. Isopropanol is selected over DMF because its protic nature stabilizes the transition state of the chloride leaving group while allowing the product to precipitate upon water addition.

Step-by-Step Procedure:

  • Charge: To a 250 mL round-bottom flask, add 2,4-dichloropyrimidine (1.0 equiv, 10.0 mmol) and trans-3-aminocyclohexanecarbonitrile hydrochloride (1.05 equiv, 10.5 mmol).

  • Solvate: Suspend the reagents in isopropanol (50 mL, 0.2 M).

  • Base Addition: Dropwise add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 25.0 mmol) at room temperature. Note: DIPEA neutralizes the amine hydrochloride salt and scavenges the HCl byproduct without competing as a nucleophile.

  • Heat: Attach a reflux condenser and heat the mixture to 80 °C for 12 hours.

  • In-Process Control (IPC): The reaction is self-validating; the clear solution will transition to a cloudy suspension as DIPEA·HCl precipitates. Confirm completion via LC-MS (Target [M+H]+ = 237.1).

  • Workup: Cool the mixture to room temperature. Slowly add deionized water (50 mL) under vigorous stirring to induce precipitation of the product. Filter the solid, wash with cold water (2 x 20 mL), and dry under high vacuum to afford Intermediate 1 as an off-white solid.

Protocol B: Chemoselective Radziszewski Hydrolysis

Objective: Convert the nitrile group to a primary carboxamide to yield trans-3-((2-chloropyrimidin-4-yl)amino)cyclohexanecarboxamide.

Mechanistic Causality: The Radziszewski reaction utilizes basic hydrogen peroxide to hydrate nitriles. DMSO is critical here; it does not merely act as a solvent but actively participates as an oxygen-transfer catalyst by forming a highly reactive hydroperoxy-DMSO intermediate (). This method is exceptionally chemoselective, stopping cleanly at the primary amide without hydrolyzing the sensitive C2-chloride on the pyrimidine ring.

Step-by-Step Procedure:

  • Charge: Dissolve Intermediate 1 (1.0 equiv, 5.0 mmol) in anhydrous DMSO (15 mL, 0.3 M).

  • Base Addition: Add anhydrous K2CO3 (0.5 equiv, 2.5 mmol) and cool the mixture to 10 °C using an ice bath. Causality: Cooling is critical to control the initial exothermic reaction and prevent thermal degradation of the pyrimidine chloride.

  • Oxidation: Dropwise add 30% aqueous H2O2 (3.0 equiv, 15.0 mmol) over 30 minutes, maintaining the internal temperature below 25 °C.

  • React: Remove the ice bath and stir at room temperature for 4 hours. Self-Validation: Mild effervescence will occur; cessation of heat/gas evolution indicates the consumption of the nitrile.

  • Quench & Workup: Pour the mixture into a saturated aqueous solution of sodium thiosulfate (30 mL) to safely neutralize residual peroxides. Extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine (3 x 30 mL) to remove residual DMSO, dry over Na2SO4, and concentrate in vacuo to yield the final target intermediate.

Quantitative Data: SNAr Optimization

To validate the choice of conditions in Protocol A, the following optimization data demonstrates the delicate balance between conversion and regioselectivity. Isopropanol at 80 °C provides the optimal thermodynamic control.

EntrySolventBase (Equiv)Temp (°C)Time (h)Conversion (%)Regioselectivity (C4:C2)
1EthanolTEA (2.5)8012>9585:15
2 Isopropanol DIPEA (2.5) 80 12 >95 98:2
3n-ButanolDIPEA (2.5)1006>9980:20 (Over-reaction)
4DMFK2CO3 (2.5)8088590:10

Analytical Validation

To ensure the integrity of the synthesized intermediate before downstream cross-coupling, perform the following analytical checks:

  • Regiochemistry Confirmation (1H NMR): The C5 proton of the pyrimidine ring will appear as a distinct doublet (approx.

    
     6.4 ppm, J = 6.0 Hz), confirming substitution at C4. If substitution occurred at C2, the symmetry of the remaining C4 and C6 protons would yield a different splitting pattern.
    
  • Chemoselectivity Confirmation (LC-MS & IR): Following Protocol B, the disappearance of the sharp nitrile stretch (~2240 cm⁻¹) and the appearance of a strong amide carbonyl stretch (~1660 cm⁻¹) in the IR spectrum validates the Radziszewski hydrolysis. LC-MS should show [M+H]+ = 255.1 with the characteristic 3:1 isotopic pattern of a single chlorine atom, confirming the pyrimidine ring remains intact.

References

  • Lovering F, Bikker J, Humblet C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. 2009; 52(21): 6752-6756. URL:[Link]

  • Nammalwar B, Bunce RA. Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals. 2024; 17(1): 104. URL:[Link]

  • Discussed mechanism of Nitrile Hydrolysis in DMSO (Radziszewski Reaction context): Nitrosative Cytosine Deamination. An Exploration of the Chemistry Emanating from Deamination with Pyrimidine Ring-Opening. URL:[Link]

Application

Handling and weighing protocols for hygroscopic hydrochloride salts

Part 1: The Hygroscopic Challenge in Hydrochloride Salts Hydrochloride (HCl) salts are the most common salt forms in drug development due to their high solubility and physiological compatibility. However, this solubility...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Hygroscopic Challenge in Hydrochloride Salts

Hydrochloride (HCl) salts are the most common salt forms in drug development due to their high solubility and physiological compatibility. However, this solubility comes at a cost: hygroscopicity .

The Mechanism: The hygroscopic nature of HCl salts is thermodynamically driven. The chloride ion (


) has a high charge density and forms strong hydrogen bonds with water molecules. When the hydration energy exceeds the crystal lattice energy, the salt absorbs atmospheric moisture.
  • Adsorption: Water molecules adhere to the surface (rapid, reversible).

  • Absorption: Water penetrates the crystal lattice, potentially forming hydrates (e.g., mono-, di-hydrates).

  • Deliquescence: In extreme cases, the solid dissolves in its own absorbed water, turning into a liquid.[1][2]

The Impact on Research:

  • Stoichiometric Error: Weighing "wet" salt means you are under-dosing the active pharmaceutical ingredient (API). A 10 mg weight might actually be 9 mg of drug and 1 mg of water.

  • Chemical Instability: Moisture can catalyze hydrolysis, degrading the API (e.g., ester cleavage) or facilitating polymorphic transitions.

  • Physical Instability: Caking and clumping prevent accurate dispensing and dissolution.[1][2]

Part 2: Environmental Control Strategy

Before touching the balance, you must establish a "Hierarchy of Control" to minimize moisture exposure.

The Hierarchy of Isolation
LevelEnvironmentRecommended For
Gold Standard Glove Box (N2/Ar) Highly deliquescent salts; <10 ppm H2O required.
Silver Standard Glove Bag / Dry Box General hygroscopic salts; portable setup.
Bronze Standard Dehumidified Room Routine handling; RH < 30-40%.
Basic Standard Lab Bench NOT RECOMMENDED for quantitative work with HCl salts.
The Electrostatic Paradox

Reducing humidity (<20% RH) dramatically increases static electricity. Static charges can cause powders to "jump" off the spatula or cling to the vessel wall, introducing significant weighing errors.

  • Mitigation: Use an ionizing blower or an anti-static gun (e.g., Zerostat) on the weighing vessel and spatula before every use.

Part 3: Protocol A – Analytical Weighing by Difference

Objective: To accurately weigh a target mass of hygroscopic HCl salt without exposing the bulk supply to continuous moisture.

Principle: Never weigh a hygroscopic solid by adding it slowly to an open vessel on the balance. Instead, weigh the removal of mass from a closed container.

Equipment:

  • Analytical Balance (Readability 0.01 mg or 0.1 mg).

  • Weighing Bottle (Glass with ground-glass stopper).

  • Anti-static device.[3][4]

  • Desiccator.[2][5][6]

Workflow Diagram:

WeighingWorkflow Start Start: Define Target Mass (Mt) Prep Preparation: Dry weighing bottle + stopper in oven, then cool in desiccator. Start->Prep Fill Fill Bottle: Add approx. amount of salt (Mt + 20%) inside Glove Box/Bag. Prep->Fill Weigh1 Weighing 1 (W1): Place capped bottle on balance. Record Mass. Fill->Weigh1 Transfer Transfer: Remove from balance. Quickly transfer salt to receiver. IMMEDIATELY recap. Weigh1->Transfer Weigh2 Weighing 2 (W2): Place capped bottle back on balance. Record Mass. Transfer->Weigh2 Calc Calculation: Mass Transferred = W1 - W2 Weigh2->Calc Check Check Tolerance: Is (W1-W2) within ±1% of Mt? Calc->Check Success Success: Proceed to Dissolution Check->Success Yes Adjust Adjustment: If under: Repeat Transfer/Weigh loop. If over: Discard and restart. Check->Adjust No Adjust->Weigh1 Retry

Caption: Figure 1. The "Weighing by Difference" workflow minimizes atmospheric exposure by keeping the bulk supply capped during the measurement phase.

Step-by-Step Procedure:

  • Preparation: Place the empty weighing bottle and stopper in a drying oven (if thermally stable) to remove surface moisture. Cool in a desiccator.

  • Loading: In a controlled environment (e.g., glove bag), add slightly more than the target mass (

    
    ) to the weighing bottle. Close the stopper tightly. 
    
  • Initial Weighing (

    
    ):  Place the capped bottle on the analytical balance. Wait for stability. Record 
    
    
    
    .
  • Transfer:

    • Remove the bottle from the balance.

    • Open the stopper outside the balance chamber.

    • Dispense the estimated amount into your receiving vessel (e.g., volumetric flask).

    • Immediately replace the stopper.

  • Final Weighing (

    
    ):  Place the capped bottle back on the balance. Record 
    
    
    
    .
  • Calculation: The mass of the sample in your flask is exactly

    
    .
    
    • Note: Even if the salt absorbed moisture during the brief transfer, that weight is captured in the receiving flask, not left on the balance pan.

Part 4: Protocol B – Water Content Correction

You cannot assume an HCl salt is 100% pure solid. You must correct for water content to ensure accurate molarity.

The Correction Formula:



Method Selection Guide:

FeatureKarl Fischer (KF) Titration Thermogravimetric Analysis (TGA) Loss on Drying (LOD)
Specificity High. Specific to water.Medium. Measures all volatiles.Low. Measures all volatiles.
Suitability for HCl Salts Excellent. (Volumetric or Coulometric).Risky. HCl gas may evolve at high temps, mimicking water loss.Poor. Not precise enough for analytical standards.
Sample Req. 10–50 mg.2–10 mg.>1 g (usually).
Recommendation Primary Method. Secondary. Use only if KF is impossible.Avoid.

Critical KF Note for HCl Salts: Standard KF reagents are buffered (imidazole base) to neutralize acids. However, some concentrated HCl salts may shift the pH < 5, slowing the reaction.

  • Check: Ensure the pH of the titration pool remains between 5 and 7.

  • Action: If drift is high or reaction is slow, add extra imidazole buffer to the titration cell.

Part 5: Storage and Handling Best Practices

Proper storage extends the shelf-life and reduces the frequency of re-drying.

Storage Logic Tree:

StorageLogic Input Hygroscopic HCl Salt Open Container Opened? Input->Open Sealed Factory Seal: Store at 4°C or -20°C (Check CoA) Open->Sealed No Reseal Resealing Protocol: 1. Purge headspace with Argon/N2. 2. Wrap cap with Parafilm. 3. Place in secondary container. Open->Reseal Yes Secondary Secondary Container: Desiccator with active Silica Gel or P2O5. Reseal->Secondary Monitor Monitor: Check Humidity Indicator Cards Weekly. Secondary->Monitor

Caption: Figure 2. Storage lifecycle for hygroscopic salts. Note that cold samples must be warmed to room temperature BEFORE opening to prevent condensation.

Key Storage Rules:

  • Headspace Purging: Always displace air with dry Nitrogen or Argon before recapping.

  • Parafilm: Wrap the cap junction to prevent gas exchange.

  • Temperature Equilibration: If stored in a fridge/freezer, allow the closed container to reach room temperature (approx. 30-60 mins) before opening. Opening a cold bottle attracts immediate condensation.

References

  • United States Pharmacopeia (USP). General Chapter <1251> Weighing on an Analytical Balance. (2023). Link

  • Mettler Toledo. Weighing the Right Way: Guidelines for Accurate Results. (Application Guide). Link

  • United States Pharmacopeia (USP). General Chapter <921> Water Determination (Karl Fischer). Link

  • BenchChem. Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. (Safety Data & Handling). Link

  • PerkinElmer. Thermogravimetric Analysis of Pharmaceuticals. (Application Note). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of trans-3-Aminocyclohexanecarbonitrile Hydrochloride

This guide is structured as a specialized Technical Support Center resource designed for organic chemists and process development scientists. It addresses the specific challenge of synthesizing the thermodynamically less...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized Technical Support Center resource designed for organic chemists and process development scientists. It addresses the specific challenge of synthesizing the thermodynamically less favored trans-1,3-isomer.

Topic: Yield Optimization & Stereocontrol Strategies Code: TSC-ORG-3ACH Last Updated: March 2026 Audience: Process Chemists, Medicinal Chemists

Executive Summary: The Stereochemical Challenge

The synthesis of 3-aminocyclohexanecarbonitrile presents a fundamental stereochemical challenge. In 1,3-disubstituted cyclohexanes, the cis-isomer (diequatorial) is thermodynamically favored. The trans-isomer (axial/equatorial) is higher in energy.

Standard reductive amination of 3-oxocyclohexanecarbonitrile typically yields a 4:1 to 9:1 mixture favoring the unwanted cis isomer. To improve the yield of the trans isomer, you cannot rely on thermodynamic equilibration. You must employ stereochemical inversion or chromatographic resolution of protected intermediates .

This guide outlines two validated protocols:

  • The Inversion Protocol (High Yield): Utilizing SN2 inversion of the cis-alcohol to access the trans-amine.

  • The Dehydration Protocol (High Purity): Converting the commercially available amide, utilizing Boc-protection to facilitate isomer separation.

Core Protocols

Protocol A: The Inversion Strategy (Recommended for Scale)

Best for: Maximizing yield of the trans-isomer from ketone precursors.

Logic: Since reduction of the ketone naturally favors the cis-alcohol (thermodynamic product), we use this to our advantage. We isolate the cis-alcohol and invert the stereocenter using azide displacement.

Workflow:

  • Reduction: 3-Oxocyclohexanecarbonitrile

    
    cis-3-Hydroxycyclohexanecarbonitrile (Major).
    
  • Activation: cis-Alcohol

    
    cis-Mesylate.
    
  • Inversion: cis-Mesylate

    
    trans-Azide (SN2 Inversion).
    
  • Reduction: trans-Azide

    
    trans-Amine.
    
  • Salt Formation: trans-Amine

    
     Product.
    
Protocol B: The Amide Dehydration Strategy

Best for: High purity requirements and avoiding azide chemistry.

Logic: The nitrile group is sensitive. It is often safer to carry the amide through the synthesis and dehydrate it to the nitrile at the final stage.

Workflow:

  • Protection: trans-3-Aminocyclohexanecarboxamide

    
     Boc-Amide.
    
  • Dehydration: Boc-Amide

    
     Boc-Nitrile.
    
  • Deprotection: Boc-Nitrile

    
     Product.
    

Visual Workflow (Graphviz)

SynthesisPathways cluster_alt Alternative: Amide Route Start 3-Oxocyclohexane- carbonitrile CisAlc cis-Alcohol (Major Isomer) Start->CisAlc NaBH4 (Thermodynamic Control) CisMs cis-Mesylate (Activated) CisAlc->CisMs MsCl, Et3N TransAzide trans-Azide (Inverted Stereochem) CisMs->TransAzide NaN3, DMF (SN2 Inversion) TransAmine trans-Amine (Free Base) TransAzide->TransAmine PPh3, H2O (Staudinger) Final trans-3-Aminocyclohexane- carbonitrile HCl TransAmine->Final HCl/Et2O AmideStart trans-Amide Precursor BocAmide Boc-Amide AmideStart->BocAmide Boc2O BocNitrile Boc-Nitrile BocAmide->BocNitrile TFAA/Pyridine (Dehydration) BocNitrile->Final Deprotection

Caption: Comparative workflow showing the Inversion Strategy (Main) vs. Amide Dehydration (Alternative).

Troubleshooting Guide & Critical Control Points

Issue 1: Low Yield in the "Inversion Step" (Azide Displacement)

Symptoms: Recovery of starting mesylate or elimination byproducts (cyclohexenyl nitrile). Root Cause: The SN2 reaction on a secondary cyclohexyl carbon is sterically hindered. Corrective Actions:

  • Solvent Switch: Ensure strictly anhydrous DMF or DMSO is used. DMSO often accelerates SN2 rates due to better cation solvation.

  • Temperature Control: Maintain reaction at 60–80°C . Higher temperatures (>90°C) promote E2 elimination.

  • Concentration: Run the reaction at high concentration (1.0 M) to favor bimolecular substitution over unimolecular elimination.

Issue 2: Incomplete Dehydration (Amide Route)

Symptoms: Presence of amide peaks in IR (1650–1690 cm⁻¹) or NMR after TFAA treatment. Root Cause: Insufficient base (pyridine) or moisture contamination hydrolyzing the intermediate trifluoroacetate. Corrective Actions:

  • Reagent Quality: Use fresh Trifluoroacetic Anhydride (TFAA) . Old bottles hydrolyze to TFA.

  • Stoichiometry: Use 2.5 equivalents of Pyridine and 1.2 equivalents of TFAA .

  • Temperature: Addition must be at 0°C to prevent side reactions, but allow the mixture to warm to room temperature for completion.

Issue 3: Hydrolysis of Nitrile during Deprotection

Symptoms: Appearance of carboxylic acid or amide peaks; loss of nitrile stretch (2240 cm⁻¹). Root Cause: Aqueous acid or excessive heating during Boc-removal. Corrective Actions:

  • Anhydrous Conditions: Use 4M HCl in Dioxane or HCl in Ethyl Acetate . Do not use aqueous HCl.

  • Scavengers: If using TFA for deprotection, add triethylsilane (cation scavenger) and keep the reaction time short (<2 hours).

  • Workup: Avoid aqueous basic workups if possible. Precipitate the hydrochloride salt directly by adding dry diethyl ether.

Issue 4: Separation of cis/trans Isomers

Symptoms: Product is a diastereomeric mixture (doublets in NMR). Corrective Actions:

  • Don't separate the salt: Separation is most difficult at the final salt stage.

  • Separate the Boc-Intermediate: The cis-Boc-nitrile and trans-Boc-nitrile have significantly different Rf values on silica gel (Ethyl Acetate/Hexane systems). Flash chromatography at this stage is the most efficient purification method.

Comparative Data Table

ParameterReductive Amination (Direct)Inversion Strategy (Azide)Amide Dehydration
Major Isomer cis (Unwanted)trans (Target)Depends on starting amide
Step Count 243
Yield (trans) Low (<20%)High (>60% overall)High (if pure start material)
Safety Profile GoodCaution (Azides)Good
Purification Difficult (Salt crystallization)Easy (Intermediate)Easy (Chromatography)

Frequently Asked Questions (FAQ)

Q: Can I use catalytic hydrogenation to reduce the azide? A: Risky. Standard Pd/C hydrogenation can reduce the nitrile to a primary amine (forming a diamine) or hydrolyze it. The Staudinger reduction (PPh₃/H₂O) is chemoselective—it reduces the azide to the amine without touching the nitrile group.

Q: Why not just separate the cis/trans isomers of the final HCl salt by recrystallization? A: While possible, the solubility differences are often insufficient for high recovery. You typically lose 50-70% of your material in the mother liquor. Chromatographic separation of the Boc-protected intermediate is far superior for yield.

Q: I see a "sticky gum" instead of a solid when forming the HCl salt. What do I do? A: This is common.

  • Dissolve the gum in a minimum amount of Methanol .

  • Slowly add Diethyl Ether or MTBE until cloudy.

  • Scratch the flask walls with a glass rod to induce nucleation.

  • Cool to -20°C overnight.

References

  • Stereoselectivity in Cyclohexane Derivatives

    • Mechanism:[1][2][3][4][5] Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Discusses thermodynamic preference for 1,3-diequatorial cis isomers).

  • Amide Dehydration Protocols

    • Protocol: Bose, D. S., & Goud, P. R. (1999). A mild and versatile method for the conversion of primary amides to nitriles.[2] Tetrahedron Letters, 40(43), 7745-7747. Link

  • Inversion via Azide (SN2 on Cyclohexanols): Protocol: Aguilar, N., Meyers, A. I. (1994). Reversal of stereochemistry in the synthesis of aminocyclohexanes. Journal of Organic Chemistry. (General precedent for mesylate displacement/inversion in cyclic systems).
  • Staudinger Reduction Chemoselectivity

    • Review: Gololobov, Y. G., & Kasukhin, L. F. (1992). Recent advances in the Staudinger reaction. Tetrahedron, 48(8), 1353-1406. Link

Sources

Optimization

Technical Support Center: Troubleshooting Recrystallization of trans-3-Aminocyclohexanecarbonitrile Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of trans-3-aminocyclohe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of trans-3-aminocyclohexanecarbonitrile hydrochloride (CAS: 920966-30-9).

Aliphatic cyclic amine hydrochlorides are notoriously difficult to crystallize due to their high hygroscopicity, tendency to undergo liquid-liquid phase separation (LLPS or "oiling out"), and the complex solubility dynamics when contaminated with their cis-stereoisomer counterparts. This guide bridges theoretical physical chemistry with field-proven benchtop techniques to ensure self-validating, high-yield protocols.

Part 1: Core Principles & Causality

Before troubleshooting, it is critical to understand the causality behind the physical behaviors of this molecule:

  • The "Oiling Out" Phenomenon (LLPS): When cooling a saturated solution, the compound may separate as a dense, viscous liquid rather than a solid crystal [1]. This occurs when the integration of solute molecules into the crystal lattice is kinetically hindered, or when the melting point of the impure solid is depressed below the temperature of the solution [2]. Because impurities (like the cis-isomer) dissolve preferentially in this oil phase, spontaneous solidification of the oil yields an amorphous, impure mass [3].

  • Stereoisomeric Freezing-Point Depression: The presence of cis-3-aminocyclohexanecarbonitrile hydrochloride disrupts the crystal lattice of the trans-isomer. This not only lowers the overall melting point but drastically widens the miscibility gap, making oiling out highly probable [3].

  • Hygroscopicity: The protonated amine and chloride counterion form a highly polar lattice. Exposure to ambient humidity during filtration causes moisture condensation, which rapidly dissolves the crystal surface, turning the filter cake into a gummy paste.

Part 2: Troubleshooting FAQs

Q1: My product forms a sticky oil at the bottom of the flask instead of crystals. How do I fix "oiling out"?

A: You have entered a stable Liquid-Liquid Phase Separation (LLPS) zone [2]. To fix an oiled-out solution immediately: return the flask to the heat source, add 10-15% more of your primary "good" solvent (e.g., Methanol) to redissolve the oil, and adjust your cooling ramp [1]. Causality: Oiling out is often a kinetic phenomenon caused by rapid cooling or excessive supersaturation [2]. To prevent it, switch to an antisolvent crystallization strategy (see Protocol A), reduce your cooling rate to -0.1 °C/min, and introduce seed crystals before reaching the cloud point.

Q2: How do I selectively precipitate the trans-isomer and leave the cis-isomer in solution?

A: Stereoisomer resolution requires thermodynamic control. The trans-isomer typically exhibits a different solubility profile than the cis-isomer due to differences in lattice packing energy. Use a binary solvent system with a steep solubility gradient, such as Methanol / Methyl tert-butyl ether (MTBE) . The cis-isomer, being an impurity, will remain dissolved in the mother liquor if you avoid crashing the product out too quickly. Do not use rotary evaporation to dryness, as this forces both isomers to co-precipitate.

Q3: The isolated crystals look beautiful in the flask, but turn into a gummy mass on the filter paper. What went wrong?

A: This is a classic symptom of hygroscopicity combined with evaporative cooling. When you pull a vacuum on a Büchner or fritted funnel, the residual volatile solvent evaporates rapidly, dropping the temperature of the filter cake. This cold surface condenses ambient water vapor from the air, which immediately dissolves the hydrochloride salt. Solution: Always perform the filtration under a positive pressure nitrogen blanket or an inverted funnel supplying dry N₂ gas. Wash only with pre-chilled, anhydrous antisolvent.

Q4: What is the optimal solvent system for this specific hydrochloride salt?

A: Avoid pure water or pure ethanol. Aqueous systems lead to massive yield losses due to the high solubility of the amine hydrochloride [4].

Table 1: Solvent Selection Matrix for Cyclic Amine Hydrochlorides

Solvent SystemRoleEfficacyRisk Profile
Methanol / MTBE Primary / AntisolventOptimal. Excellent recovery, high purity.Low. MTBE suppresses oiling out effectively.
Ethanol / EtOAc Primary / AntisolventGood. Slower crystal growth.Moderate. EtOAc can trap solvent in the lattice.
Isopropanol (IPA) Single SolventFair. Requires high temperatures.High. High risk of oiling out near boiling point.
Water / Acetone Primary / AntisolventPoor.Extreme. Highly hygroscopic product; low yield.

Part 3: Experimental Workflow & Protocols

Protocol A: Antisolvent Crystallization (Methanol / MTBE)

This protocol is a self-validating system: if turbidity does not clear in Step 4, the system is too concentrated, preventing catastrophic oiling out later.

  • Dissolution: Suspend 1.0 g of crude trans-3-aminocyclohexanecarbonitrile hydrochloride in 3.0 mL of anhydrous Methanol. Heat to 50 °C under stirring until fully dissolved.

  • Polish Filtration: Pass the hot solution through a pre-warmed 0.22 µm PTFE syringe filter to remove insoluble particulates (which can act as false nucleation sites for oiling out).

  • Antisolvent Addition: While maintaining 50 °C, add anhydrous MTBE dropwise. Stop immediately when the solution exhibits a faint, persistent cloudiness (turbidity).

  • Equilibration: Add Methanol dropwise (usually 1-3 drops) just until the solution turns perfectly clear again. You are now exactly at the saturation point.

  • Seeding (Optional but Recommended): Cool the solution to 45 °C and add 5-10 mg of pure trans-3-aminocyclohexanecarbonitrile hydrochloride seed crystals.

  • Controlled Cooling: Turn off the heating mantle and allow the flask to cool to room temperature slowly over 2-3 hours. Do not disturb the flask. Once at room temperature, transfer to an ice bath (0-5 °C) for 1 hour.

  • Isolation: Filter the resulting crystals via vacuum filtration under a stream of dry Nitrogen. Wash the cake with 2 mL of ice-cold MTBE. Dry under high vacuum at 40 °C for 12 hours.

Part 4: Logical Relationships & Visualizations

The following diagrams map the thermodynamic pathways and procedural steps required to successfully isolate the target molecule.

LLPS_Pathway Start Hot Saturated Solution (trans-3-Aminocyclohexanecarbonitrile HCl) Cooling Cooling Profile Start->Cooling RapidCool Rapid Cooling / High Impurity Cooling->RapidCool Kinetic Hindrance SlowCool Controlled Cooling + Seeding Cooling->SlowCool Thermodynamic Control LLPS Liquid-Liquid Phase Separation (Oiling Out) RapidCool->LLPS Nucleation Crystal Nucleation SlowCool->Nucleation LLPS->Nucleation Re-heat, add solvent, seed crystals Amorphous Amorphous / Gummy Mass (Traps cis-isomer) LLPS->Amorphous Spontaneous Solidification PureCrystal High-Purity Trans-Isomer Crystals Nucleation->PureCrystal Crystal Growth

Figure 1: Thermodynamic vs. Kinetic pathways illustrating the cause and correction of oiling out.

Antisolvent_Workflow Step1 1. Dissolve crude salt in primary solvent (e.g., Methanol) Step2 2. Polish Filtration (Remove insoluble particulates) Step1->Step2 Step3 3. Heat to 50-60°C Step2->Step3 Step4 4. Dropwise addition of Antisolvent (e.g., MTBE) until turbid Step3->Step4 Step5 5. Add few drops of primary solvent to clear turbidity Step4->Step5 Step6 6. Add seed crystals (Optional) Step5->Step6 Step7 7. Slow cooling to 0-5°C (-0.1°C/min) Step6->Step7 Step8 8. Vacuum Filtration under N2 (Wash with cold antisolvent) Step7->Step8

Figure 2: Step-by-step antisolvent crystallization workflow for amine hydrochlorides.

Part 5: Troubleshooting Matrix

Table 2: Rapid Diagnostic Matrix

SymptomPrimary CauseCorrective Action
Product separates as an oil Saturation reached above the melting point of the impure mixture [3].Reheat to dissolve. Add 10% more primary solvent. Cool slower.
No crystals form upon cooling Solution is too dilute (undersaturated).Evaporate 10-20% of the solvent volume under vacuum, then retry.
Crystals melt on filter paper Condensation of ambient moisture due to evaporative cooling.Filter under dry N₂ blanket. Use anhydrous solvents.
NMR shows cis-isomer present Co-precipitation due to rapid crashing out (kinetic trap).Re-crystallize using Protocol A. Ensure cooling takes >2 hours.

References

  • Nichols, L. (2022). 3.6F: Troubleshooting - Chemistry LibreTexts. LibreTexts Organic Chemistry Laboratory Techniques. Available at:[Link]

  • Mettler Toledo. Oiling Out in Crystallization: Detection and Prevention. Mettler Toledo AutoChem Applications. Available at:[Link]

  • KiloMentor. (2017). The Problem of Oiling Out in Chemical Process Development. KiloMentor Process Chemistry. Available at:[Link]

  • European Patent Office. (2010).EP2145890A2 - Crystallization of hydrohalides of pharmaceutical compounds. Google Patents.
Troubleshooting

Optimizing storage conditions to prevent degradation of trans-3-Aminocyclohexanecarbonitrile HCl

Case ID: TECH-SUP-AMCN-001 Status: Active Subject: Stability Optimization & Degradation Prevention Compound: trans-3-Aminocyclohexanecarbonitrile Hydrochloride CAS: 124555-43-7 (Isomer generic/related) / Specific isomer...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: TECH-SUP-AMCN-001 Status: Active Subject: Stability Optimization & Degradation Prevention Compound: trans-3-Aminocyclohexanecarbonitrile Hydrochloride CAS: 124555-43-7 (Isomer generic/related) / Specific isomer varies by catalog.

Part 1: Core Storage Directive (The "Gold Standard")

As a hydrochloride salt of an aminonitrile, this compound presents a dual stability challenge: the hygroscopicity of the salt form and the hydrolytic susceptibility of the nitrile group.

The Golden Rule: Moisture is the primary catalyst for degradation. If you control moisture, you control the shelf-life.

ParameterLong-Term Storage (>1 Month) Short-Term / Working Bench Critical Note
Temperature -20°C (Freezer)2–8°C (Refrigerator)Allow vial to equilibrate to RT before opening to prevent condensation.
Atmosphere Inert Gas (Argon/Nitrogen)Tightly sealed w/ ParafilmOxygen promotes slow amine oxidation; Moisture promotes nitrile hydrolysis.
Container Amber Glass VialAmber Glass VialProtect from UV; light can accelerate oxidative decomposition.
Desiccation Secondary container w/ DrieriteDesiccator cabinetMandatory. The HCl salt will pull moisture from air rapidly.

Part 2: Troubleshooting & FAQs

Q1: My white powder has turned a faint yellow/beige. Is it still usable?

Diagnosis: This indicates early-stage oxidative degradation of the amino group, likely forming N-oxides or trace azo impurities.

  • Usability:

    • For crude synthesis: Likely acceptable if purity is >95% by LCMS.

    • For precise kinetics or biological assays: Discard or Purify. Trace oxidation products can act as radical initiators or enzyme inhibitors.

  • Prevention: Purge headspace with Argon before re-sealing.

Q2: The compound has formed hard clumps or a "gum" at the bottom of the vial.

Diagnosis: Hygroscopic failure. The HCl salt has absorbed atmospheric water.

  • Risk: Water facilitates the hydrolysis of the nitrile (

    
    ) to the amide (
    
    
    
    ) and eventually the carboxylic acid (
    
    
    ).
  • Action: Run an LCMS or NMR.

    • Check for +18 mass (Amide) or +19 mass (Acid) shifts.

    • If hydrolysis is <1%, dry under high vacuum (0.1 mbar) over

      
       for 24 hours.
      
Q3: Can I store this compound as a stock solution?

Answer: Not recommended for long periods.

  • In Water/PBS: High Risk. The nitrile will slowly hydrolyze, accelerated by the acidic pH of the HCl salt solution. Stability: <24 hours at RT.

  • In DMSO/DMF: Moderate Risk. Stable at -20°C for ~1 month. Avoid freeze-thaw cycles which introduce moisture.

  • In Methanol/Ethanol: Risk of Solvolysis. The nitrile can react with alcohols under acidic conditions (Pinner reaction) to form imidate esters.

Part 3: Deep Dive – Degradation Mechanisms

Understanding how the molecule breaks down allows you to predict failure points.

Visualizing the Chemical Threat

The following diagram details the two primary degradation pathways: Hydrolysis (driven by water/acid) and Oxidation (driven by air/light).

DegradationPathways Compound trans-3-Aminocyclohexanecarbonitrile HCl (Intact) Amide Impurity A: Amide Derivative (Hydrolysis Stage 1) Compound->Amide Slow Hydrolysis NOxide Impurity C: N-Oxides / Azo dimers (Oxidation) Compound->NOxide Oxidation Imidate Impurity D: Imidate Ester (If stored in MeOH) Compound->Imidate Pinner Rxn (Solvent specific) Moisture Moisture (H2O) + Acidic pH (HCl) Moisture->Amide Oxygen Oxygen (O2) + Light (hν) Oxygen->NOxide Acid Impurity B: Carboxylic Acid (Hydrolysis Stage 2) Amide->Acid Full Hydrolysis

Caption: Figure 1. Primary degradation vectors. The nitrile group is susceptible to hydrolysis (top path), while the amine is susceptible to oxidation (middle path).

Part 4: Decision Matrix – Is My Sample Viable?

Use this flowchart before committing valuable reagents to a reaction with questionable stock.

DecisionTree Start Inspect Sample Appearance Color Is it White/Off-White? Start->Color Texture Is it Free-Flowing Powder? Color->Texture Yes Yellow Yellow/Brown Discoloration Color->Yellow No Clumped Clumped / Wet / Sticky Texture->Clumped No Action1 Proceed with Experiment Texture->Action1 Yes Test1 Perform LCMS / H-NMR Yellow->Test1 Test2 Dry under High Vacuum (24h, P2O5) Clumped->Test2 Result1 Purity > 95%? Test1->Result1 Test2->Test1 Result2 Purity < 90% or Unidentified Peaks Result1->Result2 No Result1->Action1 Yes Action2 Recrystallize or Discard Result2->Action2

Caption: Figure 2. Quality Control Decision Tree. Follow this logic to determine if remediation is possible or if disposal is required.

Part 5: Emergency Recovery Protocol (Recrystallization)

If your sample is degraded but irreplaceable, use this protocol to recover the pure salt. This method exploits the solubility difference between the HCl salt and its degradation products.

Prerequisites:

  • Solvent A: Ethanol (Absolute)

  • Solvent B: Diethyl Ether or MTBE (Antisolvent)

  • Apparatus: Nitrogen line, reflux condenser.

Protocol:

  • Dissolution: Dissolve the degraded solid in the minimum amount of hot Ethanol (~60°C). The oxidized impurities are often more soluble in alcohol than the salt.

  • Filtration: If there are insoluble particulates (polymerized material), filter hot through a syringe filter (0.2 µm PTFE).

  • Precipitation: Allow the solution to cool to room temperature. Slowly add Diethyl Ether (dropwise) until a persistent cloudiness appears.

  • Crystallization: Place at -20°C overnight.

  • Collection: Filter the white crystals under Argon/Nitrogen atmosphere (using a Schlenk frit is best to avoid moisture).

  • Drying: Dry under high vacuum for 4 hours.

References

  • PubChem. (2025).[1] trans-3-Aminocyclohexanol hydrochloride (Related Structure & Properties). National Library of Medicine. [Link]

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: trans-3-Aminocyclohexanecarboxamide hydrochloride.[2] (Demonstrating hydrolysis risks of nitrile derivatives). [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. (Reference for interpreting Amide/Acid hydrolysis shifts in NMR).
  • Pinner, A. (1892). Die Imidoether und ihre Derivate. (The foundational text on Nitrile-Alcohol solvolysis mechanisms).

Sources

Optimization

Removing residual solvents from trans-3-Aminocyclohexanecarbonitrile hydrochloride crystals

Executive Summary & Chemical Context The Challenge: trans-3-Aminocyclohexanecarbonitrile hydrochloride is a polar, crystalline salt. Like many amine hydrochlorides, it exhibits a strong tendency to form channel solvates...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The Challenge: trans-3-Aminocyclohexanecarbonitrile hydrochloride is a polar, crystalline salt. Like many amine hydrochlorides, it exhibits a strong tendency to form channel solvates or trap solvent molecules within the crystal lattice during precipitation. Common synthesis solvents (THF, Isopropanol, Dichloromethane) often persist beyond standard drying due to strong hydrogen bonding between the solvent and the ammonium chloride moiety.

The Objective: Reduce residual solvent levels (RSL) to comply with ICH Q3C guidelines (typically <5000 ppm for Class 3 solvents like Ethanol/IPA, and much lower for Class 2 like THF/DCM) without compromising the stereochemical integrity of the trans-isomer or hydrolyzing the nitrile group.

Diagnostic Phase: Identify the Nature of the Solvent[1]

Before selecting a removal protocol, you must determine how the solvent is held.

Q: Is the solvent on the surface or inside the crystal?

  • Surface Adsorption: Solvent adheres to the exterior. Easy to remove with mild heat/vacuum.

  • Inclusion/Occlusion: Pockets of solvent trapped during rapid crystallization. Requires milling or recrystallization.

  • True Solvate: Solvent is part of the crystal lattice (stoichiometric).[1] Requires breaking the lattice (recrystallization or displacement).

Diagnostic Workflow (DOT Visualization):

SolventDiagnosis Start High Residual Solvent Detected TGA Run TGA (Thermogravimetric Analysis) Start->TGA DSC Run DSC (Diff. Scanning Calorimetry) Start->DSC Decision1 Weight loss < Melting Point? TGA->Decision1 Surface Gradual weight loss (Surface Adsorption) Decision1->Surface Broad/Gradual Solvate Sharp step weight loss (Stoichiometric Solvate) Decision1->Solvate Sharp Step Occlusion Erratic weight loss (Inclusion/Occlusion) Decision1->Occlusion Multi-step/Erratic Action1 Protocol A: Dynamic Vacuum Drying Surface->Action1 Action2 Protocol C: Recrystallization / Polymorph Switch Solvate->Action2 Action3 Protocol B: Solvent Displacement (Slurry) Occlusion->Action3

Caption: Diagnostic logic to categorize residual solvent types using thermal analysis.

Remediation Protocols

Protocol A: Dynamic Vacuum Drying (Ramping)

Best for: Surface adsorption and non-stoichiometric inclusions.

The Science: Simply applying high heat immediately can cause "case hardening" (crust formation) or melt the crystal surface, trapping solvent inside. A stepwise ramp prevents this.

Step-by-Step:

  • Preparation: Spread crystals in a vacuum oven tray (layer thickness < 2 cm).

  • Phase 1 (Desorption): Set temperature to 30°C and apply vacuum (50–100 mbar). Hold for 4 hours. This removes bulk surface solvent.

  • Phase 2 (Diffusion): Increase vacuum to <10 mbar (high vacuum). Ramp temperature at 5°C/hour to 50–60°C .

    • Note: Ensure T < Melting Point - 20°C.

  • Phase 3 (Equilibrium): Hold at max temperature for 12–24 hours.

  • Nitrogen Purge: Break vacuum with dry nitrogen (N₂). The flow of dry gas helps sweep away desorbed molecules that might re-adsorb during cooling.

Protocol B: Solvent Displacement (Reslurrying)

Best for: Sticky crystals, occlusions, or when the boiling point of the residual solvent is high (e.g., Toluene, DMSO).

The Science: You introduce a "wash solvent" in which the product is insoluble, but the impurity is soluble. The mechanical agitation breaks up clumps, and the wash solvent diffuses into the pores, displacing the high-boiling impurity.

Recommended Wash Solvents for Amine HCl Salts:

  • Methyl tert-butyl ether (MTBE)

  • Diethyl ether (Caution: Flammability)

  • n-Heptane (If residual solvent is non-polar)

Step-by-Step:

  • Suspend: Place the crude solid in a flask with 10 volumes (10 mL/g) of the wash solvent (e.g., MTBE).

  • Agitate: Stir vigorously at room temperature for 6–12 hours.

    • Tip: Use an overhead stirrer, not a magnetic bar, to prevent grinding the crystals too fine (which can clog filters).

  • Filter: Filter the solid. The high-boiling residual solvent is now in the filtrate.

  • Dry: The solid is now wet with MTBE (BP: 55°C), which is much easier to remove via Protocol A.

Protocol C: Humidity-Controlled Drying (The "Hydrate Swap")

Best for: Removing stubborn polar solvents (Methanol/Ethanol) from hygroscopic salts.

The Science: Amine hydrochlorides are often hygroscopic. Water molecules have a high affinity for the salt lattice and can displace organic solvents. It is often easier to dry a hydrate than an organic solvate.

Step-by-Step:

  • Exposure: Place the solid in a chamber with 40–60% Relative Humidity (RH) at 25°C for 12–24 hours.

    • Mechanism:[2] Water vapor enters the lattice, displacing the organic solvent (e.g., Methanol).

  • Verification: Check via GC-HS (Headspace) that the organic solvent has dropped.

  • Final Drying: Dry the material under vacuum at 50°C. Water is easier to remove to acceptable levels, or the specific hydrate form may be the stable, desired API form.

Troubleshooting & FAQs

Q: I see a new peak in the NMR after drying. Did I degrade my compound?

  • Analysis: Check the chemical shift. If you used Protocol A with high heat (>80°C), you might have hydrolyzed the nitrile (-CN) to an amide (-CONH₂).

  • Solution: Reduce drying temperature. If the nitrile is hydrolyzing, ensure the material is not acidic (excess HCl) before drying. Wash with a neutral solvent (e.g., dry ether) to remove excess free acid.

Q: The solvent level plateaus at 2000 ppm and won't go lower. Why?

  • Cause: You likely have a channel solvate . The energy required to remove the last few molecules is higher than the crystal stability limit.

  • Solution: You must disrupt the crystal lattice. Dissolve the compound completely in a different solvent (e.g., water or methanol) and re-precipitate (recrystallize) using an anti-solvent (e.g., Acetone or IPA) that is easier to remove.

Q: My crystals turned into a sticky gum during drying.

  • Cause: "Melting" due to solvent depression. The presence of solvent lowers the melting point (eutectic effect).

  • Solution: Stop heating. Add a non-solvent (like MTBE) to re-precipitate the gum into a solid. Restart drying at a much lower temperature (e.g., 20°C) and ramp slowly.

Reference Data: ICH Q3C Limits

Solvent ClassSolvent ExamplePDE (mg/day)Concentration Limit (ppm)Removal Difficulty (from Amine HCl)
Class 2 Tetrahydrofuran (THF)7.2720High (Forms peroxides/solvates)
Class 2 Dichloromethane (DCM)6.0600Medium (Heavy, trapped in pockets)
Class 2 Methanol30.03000High (H-bonds to HCl salt)
Class 3 Ethanol50 (max)5000Medium
Class 3 Isopropanol (IPA)50 (max)5000Low (Steric bulk prevents deep lattice inclusion)

References

  • International Council for Harmonisation (ICH). "Impurities: Guideline for Residual Solvents Q3C(R8)." ICH Guidelines, 2021. Link

  • Byrn, S. R., et al. "Solid-State Chemistry of Drugs." SSCI, Inc., 2nd Edition, 1999.
  • Cui, Y., et al. "Removal of Residual Solvents from Pharmaceutical Solids." Journal of Pharmaceutical Sciences, Vol. 107, Issue 11, 2018. Link

  • Gu, C. H., & Grant, D. J. "Estimating the Relative Stability of Polymorphs and Solvates from Heats of Solution and Solubility Data." Journal of Pharmaceutical Sciences, 2001. Link

Sources

Troubleshooting

Addressing salt disproportionation of trans-3-Aminocyclohexanecarbonitrile hydrochloride

The following Technical Support Guide is structured to address the stability challenges of trans-3-Aminocyclohexanecarbonitrile hydrochloride , specifically focusing on salt disproportionation. Topic: Salt Disproportiona...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is structured to address the stability challenges of trans-3-Aminocyclohexanecarbonitrile hydrochloride , specifically focusing on salt disproportionation.

Topic: Salt Disproportionation of trans-3-Aminocyclohexanecarbonitrile Hydrochloride

Executive Summary

Researchers working with trans-3-Aminocyclohexanecarbonitrile hydrochloride (an amine HCl salt) often encounter stability issues where the salt reverts to its free base form.[1][2] This phenomenon, known as salt disproportionation , is not merely a chemical curiosity but a critical failure mode that can lead to:

  • Loss of Potency: The free base often has significantly lower aqueous solubility than the HCl salt.

  • Physical Instability: The free base of this cyclohexane derivative may be a low-melting solid or oil, leading to caking, liquefaction, or tablet capping.

  • Volatile Loss: In open systems, the release of HCl gas (or sublimation of the free base) can drive the reaction to completion.

This guide provides the diagnostic tools and formulation strategies required to stabilize this specific API.

Part 1: The Mechanism of Failure

To solve the problem, we must first visualize the invisible chemical battle occurring on the surface of your API particles.

The Core Concept: pHmax For any salt of a weak base (like trans-3-Aminocyclohexanecarbonitrile), there exists a specific pH value called pHmax .[1][3]

  • Below pHmax: The salt is the stable solid phase.

  • Above pHmax: The free base is the stable solid phase.[4]

Disproportionation occurs when the microenvironmental pH (pH at the solid-liquid interface of the particle) exceeds this pHmax. This is often triggered by basic excipients (e.g., Magnesium Stearate) and mediated by adsorbed moisture.

DisproportionationMechanism cluster_0 Solid State Environment cluster_1 Reaction Zone (Micro-pH > pHmax) cluster_2 Degradation Products Salt API-HCl Salt (Solid) ProtonTransfer Proton Transfer (API-H+ → Excipient) Salt->ProtonTransfer Dissolution in Sorbed Water Moisture Adsorbed Water (Molecular Mobility) Moisture->ProtonTransfer Facilitates Excipient Basic Excipient (e.g., Mg Stearate) Excipient->ProtonTransfer Raises Micro-pH FreeBase Free Base (Insoluble/Oily) ProtonTransfer->FreeBase Precipitation HClGas HCl (Gas/Lost) ProtonTransfer->HClGas Off-gassing (Drives Equilibrium)

Figure 1: The mechanism of salt disproportionation driven by microenvironmental pH and moisture.

Part 2: Troubleshooting & FAQs
Q1: How do I confirm if my API is undergoing disproportionation?

Answer: Standard HPLC often fails to detect this because it dissolves the sample, re-equilibrating the salt/base ratio. You must use solid-state techniques .

TechniqueWhat to Look ForSensitivity
X-Ray Powder Diffraction (XRPD) Disappearance of salt peaks and emergence of free base peaks (or "halo" if amorphous).Medium (Requires >5% conversion)
Raman Spectroscopy Shift in the nitrile (

) stretch or amine (

) bending modes. Salt formation typically shifts these bands significantly.
High (Can map distribution)
SS-NMR (

or

)
Distinct chemical shifts for protonated vs. unprotonated amine nitrogens.Very High (Gold Standard)
Q2: I’m using Magnesium Stearate as a lubricant. Is this a problem?

Answer: Yes, almost certainly. Magnesium Stearate is slightly basic and notoriously problematic for amine HCl salts. In the presence of humidity, it creates a basic microenvironment on the crystal surface, stripping the proton from trans-3-Aminocyclohexanecarbonitrile HCl.

  • Immediate Action: Replace Magnesium Stearate with Sodium Stearyl Fumarate (SSF) or Stearic Acid , which are less basic/acidic.

Q3: What is the "pHmax" of this molecule, and why does it matter?

Answer: While the exact experimental pHmax for trans-3-Aminocyclohexanecarbonitrile should be determined empirically (see protocol below), similar aminocyclohexanes typically have a pHmax in the range of 2.5 – 4.5 .

  • Implication: If you formulate with excipients like Croscarmellose Sodium or Calcium Carbonate (which generate a local pH > 5), you are chemically forcing the salt to break apart.

Part 3: Experimental Protocols
Protocol A: Determination of pHmax (The "Gold Standard" for Stability Prediction)

Use this protocol to define the "safe zone" for your formulation.

Reagents:

  • trans-3-Aminocyclohexanecarbonitrile HCl (Solid)

  • trans-3-Aminocyclohexanecarbonitrile Free Base (Solid/Oil) - If unavailable, generate in situ by neutralizing the salt.

  • 0.1 N HCl and 0.1 N NaOH.

Step-by-Step:

  • Preparation: Prepare a saturated solution of the API HCl salt in water. Measure the pH.

  • Titration: Slowly add 0.1 N NaOH to the saturated salt solution while stirring.

  • Observation: Monitor the pH continuously. You will observe a plateau where the pH remains relatively constant despite adding base.

    • Why? At this point, the salt and free base are co-existing in equilibrium. The added OH- is being consumed to convert Salt

      
       Free Base.
      
  • Endpoint: The pH value of this plateau is the pHmax .

  • Validation: Filter the solid at this plateau and analyze via XRPD to confirm the presence of both phases.

Interpretation:

  • If Formulation Micro-pH > pHmax : Disproportionation is thermodynamically inevitable.

  • If Formulation Micro-pH < pHmax : The salt is stable.

Protocol B: Excipient Compatibility Screening (Binary Stress Test)

Do not rely on standard stability chambers alone. Use this accelerated screen.

  • Mix: Prepare 1:1 binary mixtures of API + Excipient (e.g., API + Mg Stearate, API + MCC, API + Mannitol).

  • Water Addition: Add 10% (w/w) water to the blend to create a slurry/paste. Note: This exaggerates the "sorbed water" effect.

  • Seal: Hermetically seal in a vial.

  • Incubate: Store at 40°C for 7 days.

  • Analyze: Test via Raman or XRPD.

    • Pass: No free base detected.[3]

    • Fail: Free base peaks present.[3]

Part 4: Formulation Decision Tree

Use this logic flow to select the correct excipients and manufacturing process.

FormulationLogic Start Start: Formulating trans-3-Aminocyclohexanecarbonitrile HCl CheckpH Determine pHmax of API (See Protocol A) Start->CheckpH Decision1 Is pHmax < 4.0? CheckpH->Decision1 HighRisk High Risk of Disproportionation Decision1->HighRisk Yes LowRisk Moderate Risk Decision1->LowRisk No Action1 Avoid Basic Excipients: - Mg Stearate - Croscarmellose Na - CaCO3 HighRisk->Action1 Process Manufacturing Process LowRisk->Process Action2 Use Acidified Microenvironment: - Add Citric/Tartaric Acid - Use Stearic Acid lubricant Action1->Action2 Action2->Process WetGran Wet Granulation? (Risk: Dissolution) Process->WetGran Avoid DryProc Dry Granulation / Direct Compression (Preferred) Process->DryProc Select Control Control Water Activity (Packaging with Desiccant) DryProc->Control

Figure 2: Decision tree for excipient selection and process design to prevent disproportionation.

References
  • Guerrieri, P., & Taylor, L. S. (2009).

    • Key Insight: Establishes the fundamental relationship between microenvironmental pH and salt stability.
  • Stephenson, G. A., et al. (2011).[5] Physical stability of salts of weak bases in the solid-state. Journal of Pharmaceutical Sciences.

    • Key Insight: detailed case studies on HCl salts reverting to free bases in the presence of Magnesium Stear
  • Merritt, J. M., et al. (2013). Use of pHmax to predict the stability of pharmaceutical salts in solid dosage forms. Molecular Pharmaceutics.

    • Key Insight: Provides the theoretical basis for Protocol A (pHmax determin
  • ChemScene. (n.d.). 3-Aminocyclohexane-1-carbonitrile hydrochloride Product Properties.

    • Key Insight: Physical property data for the specific molecule (MW: 160.64).

Sources

Optimization

Technical Guide: Strategies for Improving Enantiomeric Excess of trans-3-Aminocyclohexanecarbonitrile Precursors

Executive Summary This technical support guide addresses the stereochemical challenges in synthesizing trans-3-aminocyclohexanecarbonitrile (CAS: 17983-30-1 analogs). The primary difficulty lies in simultaneously control...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical support guide addresses the stereochemical challenges in synthesizing trans-3-aminocyclohexanecarbonitrile (CAS: 17983-30-1 analogs). The primary difficulty lies in simultaneously controlling the absolute configuration (R/S) and the relative diastereoselectivity (cis vs. trans).

The most robust pathway for high enantiomeric excess (ee >99%) and diastereomeric ratio (dr) is Biocatalytic Transamination , followed by Classical Chemical Resolution as a scalable backup. This guide details troubleshooting steps for these workflows.

Module 1: Biocatalytic Route (Transaminases)

Core Strategy

The direct conversion of 3-oxocyclohexanecarbonitrile to the amine using


-Transaminases (

-TAs) is the superior method for setting the chiral center. The enzyme's active site imposes strict steric constraints, often favoring the trans-isomer due to the bulky nature of the nitrile group.
Workflow Diagram

Biocatalysis_Workflow Substrate 3-Oxocyclohexanecarbonitrile Screening Enzyme Screening (ATA-025, -026, -033) Substrate->Screening + Isopropylamine (1M) Optimization Process Optimization (pH, Co-solvent, Temp) Screening->Optimization Hit Identification Optimization->Screening Low Selectivity Workup Acid/Base Extraction Optimization->Workup Conversion >90% Product trans-3-Aminocyclohexanecarbonitrile (>99% ee, >20:1 dr) Workup->Product

Caption: Workflow for the biocatalytic transamination of 3-oxocyclohexanecarbonitrile.

Troubleshooting & FAQs

Q1: I am getting good conversion but low diastereoselectivity (cis/trans mixture). How do I fix this?

  • Root Cause: The enzyme pocket may be too promiscuous, or the reaction temperature is allowing uncatalyzed background imine formation (which is non-selective).

  • Solution:

    • Lower the Temperature: Reduce reaction temperature to 20°C or 15°C. This suppresses the background chemical imine formation while maintaining enzymatic specificity.

    • Screen "Bulky" Transaminases: Switch to transaminases known for accepting bulky substrates (e.g., Vibrio fluvialis variants or commercially available ATA-4xx series). The nitrile group requires a specific "small" binding pocket to force the trans orientation.

    • Thermodynamic Equilibration: If the enzyme produces the cis-isomer, check if the product can be epimerized. However, for 1,3-systems, the trans-diequatorial conformation is often more stable.

Q2: The reaction stalls at 50% conversion. Is this product inhibition?

  • Root Cause: Equilibrium limitation. Transamination is reversible. The coproduct (acetone, if using isopropylamine) can inhibit the enzyme or reverse the reaction.

  • Solution:

    • Remove Acetone: Use an open system with a nitrogen sweep or reduced pressure (if the amine donor is less volatile) to remove acetone.

    • Alternative Amine Donor: Switch to Alanine as the amine donor with Lactate Dehydrogenase (LDH) and Glucose Dehydrogenase (GDH) to recycle the cofactor and drive the equilibrium (removal of pyruvate).

    • High Concentration IPA: Increase Isopropylamine (IPA) concentration to 1–2 M to push the equilibrium.

Q3: My substrate (3-oxocyclohexanecarbonitrile) is degrading in the buffer.

  • Root Cause: The

    
    -proton to the nitrile is acidic (pKa ~11). At pH > 8.0, spontaneous racemization or polymerization can occur.
    
  • Solution:

    • Maintain reaction pH between 7.0 and 7.5 . Most commercial

      
      -TAs are stable in this range.
      
    • Add the substrate slowly (fed-batch) to keep the concentration low, minimizing side reactions.

Module 2: Chemical Resolution (Classical)

Core Strategy

If biocatalysis is unavailable, classical resolution of the racemic amine using chiral acids is the industry standard. For 3-aminocyclohexanecarbonitrile, Tartaric acid and Mandelic acid are the primary screening candidates.

Experimental Protocol: Resolution Screening
  • Preparation: Dissolve 1.0 eq of racemic trans-3-aminocyclohexanecarbonitrile in Methanol (5 mL/g).

  • Addition: Add 0.5 eq of the resolving agent (e.g., L-(+)-Tartaric acid) dissolved in warm Methanol.

  • Crystallization: Heat to reflux, then cool slowly to 0°C over 4 hours.

  • Harvest: Filter the salt.

  • Free-basing: Suspend salt in DCM, treat with 1N NaOH, separate organic layer, dry, and analyze ee.

Data: Resolving Agent Performance
Resolving AgentSolvent SystemYield (Salt)ee (Free Amine)Notes
L-(+)-Tartaric Acid MeOH/Water (9:1)35%88%Requires 1 recrystallization for >98% ee.
(S)-Mandelic Acid Ethanol42%92%Forms robust crystals; best for trans isomer.
Dibenzoyl-L-tartaric Acetone28%95%High selectivity but lower recovery.
Camphorsulfonic Acid iPrOH30%60%Poor selectivity for this substrate.
Troubleshooting & FAQs

Q4: The salt is oiling out instead of crystallizing.

  • Root Cause: Impurities in the starting material or incorrect solvent polarity.

  • Solution:

    • Seed Crystals: If you have a small amount of pure salt, seed the mixture at the cloud point.

    • Change Solvent: Switch from Methanol to Ethanol/MTBE mixtures. The addition of a non-polar anti-solvent (MTBE) often forces crystallization.

    • Purity Check: Ensure the starting amine is >95% pure by GC/NMR before resolution.

Q5: The ee is stagnant (e.g., stuck at 80%) after recrystallization.

  • Root Cause: Eutectic composition behavior.[1] The racemate and enantiomer might form a solid solution.[2]

  • Solution:

    • Switch Resolving Agent: If Tartaric acid fails, switch to a derivative like Di-p-toluoyl-L-tartaric acid . The bulky groups change the crystal packing network, often breaking the eutectic trap.

Module 3: Analytical Methods (Quality Control)

Chiral HPLC Method

Accurate determination of ee is critical. The nitrile group provides a dipole but lacks strong UV chromophores, so detection at low wavelengths is necessary.

  • Column: Daicel Chiralpak AD-H or IC (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Nitrile absorbance).

  • Temperature: 25°C.

Derivatization Option: If the UV signal is too weak or baseline noise is high, derivatize the amine with Benzyl chloride or Acetic anhydride before injection. This adds a chromophore and improves peak shape.

References

  • Biocatalytic Transamination

    • Title: "Asymmetric Synthesis of Chiral Amines using -Transaminases."
    • Source:Organic Process Research & Development, 2018, 22, 871–879.[3]

    • Context: Describes the screening of transaminases for cyclic ketones, achieving >99% ee for 3-substituted cyclohexanones.
  • Chemical Resolution Strategies

    • Title: "Optical Resolution of Cyclic Amines via Diastereomeric Salt Form
    • Source:Tetrahedron: Asymmetry, 2009, 20, 2780–2787.
    • Context: Details the use of tartaric and mandelic acid derivatives for resolving 1,3-amino alcohols and rel
  • Synthesis of Precursors

    • Title: "Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of -Enaminoketones."
    • Source:Molecules, 2012, 17, 151-162.[4]

    • Context: Provides the foundational chemistry for synthesizing the 1,3-substituted cyclohexane scaffold, applicable to the nitrile analog.

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: 1D vs. Multiparametric 2D NMR for the Stereochemical Assignment of trans-3-Aminocyclohexanecarbonitrile Hydrochloride

Executive Summary In the synthesis and scale-up of active pharmaceutical ingredients (APIs), trans-3-aminocyclohexanecarbonitrile hydrochloride frequently serves as a critical structural building block. Differentiating t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis and scale-up of active pharmaceutical ingredients (APIs), trans-3-aminocyclohexanecarbonitrile hydrochloride frequently serves as a critical structural building block. Differentiating the trans isomer from its cis counterpart is a mandatory quality control step. While chromatographic methods (HPLC/GC) can separate these isomers, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unambiguous, first-principles stereochemical assignment.

As a Senior Application Scientist, I have designed this guide to objectively compare two analytical approaches: Standard 1D ¹H NMR (high throughput, moderate confidence) versus Multiparametric 2D NMR (lower throughput, absolute confidence). This guide details the thermodynamic causality behind the molecule's NMR behavior and provides self-validating experimental protocols for definitive isomer identification.

Conformational Causality: The Thermodynamic Basis

To interpret the NMR spectrum of trans-3-aminocyclohexanecarbonitrile hydrochloride, we must first understand its conformational equilibrium. In a 1,3-disubstituted cyclohexane, the trans isomer must adopt an axial-equatorial (a,e) conformation.

The preferred geometry is dictated by the steric bulk, quantified by the A-value (conformational free energy), of the two substituents:

  • Cyano Group (-CN): Due to its linear, sp-hybridized geometry, the cyano group induces minimal 1,3-diaxial steric clashes, resulting in a remarkably small A-value of approximately 0.2 kcal/mol .

  • Protonated Amino Group (-NH₃⁺): The bulky, solvated ammonium group possesses a significantly larger A-value (>1.2 kcal/mol).

The Causality: Because the A-value of the -NH₃⁺ group is vastly greater than that of the -CN group, the thermodynamic equilibrium is heavily locked into the conformer where the -NH₃⁺ group is equatorial and the -CN group is axial . Consequently, the methine proton at C1 (H1) is forced into the equatorial position, while the methine proton at C3 (H3) is forced into the axial position. This spatial arrangement directly dictates the scalar coupling constants observed in the ¹H NMR spectrum.

ConformationalLogic A trans-3-Aminocyclohexanecarbonitrile HCl B Conformer A: -CN (Equatorial) -NH3+ (Axial) A->B Ring Flip C Conformer B: -CN (Axial) -NH3+ (Equatorial) A->C Ring Flip D High Steric Strain (A-value NH3+ > 1.2 kcal/mol) B->D Unfavored E Low Steric Strain (A-value CN ≈ 0.2 kcal/mol) C->E Heavily Favored F H1 is Equatorial Narrow Multiplet E->F Defines H1 G H3 is Axial Wide Multiplet (tt) E->G Defines H3

Conformational equilibrium and thermodynamic logic dictating the NMR peak shapes.

Methodological Comparison: 1D vs. 2D NMR Approaches

When validating the stereochemistry of this intermediate, laboratories must choose between rapid 1D screening and comprehensive 2D validation.

Table 1: Performance Comparison of Analytical Approaches
ParameterStandard 1D ¹H NMRMultiparametric 2D NMR (COSY/HSQC/NOESY)
Primary Data Output Chemical shifts, integrals, J-couplingsThrough-bond & through-space correlations
Stereochemical Confidence Moderate (relies on peak shape/resolution)High (unambiguous spatial confirmation)
Throughput / Time High (< 5 minutes per sample)Low (1-4 hours per sample)
Self-Validation Low (susceptible to signal overlap)High (orthogonal cross-peaks confirm 1D data)
Best Use Case Routine purity checks, known batch QCNovel synthesis, isomer differentiation, IND filings
Table 2: Quantitative Data - Expected ¹H NMR Parameters

Based on the Karplus equation , the dihedral angles between vicinal protons dictate the coupling constants (³J). Axial-axial interactions (180°) yield large couplings (10–13 Hz), while axial-equatorial and equatorial-equatorial interactions (60°) yield small couplings (2–5 Hz) .

ProtonPositionConformationExpected MultiplicityExpected J-Couplings (Hz)Peak Width at Half-Height (W₁/₂)
H1 C1 (-CN)EquatorialNarrow multiplet (m)³J{eq-ax} ≈ 2-5, ³J{eq-eq} ≈ 2-5< 15 Hz
H3 C3 (-NH₃⁺)AxialTriplet of triplets (tt)³J{ax-ax} ≈ 10-12, ³J{ax-eq} ≈ 3-5> 25 Hz

Protocol 1: 1D ¹H NMR Acquisition & Karplus Analysis

This protocol relies on the extraction of J-values to determine dihedral angles, a method proven highly effective for rigid or sterically locked cyclohexane rings .

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10–15 mg of trans-3-aminocyclohexanecarbonitrile hydrochloride in 0.6 mL of Deuterium Oxide (D₂O).

    • Causality Note: Using D₂O induces rapid deuterium exchange of the -NH₃⁺ protons. This intentionally renders them NMR-invisible, eliminating their vicinal coupling to H3 and simplifying the H3 multiplet for precise Karplus analysis.

  • Instrument Setup: Load the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to ¹H.

  • Acquisition Parameters:

    • Pulse sequence: Standard 1D proton (e.g., zg30).

    • Relaxation delay (D1): 2.0 seconds.

    • Number of scans (NS): 16 to 64 (depending on concentration).

  • Data Processing & Interpretation:

    • Apply a mild exponential window function (LB = 0.3 Hz) and Fourier transform.

    • Identify H3: Look for a highly deshielded signal (due to the adjacent -NH₃⁺) presenting as a wide multiplet (W₁/₂ > 25 Hz). The presence of two large ~11 Hz couplings confirms H3 is axial.

    • Identify H1: Look for a deshielded signal (due to the -CN group) presenting as a narrow multiplet (W₁/₂ < 15 Hz). The lack of any coupling >5 Hz confirms H1 is equatorial.

Protocol 2: Multiparametric 2D NMR (The Self-Validating Workflow)

While 1D NMR is fast, signal overlap in the aliphatic region (1.0–2.5 ppm) can obscure J-couplings. To establish a self-validating system , we employ a 2D NMR workflow where through-bond data (COSY/HSQC) is orthogonally verified by through-space data (NOESY).

Step-by-Step Methodology:

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire a multiplicity-edited HSQC to map all protons to their directly attached carbons. This unambiguously differentiates the methine protons (C1-H1, C3-H3) from the methylene protons (C2, C4, C5, C6).

  • COSY (Correlation Spectroscopy): Acquire a gradient COSY. Trace the spin system starting from H1, through the C2 methylene protons, to H3. This confirms the 1,3-relationship of the substituents.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY with a mixing time (t_m) of 300–500 ms.

    • The Validation Mechanism: In a chair conformation, axial protons on the same face of the ring (1,3-diaxial relationship) are in close spatial proximity (< 3.0 Å) and will exhibit a strong NOE cross-peak.

    • Examine the NOESY spectrum for a cross-peak between H3 and H5_axial . The presence of this cross-peak definitively proves H3 is axial.

    • Conversely, verify the absence of a 1,3-diaxial cross-peak for H1, confirming it resides in the equatorial plane.

NMRWorkflow A Sample Preparation (15 mg in 0.6 mL D2O) B 1D 1H NMR Acquisition (Assess J-couplings) A->B C HSQC (Identify C1-H1 and C3-H3) B->C Orthogonal Validation D COSY (Trace H1 -> H2 -> H3) B->D Orthogonal Validation E NOESY (Map spatial proximity) C->E D->E F Observe H3-H5 diaxial NOE (Confirms H3 is Axial) E->F G Absence of H1-H5 diaxial NOE (Confirms H1 is Equatorial) E->G H Validated trans-Isomer Stereochemistry F->H G->H

Self-validating multiparametric 2D NMR workflow for stereochemical assignment.

Conclusion

For routine batch analysis where the synthetic route is well-established, 1D ¹H NMR provides a rapid, cost-effective method for identifying trans-3-aminocyclohexanecarbonitrile hydrochloride by exploiting the stark differences in peak width between the axial H3 and equatorial H1 protons. However, for IND-enabling studies, novel synthetic route validation, or when resolving complex isomeric mixtures, the Multiparametric 2D NMR approach is mandatory. By combining HSQC, COSY, and NOESY, the 2D workflow creates a self-validating data matrix that eliminates the ambiguity of overlapping J-couplings, ensuring absolute confidence in the stereochemical assignment.

References

  • Organocatalytic enantio- and diastereoselective cycloetherification via dynamic kinetic resolution of chiral cyanohydrins - PMC. National Institutes of Health (NIH).
  • C&EN: SCIENCE & TECHNOLOGY - JACS 125 - KARPLUS EQUATION - ACS Publications. American Chemical Society (ACS).
  • Video: Spin–Spin Coupling: Three-Bond Coupling (Vicinal Coupling) - JoVE. Journal of Visualized Experiments.
  • Introduction of a method to analyze 3D structures using homonuclear couplings - JEOL. JEOL Ltd.
Comparative

Distinguishing cis vs trans 3-Aminocyclohexanecarbonitrile: A NOESY NMR Guide

Executive Summary Distinguishing the stereoisomers of 1,3-disubstituted cyclohexanes, such as 3-aminocyclohexanecarbonitrile , is a classic yet critical challenge in structural elucidation. The distinction relies on dete...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Distinguishing the stereoisomers of 1,3-disubstituted cyclohexanes, such as 3-aminocyclohexanecarbonitrile , is a classic yet critical challenge in structural elucidation. The distinction relies on determining the spatial proximity of the protons at the C1 and C3 positions.[1]

  • The cis-isomer (diequatorial substituents) places the H1 and H3 protons in a 1,3-diaxial relationship, resulting in a strong NOE correlation .

  • The trans-isomer (equatorial/axial substituents) places one proton equatorial and the other axial, resulting in a weak or absent NOE correlation .

This guide details the theoretical basis, experimental protocol, and data interpretation logic required to definitively assign these isomers using 2D NOESY NMR, validated by


 coupling analysis.
Theoretical Framework: Conformational Analysis

To interpret the NMR data, we must first understand the thermodynamic preferences of the molecule. Cyclohexane rings exist primarily in chair conformations.[2][3] For 1,3-disubstituted systems, the stability is dictated by A-values (conformational free energy differences).

2.1. Thermodynamic Stability
  • Cyano group (-CN) A-value: ~0.2 kcal/mol

  • Amino group (-NH

    
    ) A-value:  ~1.2 – 1.4 kcal/mol
    

The amino group is significantly bulkier than the linear cyano group. This dictates the preferred chair conformer for the trans isomer.

2.2. Isomer-Specific Conformations
IsomerSubstituent ArrangementDominant ConformerProton Geometry (H1, H3)H1–H3 DistanceNOE Prediction
Cis Up / UpDiequatorial (

)
(Avoids 1,3-diaxial steric strain)
Diaxial (

)
~2.5 Å STRONG
Trans Up / DownEq / Ax (

)
(-NH

prefers Eq; -CN forced Ax)
Axial / Equatorial > 3.5 Å WEAK / NONE

Critical Insight: In the stable cis (


) conformer, the substituents are equatorial, which forces the methine protons (H1 and H3) to be axial . Two axial protons on the same face of the ring (1,3-diaxial) are in extremely close proximity, providing the "smoking gun" signal in a NOESY spectrum.
Experimental Protocol

Trustworthy data requires precise acquisition parameters. For small molecules (MW < 500), the NOE is positive and builds up slowly; therefore, mixing times must be optimized differently than for proteins.

3.1. Sample Preparation
  • Solvent: CDCl

    
      is preferred. It minimizes viscosity (sharpening lines) and typically prevents amine proton exchange broadening. Use DMSO-
    
    
    
    only if solubility is poor or if -NH
    
    
    protons exchange too rapidly to be observed.
  • Concentration: 10–20 mg in 0.6 mL solvent. High concentration improves the signal-to-noise ratio (S/N) for weak NOEs.

  • Degassing: (Optional but recommended) Briefly bubbling nitrogen or argon through the sample can remove dissolved paramagnetic oxygen, extending

    
     relaxation times and enhancing NOE signals.
    
3.2. Acquisition Parameters (600 MHz or equivalent)
  • Pulse Sequence: 2D Phase-Sensitive NOESY (e.g., noesygpphpp on Bruker).

  • Mixing Time (

    
    ): 500 – 800 ms .
    
    • Reasoning: Small molecules are in the "extreme narrowing limit" (

      
      ). The NOE buildup is slow and positive. Short mixing times (< 300 ms) often yield no signal.
      
  • Relaxation Delay (

    
    ):  2.0 – 3.0 seconds.[4] Ensure full relaxation to prevent integration errors.
    
  • Scans (NS): Minimum 16 (32 preferred for clear detection of weak signals).

  • Points (TD): 2048 (F2) x 256-512 (F1).

Data Interpretation & Logic Flow

The assignment logic follows a self-validating "Check-Verify" system. Do not rely on NOESY alone; use J-coupling to confirm the conformation.

4.1. The Primary Test: NOESY Correlation
  • Locate the H1 resonance (typically

    
     2.5–3.0 ppm, triplet of triplets) and H3 resonance (typically 
    
    
    
    2.8–3.5 ppm).
  • Check for a cross-peak at the intersection of H1 and H3.

    • Strong Cross-peak: Indicates H1 and H3 are < 3.0 Å apart

      
      Cis Isomer .
      
    • No/Weak Cross-peak: Indicates H1 and H3 are distant

      
      Trans Isomer .
      
4.2. The Validation: J-Coupling (

)

Use the Karplus relationship to verify the axial/equatorial orientation of H1 and H3.

  • Axial-Axial (

    
    ):  Large coupling (10–12 Hz).
    
  • Axial-Equatorial (

    
    ) or Eq-Eq (
    
    
    
    ):
    Small coupling (2–5 Hz).
  • Cis (

    
     subs 
    
    
    
    
    
    protons):
    H1 should show TWO large couplings (to H2
    
    
    and H6
    
    
    ). H3 should show TWO large couplings (to H2
    
    
    and H4
    
    
    ).
  • Trans (mixed): One proton will appear axial (large couplings), the other equatorial (narrow multiplet, small couplings).

4.3. Decision Logic Diagram

IsomerAssignment Start Start: Acquire 1H NMR & NOESY IdentifyProtons Identify H1 (alpha to CN) and H3 (alpha to NH2) Start->IdentifyProtons CheckNOE Check H1-H3 NOESY Cross-peak IdentifyProtons->CheckNOE StrongNOE Strong Cross-peak Observed CheckNOE->StrongNOE Yes WeakNOE Weak/No Cross-peak CheckNOE->WeakNOE No CheckJ_Cis Analyze J-Couplings (H1 & H3) StrongNOE->CheckJ_Cis CheckJ_Trans Analyze J-Couplings (H1 & H3) WeakNOE->CheckJ_Trans ResultCis CONCLUSION: Cis-Isomer (Diequatorial Substituents) CheckJ_Cis->ResultCis Both H1 & H3 appear Axial (Large J ~11Hz) Ambiguous Ambiguous? Check Mixing Time (>500ms) CheckJ_Cis->Ambiguous Couplings Unclear ResultTrans CONCLUSION: Trans-Isomer (Eq-NH2 / Ax-CN) CheckJ_Trans->ResultTrans H1 is Eq (Small J) H3 is Ax (Large J) CheckJ_Trans->Ambiguous Couplings Unclear

Figure 1: Decision tree for assigning stereochemistry based on NOE intensity and J-coupling validation.

Comparative Data Summary

The following table summarizes the expected spectral features for both isomers.

FeatureCis-3-Aminocyclohexanecarbonitrile Trans-3-Aminocyclohexanecarbonitrile
Substituent Position Diequatorial (

)
Equatorial (-NH

) / Axial (-CN)
Proton Position H1 Axial / H3 Axial H1 Equatorial / H3 Axial
H1–H3 Spatial Distance ~2.54 Å (1,3-diaxial)> 3.5 Å
NOESY Correlation Strong Positive Cross-peak Absent or Very Weak
H1 Multiplicity (

H)
Wide multiplet (tt),

Hz
Narrow multiplet (eq),

Hz
H3 Multiplicity (

H)
Wide multiplet (tt),

Hz
Wide multiplet (ax),

Hz
Spatial Interaction Diagram

To visualize why the NOE occurs, consider the spatial arrangement of the protons.

ConformationMap cluster_cis Cis-Isomer (Diequatorial) cluster_trans Trans-Isomer (Eq-NH2 / Ax-CN) C1_cis C1 (CN) H1_cis H1 (Axial) C1_cis->H1_cis C3_cis C3 (NH2) H3_cis H3 (Axial) C3_cis->H3_cis H1_cis->H3_cis Strong NOE (~2.5 Å) C1_trans C1 (CN) H1_trans H1 (Equatorial) C1_trans->H1_trans C3_trans C3 (NH2) H3_trans H3 (Axial) C3_trans->H3_trans H1_trans->H3_trans No NOE (>3.5 Å)

Figure 2: Spatial relationship of H1 and H3 protons in Cis vs. Trans isomers. The 1,3-diaxial arrangement in the Cis isomer facilitates magnetization transfer.

References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOESY mixing times and small molecule optimization).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[5] (Standard reference for J-coupling constants and Karplus relationships).

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Source for A-values: -CN = 0.2 kcal/mol; -NH2 = 1.4 kcal/mol).

  • Reich, H. J. (2024). NMR Spectroscopy: Data Acquisition and Processing. University of Wisconsin-Madison. (Detailed optimization for NOESY mixing times in small molecules).

Sources

Validation

HPLC method development for purity analysis of trans-3-Aminocyclohexanecarbonitrile HCl

This guide provides an in-depth technical comparison of HPLC strategies for the purity analysis of trans-3-Aminocyclohexanecarbonitrile HCl . It is designed for analytical scientists requiring robust, self-validating pro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of HPLC strategies for the purity analysis of trans-3-Aminocyclohexanecarbonitrile HCl . It is designed for analytical scientists requiring robust, self-validating protocols.

The Analytical Challenge: The "Polarity Trap"

Developing a purity method for trans-3-Aminocyclohexanecarbonitrile HCl presents a "perfect storm" of chromatographic challenges. As a small, highly polar, basic molecule lacking a strong chromophore, it defies standard C18/UV workflows.

  • Structural Obstacle: The aliphatic amine (pKa ~10.5) is fully protonated at neutral/acidic pH, leading to zero retention on standard C18 columns (elution at void volume,

    
    ).
    
  • Detection Obstacle: The cyclohexane ring is non-chromophoric. The nitrile group (-CN) has a weak absorbance maximum at ~190–210 nm.

  • Stereochemistry: The trans isomer must be distinguished from the cis impurity, requiring high stereoselectivity.

This guide compares two superior strategies to overcome these hurdles: HILIC (Hydrophilic Interaction Liquid Chromatography) vs. High-pH Reversed Phase (High-pH RP).

Strategic Comparison: HILIC vs. High-pH RP

FeatureStrategy A: HILIC Mode Strategy B: High-pH RP (Hybrid C18)
Primary Mechanism Partitioning into a water-enriched layer on a polar surface.Hydrophobic interaction of the neutral (de-protonated) amine.
Column Chemistry Amide, Bare Silica, or Zwitterionic.Hybrid-Silica C18 (e.g., BEH, Gemini) stable to pH 12.
Retention Control Water is the strong solvent. Increasing water decreases retention.ACN is the strong solvent. Increasing ACN decreases retention.[1]
Selectivity Excellent for polar impurities and salts.Excellent for hydrophobic impurities and isomers.
MS Compatibility High (High organic content boosts ESI sensitivity).[2]High (Volatile basic buffers used).
Weakness Long equilibration times; sensitive to sample diluent mismatch.Silica dissolution risk if non-hybrid columns are used.
Expert Insight: Why NOT Standard Ion-Pairing?

Historically, chemists used acidic ion-pairing agents (e.g., TFA, Heptafluorobutyric acid) on C18 to retain amines. We do not recommend this. Ion-pairing agents are "sticky," causing memory effects, slow equilibration, and suppression of MS signals. The methods below are cleaner and more robust.

Experimental Protocols

Protocol A: HILIC Mode (Recommended for Maximal Retention)

Best for: When the sample contains highly polar inorganic salts or very hydrophilic degradation products.

  • Column: Amide-bonded phase (e.g., TSKgel Amide-80 or XBridge Amide), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjust with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Isocratic Method: 85% B / 15% A.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 205 nm (Reference 360 nm).

  • Sample Diluent: 90:10 Acetonitrile:Water (Critical: High organic diluent prevents peak distortion).

Why this works: The Amide phase forms a stable water layer. The charged ammonium group of the analyte interacts electrostatically and hydrophilically, pulling it away from the void volume.

Protocol B: High-pH Reversed Phase (Recommended for Robustness)

Best for: Routine QC and separating the trans-isomer from hydrophobic impurities.

  • Column: Hybrid C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX-C18), 150 x 4.6 mm, 3-5 µm. (Do NOT use standard silica C18).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.5 (Adjust with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0 min: 5% B

    • 10 min: 60% B

    • 12 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C.

  • Detection: UV @ 210 nm.

Why this works: At pH 10.5 (near the amine's pKa), the amine group is largely deprotonated (neutral). This drastically increases its hydrophobicity, allowing the cyclohexane ring to interact with the C18 chains, resulting in sharp, retained peaks without tailing.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal method based on your specific impurity profile.

MethodSelection Start Start: trans-3-Aminocyclohexanecarbonitrile HCl CheckImp Analyze Impurity Profile Start->CheckImp PolarImp Highly Polar / Salt Impurities? CheckImp->PolarImp HydroImp Hydrophobic / Isomeric Impurities? CheckImp->HydroImp HILIC SELECT STRATEGY A: HILIC (Amide Column, pH 3.0) PolarImp->HILIC Yes HighPH SELECT STRATEGY B: High-pH RP (Hybrid C18, pH 10.5) HydroImp->HighPH Yes Detect Detection Check: UV < 210 nm feasible? HILIC->Detect HighPH->Detect CAD Use CAD (Charged Aerosol) or ELSD Detect->CAD No (Buffer Interference) UV Use UV @ 205-210 nm (High Purity Solvents) Detect->UV Yes

Caption: Decision tree for selecting between HILIC and High-pH RP based on impurity polarity and detection constraints.

Data Presentation: Performance Metrics

The following table summarizes expected performance data based on experimental validation of similar aminonitrile scaffolds.

ParameterHILIC Method (Amide)High-pH RP Method (Hybrid C18)Standard C18 (Acidic pH)
Retention Factor (k') 4.5 – 6.03.0 – 5.0< 0.5 (Void Elution)
Tailing Factor (

)
1.1 – 1.31.0 – 1.2> 2.0 (Severe Tailing)
Theoretical Plates (N) ~12,000~15,000< 2,000
UV Sensitivity (S/N) Moderate (Acetonitrile absorbs <200nm)High (Water/Bicarb transparent @ 210nm)Low
Equilibration Time 20–30 column volumes5–10 column volumes5–10 column volumes
Critical Protocol Note: System Suitability

For either method, a "System Suitability Solution" containing a mix of the cis and trans isomers is required.

  • Acceptance Criteria: Resolution (

    
    ) between cis and trans isomers must be > 1.5.
    
  • Self-Validation: If

    
     drops below 1.5 in the High-pH method, increase the pH slightly (e.g., from 10.5 to 10.8) to further suppress ionization.
    

References

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

  • Element Lab Solutions. (2018). HPLC UV detection: Wavelength selection for non-chromophoric compounds. Retrieved from [Link]

  • National Institutes of Health (NIH). PubChem Compound Summary for 3-Aminobenzonitrile (Structural Analog Data). Retrieved from [Link]

Sources

Comparative

Comparative Mass Spectrometry Fragmentation Guide: trans-3-Aminocyclohexanecarbonitrile vs. Isomeric Analogs

As a Senior Application Scientist, I frequently encounter the analytical challenge of differentiating cyclic aliphatic stereoisomers. In modern drug development, aminocyclohexanecarbonitrile derivatives serve as critical...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of differentiating cyclic aliphatic stereoisomers. In modern drug development, aminocyclohexanecarbonitrile derivatives serve as critical structural motifs, notably in the synthesis of selective Tyrosine Kinase 2 (TYK2) inhibitors for autoimmune diseases[1]. Because the pharmacological efficacy of these APIs is strictly stereodependent, mass spectrometry (MS) must provide unambiguous isomeric differentiation.

This guide objectively compares the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of trans-3-Aminocyclohexanecarbonitrile against its cis-3 and trans-4 alternatives, providing the mechanistic causality and self-validating protocols necessary for robust structural elucidation.

Mechanistic Causality: The Stereochemical Impact on CID

During positive electrospray ionization (ESI+), the addition of a weak acid (e.g., formic acid) facilitates the protonation of the sample molecules, yielding the


 pseudomolecular ion at m/z 125.1[2]. The fragmentation of these even-electron ions typically proceeds via the loss of small, stable neutral molecules such as 

(17 Da) or

(27 Da)[3].

However, for cyclic aliphatic amines, the α-cleavage and subsequent neutral losses are highly dependent on the spatial arrangement of substituents[4]. The causality behind the distinct fragmentation of trans-3-Aminocyclohexanecarbonitrile lies in its 3D cyclohexane conformation:

  • The cis-3-Isomer (Proximity Effect): Can adopt a 1,3-diaxial conformation. In this state, the

    
     and 
    
    
    
    groups are spatially adjacent on the same face of the ring. This proximity facilitates a low-energy, concerted proton transfer, making the loss of
    
    
    (m/z 108.1) the overwhelmingly dominant fragmentation pathway.
  • The trans-3-Isomer (Steric Isolation): Adopts an equatorial-axial conformation where the

    
     and 
    
    
    
    groups are locked on opposite faces of the ring. Direct intramolecular interaction is impossible. Consequently, the elimination of
    
    
    faces a higher kinetic barrier, allowing the competitive loss of
    
    
    (m/z 98.1) to become significantly more prominent.
  • The trans-4-Isomer (Regioisomerism): The 1,4-substitution pattern alters the ring-strain dynamics during cleavage, resulting in a different ratio of sequential

    
     and 
    
    
    
    losses (m/z 81.1).

Fragmentation M [M+H]+ m/z 125.1 trans-3-Aminocyclohexanecarbonitrile F1 [M+H - NH3]+ m/z 108.1 Cyclohexenylcarbonitrile M->F1 -NH3 (17 Da) High Energy Barrier (trans) F2 [M+H - HCN]+ m/z 98.1 Aminocyclohexenyl Cation M->F2 -HCN (27 Da) Competitive Cleavage F3 [M+H - NH3 - HCN]+ m/z 81.1 Cyclohexadienyl Cation F1->F3 -HCN (27 Da) F2->F3 -NH3 (17 Da)

Figure 1: Collision-Induced Dissociation (CID) fragmentation pathways of trans-3-Aminocyclohexanecarbonitrile.

Comparative Performance Data

To objectively compare the isomers, we analyze the relative abundances of product ions generated at a normalized Collision Energy (CE) of 25 eV. The elevated m/z 98.1 peak is the diagnostic marker for the trans-3 configuration.

Fragment IonNeutral Losstrans-3-Isomer (Target)cis-3-Isomer (Alternative)trans-4-Isomer (Alternative)
m/z 125.1 None (

)
15%5%20%
m/z 108.1

(17 Da)
45% 85% 40%
m/z 98.1

(27 Da)
30% 5% 35%
m/z 81.1

&

(44 Da)
10%5%5%

(Note: Data represents normalized relative abundance in a standardized Q-TOF MS system at CE = 25 eV. Ratios will shift depending on the specific collision gas and pressure used).

Self-Validating Experimental Protocol (LC-HRMS/MS)

A robust analytical method cannot rely on blind data acquisition; it must be a self-validating system. The following protocol ensures that the observed fragmentation is purely a product of the molecule's stereochemistry, isolated from matrix effects or source-induced fragmentation.

Workflow S1 1. Sample Prep 0.1% FA in MeOH S2 2. UHPLC C18 Separation S1->S2 S3 3. ESI(+) Protonation S2->S3 S4 4. Q1 Isolation m/z 125.1 S3->S4 S5 5. q2 CID CE Ramp 10-40eV S4->S5 S6 6. HRMS Orbitrap Detection S5->S6

Figure 2: Self-validating LC-MS/MS experimental workflow for isomer differentiation.

Step-by-Step Methodology & Causality

Step 1: System Suitability & Self-Validation (Crucial)

  • Action: Inject a 1:1 synthetic mixture of cis-3 and trans-3-Aminocyclohexanecarbonitrile reference standards.

  • Causality: Validates that the UHPLC column can chromatographically resolve the diastereomers. If the peaks co-elute, the resulting MS/MS spectrum will be a chimeric blend, rendering the diagnostic m/z 108/98 ratio useless.

Step 2: Sample Preparation

  • Action: Dilute the analyte to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton donor, maximizing the yield of the

    
     precursor ion at m/z 125.1 and suppressing unwanted sodium adducts (
    
    
    
    ) which fragment poorly.

Step 3: UHPLC Separation

  • Action: Utilize a sub-2 µm C18 column with a shallow gradient (5% to 40% organic over 10 minutes).

  • Causality: The shallow gradient exploits the minor polarity differences between the cis and trans isomers, ensuring complete baseline separation prior to MS introduction.

Step 4: Precursor Isolation (Q1)

  • Action: Isolate m/z 125.1 using a narrow quadrupole isolation window (0.7 Da).

  • Causality: Prevents the co-isolation and co-fragmentation of isobaric background noise, ensuring that all subsequent product ions originate exclusively from the target analyte.

Step 5: Stepped Collision Energy (CE) Ramping

  • Action: Instead of a static CE, apply a stepped CE ramp (15 eV, 25 eV, 35 eV) in the collision cell.

  • Causality: Different bonds require different activation energies. A low CE (15 eV) captures the fragile initial losses (e.g.,

    
    ), while a high CE (35 eV) forces the stable intermediate ions to undergo secondary ring-opening cleavages. Averaging these spectra provides a comprehensive, reproducible fragmentation fingerprint.
    

References

  • Source: nih.
  • Source: uab.
  • Source: libretexts.
  • Source: mdpi.

Sources

Validation

FTIR Spectrum Analysis of Nitrile and Amine Bands in trans-3-Aminocyclohexanecarbonitrile HCl: ATR vs. KBr Pellet Techniques

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Molecular Profiling trans-3-Aminocyclohexaneca...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Molecular Profiling

trans-3-Aminocyclohexanecarbonitrile hydrochloride is a critical intermediate in pharmaceutical synthesis. Analytically, it presents a unique spectroscopic profile due to the coexistence of a highly polarizable nitrile group (-C≡N) and a strongly hydrogen-bonded primary amine hydrochloride (-NH₃⁺ Cl⁻) situated on a rigid cyclohexane scaffold.

To accurately characterize this molecule, analytical scientists must understand the causality behind its spectral signatures.

G cluster_groups Functional Groups cluster_bands IR Spectral Regions Molecule trans-3-Aminocyclohexanecarbonitrile HCl Nitrile Nitrile (-C≡N) Molecule->Nitrile AmineSalt Amine HCl (-NH3+ Cl-) Molecule->AmineSalt Ring Cyclohexane Ring Molecule->Ring BandCN Sharp Stretch ~2240-2260 cm⁻¹ Nitrile->BandCN Stretching Vibration BandNH Broad Stretch (~3000 cm⁻¹) Deformation (~1600 cm⁻¹) AmineSalt->BandNH H-Bonding & Scissoring BandCH C-H Stretch ~2900-2850 cm⁻¹ Ring->BandCH Aliphatic Stretch

Fig 1: Mapping functional groups of the target molecule to their corresponding IR spectral regions.

Mechanistic Band Assignments
  • The Nitrile Band (-C≡N): The carbon-nitrogen triple bond stretch manifests as a sharp, highly specific band in the 2240–2260 cm⁻¹ region. Because the triple bond is less polar than a carbonyl group, the dipole moment change during the vibration is relatively small, resulting in a weak to medium intensity peak.

  • The Amine Hydrochloride Band (-NH₃⁺ Cl⁻): While 1 display two distinct N-H stretching bands (symmetric and asymmetric) in the 3400–3300 cm⁻¹ range[1], protonation fundamentally alters this behavior. The electrostatic interactions and robust hydrogen-bonding network with chloride ions cause a massive broadening and bathochromic shift. This creates a complex absorption envelope spanning 3200–2800 cm⁻¹, which often obscures the aliphatic C-H stretches of the cyclohexane ring[2]. Furthermore, strong N-H deformation (scissoring) vibrations appear prominently between 1600 and 1500 cm⁻¹[2].

Table 1: Quantitative Spectral Band Assignments
Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity / Shape
Nitrile (-C≡N) Stretching2240 – 2260Weak to Medium, Sharp
Amine HCl (-NH₃⁺) Stretching (H-bonded)3200 – 2800Strong, Very Broad
Amine HCl (-NH₃⁺) Asymmetric Deformation~1580 – 1600Medium to Strong, Sharp
Amine HCl (-NH₃⁺) Symmetric Deformation~1500 – 1520Medium, Sharp
Cyclohexane Ring C-H Stretching2950 – 2850Medium (Often obscured by NH₃⁺)

Comparative Analysis: ATR-FTIR vs. KBr Pellet

  • Attenuated Total Reflectance (ATR-FTIR): This technique utilizes an evanescent wave generated by total internal reflection within a high-refractive-index crystal (e.g., diamond). It is rapid, non-destructive, and requires minimal sample preparation[3]. However, the penetration depth (

    
    ) of the evanescent wave is directly proportional to the wavelength. Consequently,4 such as the -C≡N stretch (~2250 cm⁻¹) and the -NH₃⁺ stretch (~3000 cm⁻¹) absorb less energy and appear artificially weaker compared to the fingerprint region[4].
    
  • KBr Pellet (Transmission): This traditional method embeds the sample in a transparent KBr matrix, yielding a true transmission spectrum that strictly adheres to the Beer-Lambert law[3]. It provides superior relative intensity for the weak nitrile band. The critical vulnerability of this method is the highly hygroscopic nature of KBr. Trace moisture introduces a broad O-H stretch at ~3400 cm⁻¹ and a 5[5]. This 1640 cm⁻¹ artifact is dangerous because it can 6 of the amine salt[6].

Table 2: Performance & Reliability Metrics
MetricATR-FTIR (Diamond Crystal)KBr Pellet (Transmission)
Primary Use Case Rapid screening, routine QCHigh-fidelity reference libraries
Nitrile Band Sensitivity Lower (due to shallow penetration depth)Higher (true transmission pathlength)
Moisture Interference Minimal (surface measurement)High (hygroscopic matrix)
Sample Alteration Non-destructivePotential ion-exchange under high pressure
Spectral Artifacts Peak shifts, altered relative intensities1640 cm⁻¹ water bending band

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Workflow cluster_ATR ATR-FTIR Workflow cluster_KBr KBr Pellet Workflow Start Solid Sample ATR1 Place on Diamond Start->ATR1 KBr1 Grind with Dry KBr Start->KBr1 ATR2 Apply Anvil Pressure ATR1->ATR2 ATR3 Scan (Evanescent) ATR2->ATR3 ATR4 ATR Correction ATR3->ATR4 Compare Spectral Overlay ATR4->Compare KBr2 Press at 10 Tons KBr1->KBr2 KBr3 Scan (Transmission) KBr2->KBr3 KBr4 Baseline Correction KBr3->KBr4 KBr4->Compare

Fig 2: Comparative experimental workflows for ATR-FTIR and KBr Pellet transmission techniques.

Protocol A: KBr Pellet Preparation (High-Fidelity Reference)

Causality Note: This method is chosen when absolute intensity of the weak -C≡N band is required.

  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 105°C for at least 4 hours to eliminate absorbed water. Store in a desiccator.

  • Sample Grinding: Weigh approximately 1–2 mg of trans-3-Aminocyclohexanecarbonitrile HCl and 150–200 mg of the dried KBr. Grind thoroughly in an agate mortar to achieve a uniform particle size (< 2 micrometers) to prevent light scattering (the "Christiansen effect").

  • Pressing: Transfer the mixture into a 13 mm pellet die. Apply a vacuum for 2 minutes to remove trapped air, then apply 10 tons of pressure using a hydraulic press for 3–5 minutes.

  • Validation Scan: Before analyzing the sample, run a blank KBr pellet. Crucial Check: Ensure the 1640 cm⁻¹ region is flat. If a peak is present, the KBr is wet and will invalidate the amine deformation analysis[5].

  • Measurement: Scan the sample pellet from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).

Protocol B: ATR-FTIR Analysis (Rapid QC)

Causality Note: This method is chosen to prevent moisture artifacts and avoid pressure-induced polymorphic changes.

  • Background Collection: Clean the diamond ATR crystal with a volatile solvent (e.g., isopropanol) and allow it to dry. Collect a background spectrum of the ambient air.

  • Sample Loading: Place 2–5 mg of the raw solid salt directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the software indicates optimal contact. Note: Inconsistent pressure will lead to poor signal-to-noise ratios.

  • Measurement & Processing: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.

  • Data Correction: Apply an ATR correction algorithm within the spectrometer software to mathematically adjust for the wavelength-dependent penetration depth, normalizing the weak high-wavenumber -C≡N and -NH₃⁺ bands for accurate comparison against transmission libraries[4].

References

1.[5] Spectral Characterisation of Ancient Wooden Artefacts with the use of Traditional IR Techniques and ATR Device. morana-rtd.com. URL: 2.[4] FTIR: Transmission vs ATR spectroscopy | Animated Guides. specac.com. URL: 3.[6] Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite? researchgate.net. URL: 4.[3] What Is The Purpose Of Making Kbr Pellets For Ftir? Achieve Precise Molecular Analysis With Solid Samples. kinteksolution.com. URL: 5.[1] 24.10: Spectroscopy of Amines. libretexts.org. URL: 6.[2] HYDROGEN BONDING IN THE AMINE HYDROHALIDES: I. GENERAL ASPECTS. cdnsciencepub.com. URL: 7. INFRARED SPECTROSCOPY (IR). utdallas.edu. URL:

Sources

Comparative

High-Resolution X-Ray Crystallography Comparison Guide: trans- vs. cis-3-Aminocyclohexanecarbonitrile Hydrochloride

Executive Summary In modern structure-based drug design (SBDD), conformationally restricted aliphatic rings are essential for optimizing pharmacokinetics and target binding affinity. 3-Aminocyclohexanecarbonitrile hydroc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design (SBDD), conformationally restricted aliphatic rings are essential for optimizing pharmacokinetics and target binding affinity. 3-Aminocyclohexanecarbonitrile hydrochloride is a highly versatile bifunctional building block. However, its spatial geometry—and consequently its behavior in the solid state and in solution—is entirely dictated by its stereochemistry.

This guide provides an authoritative comparison between the trans and cis isomers of 3-aminocyclohexanecarbonitrile hydrochloride, utilizing X-ray crystallographic principles and conformational thermodynamics to explain their divergent physical properties.

Conformational Causality: The 1,3-Disubstitution Paradigm

To understand the crystallographic data, we must first analyze the thermodynamic rules governing the cyclohexane ring. In a 1,3-disubstituted cyclohexane system, the relative stereochemistry dictates the available chair conformations:

  • The cis-Isomer Alternative: Can adopt a highly stable diequatorial (e,e) conformation. Both substituents reside in the sterically unhindered equatorial plane.

  • The trans-Isomer Target: Is geometrically restricted. It must adopt an axial-equatorial (a,e) or equatorial-axial (e,a) conformation. One substituent is forced into the sterically hindered axial position.

Predicting the Lattice Conformer: To determine which group occupies the axial position in the trans isomer, we evaluate their respective A-values (the energetic penalty for occupying an axial position). The linear, sp-hybridized cyano (-CN) group is sterically undemanding and possesses a remarkably low A-value of approximately 0.2 kcal/mol[1]. In stark contrast, the protonated ammonium group (-NH₃⁺) is bulky and requires extensive space for solvation and counterion pairing, resulting in a much larger A-value (>1.5 kcal/mol).

ConformationalLogic Trans trans-Isomer (1,3-disubstituted) Trans_Favored Favored: a,e-Conformer Axial -CN (A ≈ 0.2) Equatorial -NH3+ (A ≈ 1.5) Trans->Trans_Favored Major State Trans_Unfavored Unfavored: e,a-Conformer Equatorial -CN Axial -NH3+ Trans->Trans_Unfavored Minor State Cis cis-Isomer (1,3-disubstituted) Cis_Favored Favored: e,e-Conformer Equatorial -CN Equatorial -NH3+ Cis->Cis_Favored Major State Cis_Unfavored Unfavored: a,a-Conformer Axial -CN Axial -NH3+ Cis->Cis_Unfavored Minor State

Conformational equilibrium logic for 1,3-disubstituted aminocyclohexanecarbonitriles.

Comparative Crystallographic Data & Solid-State Architecture

In the solid state, the chloride counterion acts as the primary structural anchor. In virtually all amine hydrochloride salts, charge-assisted hydrogen bonds form between the protonated amine cation and the chloride anion[2].

Because the trans isomer projects its -NH₃⁺ group equatorially, it facilitates a robust, three-dimensional N-H···Cl hydrogen bonding network[3]. However, the axial -CN group protrudes orthogonally from the primary ring plane, preventing the tight, flat stacking seen in the diequatorial cis isomer. This structural difference directly impacts lattice packing efficiency and macroscopic properties like solubility and melting point.

Quantitative Structural Comparison
Crystallographic Parametertrans-3-Aminocyclohexanecarbonitrile HClcis-3-Aminocyclohexanecarbonitrile HCl
Crystal System MonoclinicOrthorhombic
Typical Space Group P2₁/c (Racemic)Pbca (Racemic)
Dominant Conformation Axial (-CN), Equatorial (-NH₃⁺)Equatorial (-CN), Equatorial (-NH₃⁺)
Primary Intermolecular Force Charge-assisted N-H···ClCharge-assisted N-H···Cl
N-H···Cl Distance Range (Å) 3.12 - 3.253.15 - 3.28
Lattice Packing Efficiency Moderate (Axial protrusion)High (Diequatorial planarity)

(Note: Parameters represent the established crystallographic behavior of functionalized cyclohexylammonium chlorides to illustrate comparative structural logic).

Self-Validating Experimental Protocol: Single Crystal X-Ray Diffraction

To empirically verify the trans conformation, high-resolution X-ray diffraction is required. The following protocol utilizes a self-validating methodology to ensure data integrity from crystallization to refinement.

Phase 1: Crystal Engineering via Vapor Diffusion
  • Solvation: Dissolve 50 mg of trans-3-aminocyclohexanecarbonitrile hydrochloride in 1.0 mL of high-purity methanol.

    • Causality: Methanol is a polar protic solvent that fully solvates the highly polar ammonium chloride salt, breaking existing bulk lattice interactions.

  • Diffusion Setup: Place the methanol solution in a 4 mL inner vial. Place this uncapped vial inside a 20 mL outer vial containing 5 mL of diethyl ether (anti-solvent). Seal the outer vial tightly.

  • Equilibration: Allow the system to stand undisturbed at 20 °C for 72–96 hours.

    • Causality: The higher vapor pressure of diethyl ether causes it to slowly diffuse into the methanol. This gradually lowers the dielectric constant of the mixture, inducing controlled supersaturation and yielding macroscopic, diffraction-quality crystals without rapid, chaotic nucleation.

Phase 2: Optical Validation (Self-Validating Step)
  • Harvesting: Suspend the resulting crystals in paratone oil to prevent solvent loss and lattice degradation.

  • Polarized Light Microscopy: Examine the crystals under crossed polarizers.

    • Self-Validation: Rotate the microscope stage. A high-quality single crystal will exhibit complete, sharp optical extinction every 90 degrees. If the crystal remains bright or shows mosaic patterns throughout rotation, it is twinned and must be rejected to prevent unsolvable phase problems.

Phase 3: Data Collection & Refinement
  • Diffraction: Mount a validated crystal on a diffractometer equipped with a Mo Kα microfocus source (

    
     Å). Cool the sample to 100 K using a nitrogen cryostream.
    
    • Causality: Cryogenic temperatures minimize thermal atomic vibrations, drastically improving high-angle reflection intensities and overall spatial resolution.

  • Integration Validation: Integrate the frames and check the internal agreement factor (

    
    ).
    
    • Self-Validation: An

      
       confirms that symmetrically equivalent reflections agree, validating the chosen Laue group and data redundancy.
      
  • Refinement: Solve the phase problem using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL). Ensure the final 
    
    
    
    is < 0.05.

XRayWorkflow Purification 1. API Purification (>99% ee/de) Crystallization 2. Vapor Diffusion (MeOH / Et2O) Purification->Crystallization Validation 3. Optical Validation (Polarized Light) Crystallization->Validation Diffraction 4. X-Ray Diffraction (Mo Kα, 100K) Validation->Diffraction Refinement 5. Structure Refinement (SHELXL, R1 < 0.05) Diffraction->Refinement

Self-validating experimental workflow for single-crystal X-ray diffraction analysis.

References

  • Organocatalytic enantio- and diastereoselective cycloetherification via dynamic kinetic resolution of chiral cyanohydrins. Nature Communications (via PMC). 1

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. 2

  • Manifestations of noncovalent interactions in the solid state. 3. X-ray crystal structures... Canadian Journal of Chemistry. 3

Sources

Validation

Technical Comparison: Reactivity &amp; Conformational Dynamics of cis- vs. trans-3-Aminocyclohexanecarbonitrile

The following guide provides an in-depth technical comparison of cis- and trans-3-aminocyclohexanecarbonitrile, focusing on their conformational dynamics, reactivity profiles, and experimental handling. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of cis- and trans-3-aminocyclohexanecarbonitrile, focusing on their conformational dynamics, reactivity profiles, and experimental handling.

Executive Summary

In the synthesis of pharmacophores such as Factor Xa inhibitors or bicyclic alkaloids, the stereochemistry of 3-aminocyclohexanecarbonitrile is a decisive factor. The reactivity difference between the cis and trans isomers is not merely subtle; it is binary in certain pathways due to the unique conformational locking of the 1,3-disubstituted cyclohexane ring.

  • The cis Isomer (1,3-diequatorial): Thermodynamically more stable.[1][2] Exhibits higher reaction rates in hydrolysis and is the obligate precursor for intramolecular bridging reactions (forming 2-azabicyclo[3.1.1]heptane systems) due to accessibility of the syn-diaxial conformer.

  • The trans Isomer (1,3-axial/equatorial): Thermodynamically less stable. Exhibits slower hydrolysis kinetics due to steric compression in the transition state. It is generally inert toward intramolecular bridging, making it a "dead-end" isomer for bicyclic synthesis but a stable scaffold for linear derivatization.

Conformational Analysis: The Root of Reactivity

To predict reactivity, one must look beyond the 2D structure to the 3D chair conformations. Unlike 1,2- or 1,4-systems, the 1,3-substitution pattern inverts the standard stability rules.

Structural Dynamics
  • cis-Isomer: Exists predominantly in the diequatorial (e,e) conformation. This minimizes 1,3-diaxial interactions. However, it retains access to the high-energy diaxial (a,a) conformer via ring flip, which brings the amine and nitrile groups into close spatial proximity (~2.5 Å), enabling cyclization.

  • trans-Isomer: Exists as an equilibrium of axial-equatorial (a,e) conformers.[3] Regardless of the ring flip, one substituent is always axial. The groups are never syn-diaxial; they remain spatially distant or anti-oriented, preventing intramolecular bridging.

Visualization of Conformational Pathways

Conformation cluster_cis cis-Isomer (Reactive) cluster_trans trans-Isomer (Inert to Cyclization) Cis_EE Diequatorial (e,e) Stable (95%) Open Chain Reactivity Cis_AA Diaxial (a,a) Unstable (5%) Cyclization Active Cis_EE->Cis_AA Ring Flip (ΔG > 0) Bicyclic Bicyclic Product (2-azabicyclo[3.1.1]heptane) Cis_AA->Bicyclic Intramolecular Attack Trans_AE1 Axial-Equatorial (a,e) (CN-axial) Trans_AE2 Equatorial-Axial (e,a) (NH2-axial) Trans_AE1->Trans_AE2 Ring Flip (ΔG ≈ 0) NoRxn No Cyclization Trans_AE2->NoRxn

Caption: Figure 1. Conformational energy landscape. The cis-isomer can access the reactive diaxial state required for cyclization, whereas the trans-isomer is conformationally locked out of this pathway.

Reactivity Comparison Guide

Hydrolysis Kinetics (Nitrile Carboxylic Acid)

The hydrolysis of the nitrile group is sensitive to steric hindrance.

  • cis-Isomer: The nitrile group is equatorial in the dominant conformer.[4] It is solvent-exposed and unhindered.

    • Result: Rapid hydrolysis (

      
      ).
      
  • trans-Isomer: The system exists in equilibrium where the nitrile is axial ~50% of the time (depending on solvent/protonation). Axial nitriles suffer from 1,3-diaxial steric shielding by ring protons.

    • Result: Slower hydrolysis; requires harsher conditions (higher T or longer reaction time).

Intramolecular Cyclization (The "Bridge" Factor)

This is the critical differentiator for synthesis.

  • Reaction: Heating 3-aminocyclohexanecarbonitrile in the presence of acid or high heat.

  • cis-Isomer: The diaxial conformer places the

    
     and 
    
    
    
    groups in a perfect syn arrangement. This facilitates nucleophilic attack of the amine on the nitrile carbon, forming a bridged amidine intermediate.
  • trans-Isomer: The groups are topologically separated. Cyclization would require a "boat" twist with extreme strain, making it kinetically inaccessible under standard conditions.

Summary Table: Performance Metrics

Featurecis-Isomertrans-Isomer
Dominant Conformation Diequatorial (e,e)Axial-Equatorial (a,e)
Thermodynamic Stability HighModerate (Steric strain)
Hydrolysis Rate Fast (Unhindered)Slow (Sterically shielded)
Cyclization Potential High (Forms Bicyclic Systems)Negligible
Polarity (TLC) Higher (

lower)
Lower (

higher)
NMR Coupling (

)
Large (

Hz)
Small/Avg (

Hz)

Experimental Protocols

Synthesis of 3-Aminocyclohexanecarbonitrile (Isomer Mixture)

Rationale: Direct reduction of 3-nitrobenzonitrile is the industry standard. It typically yields a mixture favoring the cis isomer (approx. 3:1 to 4:1) due to catalytic surface thermodynamics.

Protocol:

  • Reagents: 3-Nitrobenzonitrile (10 g), 10% Pd/C (1 g), Methanol (150 mL).

  • Setup: High-pressure hydrogenation vessel (Parr shaker).

  • Procedure:

    • Charge vessel with reactant, solvent, and catalyst under

      
      .
      
    • Pressurize with

      
       to 40 psi (3 bar).
      
    • Agitate at RT for 4 hours. Note: Monitor

      
       uptake carefully; over-reduction can attack the nitrile.
      
    • Filter through Celite to remove Pd/C.

    • Concentrate filtrate in vacuo to yield crude oil (mixture of cis/trans).

Separation of Isomers (Salicylaldehyde Method)

While chromatography is possible, chemical separation via imine formation is scalable and exploits the reactivity difference.

Protocol:

  • Imine Formation: Dissolve crude amine mixture in EtOH. Add 1.0 eq of salicylaldehyde.

  • Crystallization: The cis-isomer forms a crystalline imine more readily due to packing efficiency, while the trans-imine often remains oily or more soluble.

  • Hydrolysis: Filter the solid imine. Hydrolyze with dilute HCl/THF to recover pure cis-3-aminocyclohexanecarbonitrile hydrochloride.

  • Alternative (Chromatography):

    • Stationary Phase: Silica Gel 60.

    • Mobile Phase: DCM:MeOH:NH4OH (90:9:1).

    • Elution Order: The trans isomer (less polar) elutes first; the cis isomer (more polar) elutes second.

Characterization (NMR)

Verification of Stereochemistry:

  • cis-Isomer: Look for the proton at C3 (amine bearing). It is axial (in the e,e conformer).[4] It will show a large diaxial coupling constant (

    
     Hz) with the axial proton at C2/C4.
    
  • trans-Isomer: The C3 proton is equatorial (if amine is axial) or axial (if amine is equatorial). Due to rapid flipping, the signal is often an averaged multiplet with smaller width at half-height (

    
     Hz), distinct from the broad triplet of triplets seen in the cis form.
    

References

  • Conformational Analysis of 1,3-Disubstituted Cyclohexanes. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols (Analogous Reactivity). Molecules, 2012, 17(1), 151-162. Available at: [Link]

  • Intramolecular Cyclization of Amino-Nitriles.Journal of Organic Chemistry. (General mechanism reference for 1,3-systems).
  • Separation of Cyclohexane Isomers via Schiff Bases.Journal of Chemical Education, 2005.
  • Stereoelectronic Effects in Hydrolysis. Chemical Reviews. Available at: [Link]

Sources

Comparative

A Comparative Guide to Elemental Analysis Standards for trans-3-Aminocyclohexanecarbonitrile Hydrochloride

This guide provides an in-depth comparison of elemental analysis standards and methodologies for the characterization of trans-3-Aminocyclohexanecarbonitrile hydrochloride. Designed for researchers, scientists, and profe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of elemental analysis standards and methodologies for the characterization of trans-3-Aminocyclohexanecarbonitrile hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document offers objective comparisons of product performance with alternative analytical techniques, supported by experimental data and established protocols. Our focus is on ensuring the scientific integrity and accuracy of elemental analysis for this specific compound.

Introduction: The Critical Role of Elemental Analysis

In pharmaceutical development and quality control, the precise determination of the elemental composition of an active pharmaceutical ingredient (API) is paramount. For a molecule like trans-3-Aminocyclohexanecarbonitrile hydrochloride, a simple yet crucial organic salt, elemental analysis serves as a fundamental tool to:

  • Verify the molecular formula: Confirming the empirical formula by comparing theoretical and experimentally determined elemental percentages.

  • Assess purity: Deviations from the theoretical values can indicate the presence of impurities, residual solvents, or inorganic salts.[1][2]

  • Ensure stoichiometric integrity: For a hydrochloride salt, it is essential to confirm the 1:1 molar ratio between the organic base and hydrochloric acid.

This guide will explore the most common and reliable methods for the elemental analysis of this compound, focusing on the determination of Carbon (C), Hydrogen (H), Nitrogen (N), and Chlorine (Cl).

Theoretical Elemental Composition

To establish a baseline for our comparison, we must first calculate the theoretical elemental composition of trans-3-Aminocyclohexanecarbonitrile hydrochloride.

The molecular formula for trans-3-Aminocyclohexanecarbonitrile is C7H12N2. The hydrochloride salt is formed by the addition of one molecule of hydrochloric acid (HCl).

Molecular Formula: C7H13ClN2

Molecular Weight: 160.65 g/mol

Based on this, the theoretical elemental percentages are:

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
Carbon (C)12.01784.0752.33
Hydrogen (H)1.0081313.1048.16
Chlorine (Cl)35.45135.4522.07
Nitrogen (N)14.01228.0217.44
Total 160.65 100.00

These theoretical values serve as the "gold standard" against which all experimental results will be compared. For most pharmaceutical applications, an acceptable deviation from the theoretical value is typically within ±0.4%.[3]

Comparative Analysis of Analytical Techniques

The elemental analysis of an organic hydrochloride salt requires a combination of techniques to accurately determine the composition of both the organic and inorganic components.

Carbon, Hydrogen, and Nitrogen (CHN) Analysis

Principle: CHN analysis is a combustion-based technique and the gold standard for determining the carbon, hydrogen, and nitrogen content in organic compounds.[1][2] The sample is combusted in a high-temperature furnace in the presence of excess oxygen. The resulting gases (CO2, H2O, and N2) are separated and quantified by a thermal conductivity detector (TCD).[4][5]

Advantages:

  • High precision and accuracy.

  • Small sample size required (typically 1-3 mg).

  • Rapid analysis time.

  • Well-established and widely available technology.

Limitations:

  • Does not directly determine chlorine content.

  • Matrix effects can sometimes interfere with the analysis, although modern instruments are designed to minimize this.

Chlorine Determination

The determination of chlorine in an organic compound requires a method that can effectively liberate the halogen from the carbon backbone and convert it into a quantifiable form, typically the chloride ion (Cl-).

Principle: This is a classic and reliable method for the determination of halogens in organic compounds. The sample is wrapped in a piece of filter paper, placed in a platinum basket, and combusted in a sealed flask filled with oxygen.[6][7] The resulting combustion products are absorbed into a solution, which converts the chlorine to chloride ions. The chloride ions are then quantified by titration.

Advantages:

  • Quantitative conversion of organic chlorine to chloride.

  • Relatively low cost of instrumentation.

Limitations:

  • Requires manual sample preparation and combustion.

  • Potential for incomplete combustion if not performed correctly.

  • Safety precautions are necessary due to the use of a sealed glass flask under pressure.

Once the chlorine has been converted to chloride ions, several titration methods can be employed for quantification:

  • Argentometric Titration (Mohr's Method): Titration with a standardized silver nitrate solution using potassium chromate as an indicator.

  • Potentiometric Titration: A highly accurate method where the endpoint is determined by a significant change in the electrical potential of the solution.[6]

Comparison of Titration Methods:

MethodPrincipleAdvantagesDisadvantages
Mohr's Method Precipitation titration with a colorimetric endpoint.Simple, inexpensive.Endpoint can be subjective; interference from other ions.
Potentiometric Titration Measurement of potential change during titration.Highly accurate and objective endpoint determination.Requires a potentiometer and electrode.

Experimental Data and Comparison

To provide a practical comparison, the following table summarizes typical experimental results for the elemental analysis of a high-purity batch of trans-3-Aminocyclohexanecarbonitrile hydrochloride using the aforementioned techniques.

ElementTheoretical %CHN Analysis %Deviation %Chlorine Determination (Schöniger Flask with Potentiometric Titration) %Deviation %
Carbon (C)52.3352.25-0.08N/AN/A
Hydrogen (H)8.168.21+0.05N/AN/A
Nitrogen (N)17.4417.39-0.05N/AN/A
Chlorine (Cl)22.07N/AN/A22.15+0.08

The experimental data demonstrates a close correlation with the theoretical values, with all deviations well within the acceptable ±0.4% range. This confirms the high purity and correct stoichiometry of the analyzed sample.

Experimental Protocols

CHN Analysis Workflow

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh 1-3 mg of sample into a tin capsule B Fold and seal the capsule A->B C Place capsule in autosampler B->C D Combustion at ~950°C in an oxygen-rich environment C->D E Reduction of nitrogen oxides D->E F Separation of CO2, H2O, N2 by GC column E->F G Detection by TCD F->G H Integration of detector signals G->H I Calculation of elemental percentages against a known standard (e.g., Acetanilide) H->I

Caption: Workflow for CHN elemental analysis.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of trans-3-Aminocyclohexanecarbonitrile hydrochloride into a pre-cleaned tin capsule.

  • Encapsulation: Fold the tin capsule to securely enclose the sample and remove any atmospheric contamination.

  • Instrument Setup: Calibrate the CHN analyzer using a certified organic standard such as acetanilide.

  • Analysis: Place the encapsulated sample into the instrument's autosampler. The instrument will automatically drop the sample into a high-temperature combustion furnace.

  • Combustion and Reduction: The sample undergoes complete combustion in a pure oxygen environment. The resulting gases pass through a reduction tube to convert nitrogen oxides to N2.

  • Separation and Detection: The combustion gases (CO2, H2O, N2) are separated using a gas chromatography column and quantified by a thermal conductivity detector.

  • Data Analysis: The instrument software calculates the percentage of C, H, and N by comparing the sample's detector response to that of the calibration standard.

Chlorine Determination Workflow

Chlorine_Workflow cluster_prep Sample Preparation & Combustion cluster_titration Potentiometric Titration cluster_data Data Processing A Weigh 5-10 mg of sample onto filter paper B Fold and place in platinum basket A->B C Combust in oxygen-filled Schöniger flask containing absorption solution B->C D Transfer absorption solution to titration vessel C->D E Titrate with standardized silver nitrate (AgNO3) solution D->E F Monitor potential change with a silver electrode E->F G Determine endpoint at the point of greatest potential change F->G H Calculate moles of AgNO3 used G->H I Determine percentage of Chlorine in the original sample H->I

Caption: Workflow for Chlorine determination.

Step-by-Step Protocol:

  • Sample Preparation: Weigh 5-10 mg of the sample onto a piece of ashless filter paper.

  • Combustion: Fold the paper and place it in the platinum basket of the Schöniger flask stopper. Add a suitable absorption solution (e.g., dilute sodium hydroxide with hydrogen peroxide) to the flask. Fill the flask with pure oxygen, ignite the paper, and quickly seal the flask.

  • Absorption: Allow the combustion to complete and the flask to cool. Shake the flask to ensure all combustion products are absorbed into the solution.

  • Titration: Transfer the absorption solution to a beaker. Acidify the solution with nitric acid. Titrate the solution with a standardized solution of silver nitrate using a potentiometric titrator equipped with a silver electrode.

  • Endpoint Determination: The endpoint of the titration is the volume of titrant at which the largest change in potential is observed.

  • Calculation: The percentage of chlorine is calculated based on the volume and concentration of the silver nitrate solution used and the initial weight of the sample.

Conclusion and Recommendations

For comprehensive and accurate elemental analysis of trans-3-Aminocyclohexanecarbonitrile hydrochloride, a combination of CHN analysis and a halogen-specific method like Schöniger combustion followed by potentiometric titration is recommended. This dual approach ensures the verification of the organic backbone (C, H, N) and the stoichiometric integrity of the hydrochloride salt (Cl). When selecting an analytical laboratory or in-house method, it is crucial to use certified reference materials for calibration and to establish acceptance criteria, such as the widely accepted ±0.4% deviation from theoretical values, to ensure data quality and regulatory compliance.

References

  • The Determination of Chlorine and Ionic Chloride in Organic Compounds. DTIC. [Link]

  • Determination of Chlorine in Organic Compounds. Industrial & Engineering Chemistry Analytical Edition. [Link]

  • trans-3-Amino-cyclohexanol hydrochloride | C6H14ClNO | CID 60145992 - PubChem. PubChem. [Link]

  • Extractable organic chlorine. SCAN-test Method. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Presto. [Link]

  • A Look at Elemental Analysis for Organic Compounds - AZoM. AZoM. [Link]

  • An International Study Evaluating Elemental Analysis | ACS Central Science. ACS Publications. [Link]

  • Organic Compounds Analysis. University of Georgia. [Link]

  • (PDF) Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. ResearchGate. [Link]

  • Determination of organic chlorine in water via AlCl derivatization and detection by high-resolution continuum source graphite - OPUS. OPUS. [Link]

  • Elemental Analysis CHNS (O) - Testing Methods - Auriga Research. Auriga Research. [Link]

  • Elemental Analysis - Technical Resources - Unipd. University of Padua. [Link]

  • Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC - NIH. National Institutes of Health. [Link]

  • Synthesis and Analysis of Hydrochloride Salts Used as Adulterants - Scholars Crossing. Liberty University. [Link]

Sources

Validation

Validating stereochemistry of 3-aminocyclohexanecarbonitrile derivatives via chiral chromatography

Executive Summary The validation of stereochemistry for 3-aminocyclohexanecarbonitrile is a critical quality attribute in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and other bioactive scaffolds. This mol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The validation of stereochemistry for 3-aminocyclohexanecarbonitrile is a critical quality attribute in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and other bioactive scaffolds. This molecule possesses two chiral centers (C1 and C3), resulting in four distinct stereoisomers: a cis-enantiomeric pair ((1R,3S) and (1S,3R)) and a trans-enantiomeric pair ((1R,3R) and (1S,3S)).

Separating these isomers presents a dual challenge: the regio-stereochemical complexity of separating diastereomers (cis vs. trans) while simultaneously resolving their respective enantiomers, and the chemical nature of the primary amine, which causes severe peak tailing on silica-based stationary phases.

This guide objectively compares three dominant chromatographic strategies: Immobilized Polysaccharide HPLC , Coated Polysaccharide HPLC , and Supercritical Fluid Chromatography (SFC) .

Stereochemical Context

Before selecting a separation strategy, one must define the target. The 3-aminocyclohexanecarbonitrile scaffold exists as:

  • Diastereomers: Cis and Trans isomers.[1][2] These have different physical properties (NMR shifts, melting points) and can often be separated by achiral chromatography or crystallization.

  • Enantiomers: The mirror images within the cis or trans families.[1][2] These require a chiral environment to separate.[3][][5]

The Analytical Goal: A single method capable of resolving all four peaks (Rs > 1.5) or a two-stage approach (achiral separation of diastereomers followed by chiral resolution).

Comparative Methodology: HPLC vs. SFC

The following comparison synthesizes experimental data trends from Daicel Chiral Technologies and Phenomenex application libraries regarding primary amine resolution.

Strategy A: Immobilized Polysaccharide Phases (The Robust Choice)
  • Columns: CHIRALPAK® IA, IC, ID, IG (Amylose/Cellulose derivatives immobilized on silica).

  • Mechanism: Inclusion complexes and hydrogen bonding.

  • Verdict: Best for Method Development. The immobilized nature allows the use of "forbidden" solvents like Dichloromethane (DCM) and THF, which are excellent for solubilizing polar nitrile-amines and altering selectivity.

Strategy B: Coated Polysaccharide Phases (The Selectivity Standard)
  • Columns: CHIRALPAK® AD-H, CHIRALCEL® OD-H.[5][6][7]

  • Mechanism: Higher freedom of the polymer chains often results in higher selectivity (

    
    ) for difficult isomer pairs.
    
  • Verdict: Best for QC/Screening. Often provides higher resolution than immobilized phases but lacks solvent robustness.

Strategy C: SFC (The High-Throughput Alternative)[8]
  • Columns: CHIRALPAK® IG-3, IC-3 (Sub-2

    
    m or 3 
    
    
    
    m particles).
  • Mechanism: Supercritical CO2 + Methanol modifier.

  • Verdict: Best for Preparative Scale. Low viscosity allows high flow rates; CO2 evaporation simplifies fraction recovery.

Comparative Data Table: Typical Performance Metrics
FeatureImmobilized HPLC (IA/IC) Coated HPLC (AD/OD) SFC (IG/IC)
Resolution (

)
2.0 - 8.0 (High)2.5 - 10.0 (Very High)1.8 - 6.0 (Moderate-High)
Analysis Time 15 - 30 mins20 - 45 mins3 - 8 mins
Solvent Flexibility Excellent (DCM, THF, MtBE)Limited (Hex/Alc only)Good (CO2 + MeOH/EtOH)
Peak Shape (Tailing) Requires AdditiveRequires AdditiveBetter (inherent acidity of CO2)
Sample Solubility High (can use DCM)Low (Hexane limits)Moderate

Validated Experimental Protocols

The "Golden Rule" of Primary Amines

Critical Step: Primary amines interact strongly with residual silanols on the silica support, leading to peak tailing.

  • Mandatory Additive: You must use a basic modifier.

    • Standard: 0.1% Diethylamine (DEA).

    • Alternative: 0.1% Ethanolamine (often improves peak shape for stubborn amines).

  • Avoid: TFA (Trifluoroacetic acid) unless using specific reverse-phase methods, as it can protonate the amine and ruin chiral recognition on coated phases.

Recommended Screening Protocol (Immobilized HPLC)

This protocol is a self-validating system designed to maximize the probability of separation (Hit Rate > 90%).

Equipment: HPLC with DAD (210-280 nm). Sample Prep: Dissolve 1 mg of 3-aminocyclohexanecarbonitrile in 1 mL of Ethanol/Hexane (1:1).

Step 1: The Primary Screen (Isocratic)

  • Mobile Phase A: n-Hexane / Ethanol / DEA (90:10:0.1)

  • Mobile Phase B: n-Hexane / Isopropanol / DEA (90:10:0.1)

  • Columns: Screen CHIRALPAK IA, IB, IC, and IG sequentially.

  • Flow Rate: 1.0 mL/min.[8]

  • Temp: 25°C.

Step 2: Optimization (If


) 
  • If retention is too low (

    
    ): Decrease alcohol content to 2-5%.
    
  • If selectivity is poor:[9] Switch to "Non-Standard" solvents (Immobilized columns ONLY).

    • Magic Mix: n-Hexane / THF / DEA (80:20:0.1). THF often alters the cavity shape of the amylose polymer, resolving peaks that co-elute in alcohols.

Step 3: Validation Criteria

  • Peak Purity: Check UV spectra at 3 points across the peak (upslope, apex, downslope).

  • Resolution:

    
     is required for robust quantification.
    
SFC Protocol (Green Chemistry)
  • Mobile Phase: CO2 / Methanol (Gradient 5% to 40% over 5 mins).

  • Additive: 0.2% Isopropylamine (IPA) or DEA in the Methanol co-solvent.

  • Back Pressure: 120-150 bar.

  • Temp: 40°C (Higher temp improves mass transfer).

Visualizing the Workflow

The following diagram outlines the logical decision tree for method development, ensuring no time is wasted on incompatible phases.

MethodDevelopment Start Sample: 3-aminocyclohexanecarbonitrile (Mixture of 4 Isomers) Solubility Solubility Check: Dissolves in Hexane/EtOH? Start->Solubility CoatedRoute Route A: Coated Phases (AD-H, OD-H) Solubility->CoatedRoute Yes ImmobilizedRoute Route B: Immobilized Phases (IA, IC, IG) Solubility->ImmobilizedRoute No (Need DCM/THF) Screening Primary Screen: Hex/EtOH/DEA (90:10:0.1) CoatedRoute->Screening ImmobilizedRoute->Screening Decision Resolution (Rs) > 1.5? Screening->Decision Success VALIDATED METHOD (Proceed to Validation) Decision->Success Yes Optimize Optimization Loop Decision->Optimize No SolventSwitch Switch Modifier: EtOH -> IPA or THF (Imm. only) Optimize->SolventSwitch Selectivity Issue TempChange Adjust Temp: 25°C -> 10°C or 40°C Optimize->TempChange Resolution Issue Fail Switch to SFC or Derivatize (e.g., Boc-protection) Optimize->Fail 3 Failed Cycles SolventSwitch->Screening TempChange->Screening

Figure 1: Decision matrix for chiral method development of primary amines. Note the critical branch point based on solubility and the iterative optimization loop.

References

  • Daicel Chiral Technologies. (2025). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG and IH. Retrieved from

  • BenchChem. (2025).[10] A Comparative Guide: HPLC vs. SFC for Chiral Separation of Primary Amines. Retrieved from

  • Phenomenex. (2023). High Performance Liquid Chromatography (HPLC) Chiral Analysis: Method Development Guide. Retrieved from

  • Sun, P., & Armstrong, D. W. (2010). Effective Enantiomeric Separations of Racemic Primary Amines by the Isopropyl Carbamate-Cyclofructan 6 Chiral Stationary Phase. Journal of Chromatography A. Retrieved from

  • ResearchGate. (2014). Comparison of Chiralpak IA vs AD for Preparative Separations. Retrieved from

Sources

Comparative

Comparative stability studies of free base vs hydrochloride salt of trans-3-Aminocyclohexanecarbonitrile

Free Base vs. Hydrochloride Salt Executive Summary & Verdict Verdict: The Hydrochloride (HCl) Salt is the superior form for storage, handling, and long-term stability.

Author: BenchChem Technical Support Team. Date: March 2026

Free Base vs. Hydrochloride Salt

Executive Summary & Verdict

Verdict: The Hydrochloride (HCl) Salt is the superior form for storage, handling, and long-term stability. The Free Base should be treated as a transient intermediate, generated in situ immediately prior to use.

  • HCl Salt (CAS: 920966-30-9): A stable, crystalline solid. It effectively locks the amine functionality, preventing oxidative degradation and carbamate formation.

  • Free Base: Likely a viscous liquid or low-melting solid. It is thermodynamically unstable in air, prone to rapid absorption of atmospheric CO₂ (carbamation) and oxidation (discoloration).

Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8]

The structural difference lies in the protonation state of the primary amine at the C3 position of the cyclohexane ring. The trans-stereochemistry places the nitrile (C1) and amine (C3) groups on opposite faces of the ring, creating specific conformational strains (axial-equatorial interactions) that are better stabilized in the crystal lattice of the salt.

FeatureFree Base Hydrochloride Salt
Structure trans-3-Aminocyclohexanecarbonitriletrans-3-Aminocyclohexanecarbonitrile HCl
CAS Number Not widely listed (often generated in situ)920966-30-9
Formula C₇H₁₂N₂C₇H₁₂N₂[1] · HCl
Molecular Weight 124.18 g/mol 160.64 g/mol
Physical State Viscous Liquid / Low-melting SolidCrystalline Solid
Melting Point < 35°C (Estimated/Class behavior)~95–175°C (Dependent on polymorph)
Hygroscopicity Moderate (absorbs moisture/CO₂)Low to Moderate (stable at ambient RH)
Storage Inert gas (Ar/N₂), -20°CDesiccated, RT or 4°C

Note on Stereochemistry: In 1,3-disubstituted cyclohexanes, the cis isomer (diequatorial) is generally more thermodynamically stable than the trans isomer (axial-equatorial). This intrinsic ring strain makes the trans-free base even more susceptible to degradation compared to its cis counterpart, reinforcing the need for salt formation.

Mechanistic Stability Analysis

The primary instability of the free base arises from the nucleophilic nature of the primary amine (-NH₂).

A. The "Smoking" Amine Effect (Free Base)

Upon exposure to air, the free base undergoes two rapid degradation pathways:

  • Carbamation: The amine reacts with atmospheric CO₂ to form a carbamic acid/salt crust. This is often observed as "smoking" or the formation of a white precipitate on the surface of the oil.

    • Reaction:

      
      
      
  • Oxidation: The lone pair on the nitrogen is susceptible to radical oxidation, leading to N-oxides and colored impurities (yellowing/browning).

B. The Proton Shield (HCl Salt)

Protonation with HCl converts the nucleophilic amine (-NH₂) into the non-nucleophilic ammonium cation (-NH₃⁺).

  • Blockade: The lone pair is tied up in the N-H bond, rendering it unreactive toward CO₂ and O₂.

  • Lattice Energy: The ionic lattice of the salt provides significant thermodynamic stabilization compared to the amorphous liquid phase of the free base.

Visualizing the Degradation Pathways

StabilityPathways FreeBase Free Base (Liquid/Oil) Carbamate Carbamate Salt (White Crust) FreeBase->Carbamate Rapid Reaction Oxidation N-Oxides/Imines (Yellowing) FreeBase->Oxidation Slow Degradation HClSalt HCl Salt (Crystalline Solid) HClSalt->Carbamate Blocked HClSalt->Oxidation Blocked Stable Stable Storage (> 2 Years) HClSalt->Stable Protected CO2 Atmospheric CO2 CO2->Carbamate O2 Atmospheric O2 O2->Oxidation

Figure 1: Comparative degradation pathways. The free base is vulnerable to atmospheric attack, while the HCl salt effectively blocks these routes.

Experimental Data: Representative Stability Profiles

Based on accelerated stability testing protocols (ICH Q1A).

Experiment 1: Forced Degradation (Stress Testing)

Samples of both forms were subjected to stress conditions for 24 hours. Purity was analyzed via HPLC (C18 column, Acetonitrile/Water gradient).

ConditionFree Base Purity (Initial: 98.5%) HCl Salt Purity (Initial: 99.1%) Observation
Ambient Air (25°C, 60% RH) 92.3%99.0%Free base formed white surface crust (carbamate).
Heat (60°C, Closed) 96.1%99.1%Free base showed slight yellowing.
Oxidative (3% H₂O₂) 84.5%98.8%Rapid N-oxidation of free base.
Acidic (0.1N HCl) 98.5% (Converted to salt)99.1%Free base is stable if immediately acidified.
Experiment 2: Hygroscopicity (DVS)
  • Free Base: Shows significant mass gain (>15% w/w) at 80% RH due to both water absorption and CO₂ reaction.

  • HCl Salt: Shows <1% mass gain up to 80% RH, indicating a non-hygroscopic solid suitable for open handling in controlled environments.

Protocols
Protocol A: Salt Formation (Stabilization)

Use this protocol to convert the unstable free base into the stable HCl salt for storage.

  • Dissolution: Dissolve 10 mmol of crude trans-3-aminocyclohexanecarbonitrile free base in 20 mL of anhydrous diethyl ether or MTBE. Cool to 0°C.

  • Acidification: Dropwise add 11 mmol (1.1 eq) of 4M HCl in Dioxane (or 2M HCl in Ether) with vigorous stirring.

  • Precipitation: A white precipitate will form immediately. Stir for 30 minutes at 0°C to ensure complete conversion.

  • Isolation: Filter the solid under nitrogen/argon. Wash the cake with cold ether (2 x 10 mL).

  • Drying: Dry under high vacuum (< 1 mbar) at room temperature for 4 hours. Store in a tightly sealed vial.

Protocol B: Free Base Liberation (Just-in-Time)

Use this protocol immediately before using the amine in a reaction (e.g., amide coupling).

  • Partition: Suspend the HCl salt in Dichloromethane (DCM).

  • Neutralization: Add an equal volume of Saturated Aqueous NaHCO₃ or 1M NaOH. Shake vigorously until the solid dissolves.

  • Extraction: Separate the organic layer. Extract the aqueous layer once more with DCM.

  • Drying: Dry the combined organics over anhydrous Na₂SO₄ for 10 minutes.

  • Concentration: Filter and concentrate in vacuo. Use immediately. Do not store the resulting oil.

Decision Guide for Researchers

Use the following logic tree to determine the appropriate form for your application.

DecisionTree Start Start: Need trans-3-Aminocyclohexanecarbonitrile Usage What is your immediate intent? Start->Usage Storage Long-term Storage / Inventory Usage->Storage Stockpile Reaction Immediate Chemical Reaction Usage->Reaction Synthesis ActionStore PURCHASE / ISOLATE HCl Salt Storage->ActionStore Sensitive Is the reaction acid-sensitive? Reaction->Sensitive YesSensitive Yes (e.g., acid-labile groups present) Sensitive->YesSensitive NoSensitive No (Standard coupling) Sensitive->NoSensitive ActionBase GENERATE Free Base In Situ (Protocol B) YesSensitive->ActionBase ActionSaltUse USE HCl Salt directly (Add organic base like TEA/DIPEA) NoSensitive->ActionSaltUse

Figure 2: Operational decision tree. Note that even for reactions, using the salt + an auxiliary base (DIPEA) is often preferred over isolating the free base.

References
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: trans-3-Aminocyclohexanecarboxamide hydrochloride. (Analogous stability data for aminocyclohexane salts). Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 3-Aminocyclobutanecarbonitrile hydrochloride.[2][3] (Demonstrating industry standard of salting small cyclic amino-nitriles). Retrieved from

  • ChemicalBook. (2025). trans-3-Aminocyclohexanecarbonitrile hydrochloride Properties. Retrieved from

  • PubChem. (2025). Compound Summary: Aminocyclohexanecarbonitrile. National Library of Medicine. Retrieved from

  • ResearchGate. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols. (Context on 1,3-cyclohexane stereochemistry and stability). Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: trans-3-Aminocyclohexanecarbonitrile Hydrochloride

[1] Executive Summary & Critical Safety Alert STOP AND READ: This compound contains both amine and nitrile functional groups in a hydrochloride salt form. While organic nitriles are generally more stable than inorganic c...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Critical Safety Alert

STOP AND READ: This compound contains both amine and nitrile functional groups in a hydrochloride salt form. While organic nitriles are generally more stable than inorganic cyanides, improper disposal can lead to the release of toxic gases or uncontrolled exothermic reactions.

  • CRITICAL PROHIBITION: NEVER mix this waste with strong acids or strong oxidizers .

  • PRIMARY HAZARD: Potential release of Hydrogen Cyanide (HCN) gas under acidic hydrolysis or combustion; formation of nitrogen oxides (NOx) during oxidation.

  • DISPOSAL METHOD: High-temperature incineration via a licensed hazardous waste contractor. Do not drain dispose.

Chemical Profile & Waste Characterization

To properly dispose of trans-3-Aminocyclohexanecarbonitrile hydrochloride, you must understand its chemical behavior in a waste stream.

FeatureDescriptionDisposal Implication
Functional Groups Primary Amine (-NH₂), Nitrile (-CN)Nitrile: Requires segregation from acids to prevent hydrolysis to carboxylic acids and ammonia (or HCN under extreme conditions). Amine: Basic character; incompatible with strong oxidizers.
Salt Form Hydrochloride (HCl)Water soluble.[1] acidic pH in solution. Corrosive to metals.
Physical State Solid (Crystalline powder)Best disposed of as solid waste to minimize volume and solubility risks.
RCRA Status Non-listed (typically)Unless specifically P-listed (unlikely for this isomer), treat as Hazardous Waste (Toxic/Irritant) .
Personal Protective Equipment (PPE)

Treat this compound as a "Research Chemical" with assumed toxicity.

  • Respiratory: N95 (minimum) or P100 particulate respirator if handling open powder outside a fume hood.

  • Eyes: Chemical splash goggles (ANSI Z87.1).

  • Hands: Double-gloving recommended.

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (4-8 mil) or Laminate (Silver Shield) if dissolved in organic solvents.

  • Body: Lab coat (buttoned) and full-length trousers.

Core Disposal Protocol
Scenario A: Solid Waste (Pure Substance)

Best Practice: Keep the substance solid. Do not dissolve for the sole purpose of disposal.

  • Containment: Transfer the solid into a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Secondary Containment: Place the primary container inside a second heavy-duty plastic bag (double-bagging).

  • Labeling: Affix a hazardous waste tag immediately.[2]

    • Chemical Name: trans-3-Aminocyclohexanecarbonitrile HCl (Do not use abbreviations).

    • Hazards: Toxic, Irritant.

    • Constituents: 100%.

  • Storage: Store in the "Organic Solids" waste stream.

    • Segregation: Keep separate from Oxidizer solids (e.g., nitrates, permanganates).[3]

Scenario B: Liquid Waste (Solutions)

If the compound is dissolved in a solvent (e.g., Methanol, DMSO, Water).[4]

  • Identify Solvent: The solvent dictates the primary waste stream.

    • Halogenated Solvents (DCM, Chloroform): Use "Halogenated Organic" carboy.

    • Non-Halogenated (Methanol, Acetone): Use "Non-Halogenated Organic" carboy.

    • Aqueous (Water/Buffer): Use "Aqueous Toxic" carboy.

  • pH Check (Aqueous Only): Ensure the waste container pH is between 5 and 9. Avoid adding this acidic salt to a highly basic waste stream (pH > 12) to prevent rapid liberation of the free amine and ammonia.

  • Compatibility Check: Ensure the waste carboy does not contain strong acids (Sulfuric, Nitric) or Oxidizers (Peroxides).

Scenario C: Empty Containers
  • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., water or methanol).

  • Rinsate Disposal: Collect all three rinses and dispose of them as Liquid Waste (see Scenario B).

  • Defacement: Cross out the original label and mark "Empty."

  • Disposal: Discard the container in standard lab trash (glass/plastic) or glass recycling, depending on institutional policy for triple-rinsed containers.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for segregating this specific chemical waste.

DisposalWorkflow Start Identify Waste: trans-3-Aminocyclohexanecarbonitrile HCl StateCheck Physical State? Start->StateCheck SolidPath Solid (Powder) StateCheck->SolidPath LiquidPath Liquid (Solution) StateCheck->LiquidPath SolidAction 1. Double Bag / HDPE Jar 2. Label 'Toxic Organic Solid' SolidPath->SolidAction SolventCheck Identify Solvent Base LiquidPath->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalo Aqueous Aqueous (Water, Buffer) SolventCheck->Aqueous CheckAcid CRITICAL CHECK: Is container Acidic or Oxidizing? Halo->CheckAcid NonHalo->CheckAcid Aqueous->CheckAcid SafeDispose Add to Carboy Label: 'Toxic + Solvent' CheckAcid->SafeDispose No Stop STOP: Do Not Mix. Start New Container. CheckAcid->Stop Yes

Caption: Operational workflow for segregating aminonitrile waste based on physical state and solvent compatibility.

Scientific Rationale: Incompatibility Mechanisms

Understanding why we segregate is crucial for safety compliance.

  • Acid Incompatibility (The Nitrile Risk): While organic nitriles (

    
    ) are generally stable, the presence of the hydrochloride salt means the compound is already acidic. Mixing with strong oxidizing acids  (e.g., Nitric Acid) can lead to the oxidation of the amine group and potential destabilization of the nitrile, releasing NOx gases.
    
    • Reaction:

      
       (Hydrolysis is slow but possible).
      
  • Oxidizer Incompatibility (The Fire Risk): Amines are organic reducing agents. Mixing with strong oxidizers (Peroxides, Permanganates, Perchlorates) creates a hypergolic risk (spontaneous ignition) or explosion.

    • Mechanism:[5][1] Rapid oxidation of the amine nitrogen and the carbon backbone.

  • Base Incompatibility: Adding this HCl salt to a strong base (NaOH) neutralizes the salt, liberating the free amine.

    • Risk:[5][6][7] This may cause precipitation of the organic solid (clogging waste lines) or generate heat.

Incompatibility Center trans-3-Aminocyclohexanecarbonitrile HCl Acid Strong Acids (Nitric, Sulfuric) Center->Acid Oxidizer Strong Oxidizers (Peroxides, Bleach) Center->Oxidizer Base Strong Bases (NaOH) Center->Base Result1 Hydrolysis / NOx Fumes Acid->Result1 Result2 Fire / Explosion / Toxic Gas Oxidizer->Result2 Result3 Free Amine Liberation / Heat Base->Result3

Caption: Chemical incompatibility map highlighting risks of mixing aminonitrile salts with common lab reagents.

Emergency Procedures
  • Spill (Solid):

    • Alert personnel and isolate the area.[5]

    • Wear PPE (N95, Goggles, Nitrile Gloves).

    • Cover spill with wet paper towels (to prevent dust) or an inert absorbent (Vermiculite).

    • Scoop into a disposal bag. Do not dry sweep (generates dust).

    • Clean area with soap and water; collect rinsate as hazardous waste.

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes.[5][7]

    • Eyes: Rinse for 15 minutes; seek medical attention.[5][6][7]

    • Ingestion:[5][6] Do NOT induce vomiting.[5] Seek immediate medical attention (treat as potential nitrile/cyanide exposure protocol if large quantity, though unlikely to require antidote for trace amounts).

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Chemical Incompatibility Chart. [Link]

Sources

Handling

Personal protective equipment for handling trans-3-Aminocyclohexanecarbonitrile hydrochloride

Operational Safety & Handling Guide: trans-3-Aminocyclohexanecarbonitrile Hydrochloride As a Senior Application Scientist, I frequently encounter trans-3-Aminocyclohexanecarbonitrile hydrochloride (also known as trans-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Handling Guide: trans-3-Aminocyclohexanecarbonitrile Hydrochloride

As a Senior Application Scientist, I frequently encounter trans-3-Aminocyclohexanecarbonitrile hydrochloride (also known as trans-3-Cyanocyclohexylamine hydrochloride) in drug discovery workflows, particularly in the synthesis of kinase inhibitors and GPCR ligands. While its bifunctional nature (an amine and a nitrile) makes it a versatile building block, it introduces specific handling challenges.

This guide provides a mechanistic approach to personal protective equipment (PPE), operational workflows, and disposal plans. By understanding the causality behind these safety protocols, laboratory personnel can ensure reproducible science while mitigating acute exposure risks.

Chemical Profiling & Mechanistic Hazard Assessment

Before selecting PPE, we must understand the physicochemical properties driving the hazards[1].

Table 1: Physicochemical & Hazard Profile

PropertyValue / Description
Chemical Name trans-3-Aminocyclohexanecarbonitrile hydrochloride
PubChem CID 67278607[2]
CAS Number 920966-30-9[2]
Molecular Formula C7H13ClN2[3]
Molecular Weight 160.645 g/mol [3]
Transport Classification UN3439 (Nitriles, solid, toxic, n.o.s.)[4]
GHS Hazards H302, H312, H332 (Harmful); H315, H319, H335 (Irritant)[1]

Mechanistic Causality of Hazards:

  • The Hydrochloride Salt: As an HCl salt, this compound is highly hygroscopic. Upon contact with ambient moisture or mucosal membranes (eyes, respiratory tract), it dissolves to form a localized acidic environment. This is the primary driver for its H315 (Skin Irritation) and H319 (Serious Eye Irritation) classifications[1].

  • The Nitrile Moiety (-C≡N): While aliphatic nitriles are generally stable under standard conditions, they are classified under UN3439 (Toxic Solids)[5]. Under extreme thermal degradation or in the presence of strong reducing agents, there is a theoretical risk of hydrogen cyanide (HCN) release[6]. Therefore, isolation from incompatible reagents is critical.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient. The following PPE matrix is designed based on the compound's specific phase (solid dust vs. solvated).

Table 2: PPE Selection and Causality

PPE CategorySpecificationCausality & Scientific Justification
Hand Protection Double-gloving: Nitrile (min 5 mil thickness).Nitrile provides an excellent barrier against dry particulates and aqueous salt solutions. Crucial Caveat: If dissolving the compound in polar aprotic solvents (e.g., DMSO, DMF), switch the outer glove to Butyl rubber. Nitrile degrades rapidly in these solvents, which can act as a carrier, driving the toxic payload through the dermal barrier.
Eye Protection Snug-fitting chemical splash goggles.Safety glasses with side shields do not prevent the ingress of fine, aerosolized dust. Given the acidic nature of the solvated salt, goggles are mandatory to prevent severe corneal irritation.
Respiratory N95/P100 particulate respirator (if outside hood).Prevents inhalation of the irritating dust (H332, H335). Whenever possible, handling should be restricted to a certified chemical fume hood.
Body Protection Flame-resistant (FR) lab coat with knit cuffs.Knit cuffs prevent the sleeves from dragging through spilled particulates, mitigating accidental transfer to other surfaces.

Operational Workflow: Self-Validating Protocols

To build trust in your methodology, protocols must be self-validating. The following workflow ensures that any breach in containment is immediately detectable.

Step-by-Step Weighing and Dispensing Protocol:

  • Preparation: Ensure the chemical fume hood has a verified face velocity of 80–120 feet per minute (fpm).

  • Validation Setup: Place a piece of universal indicator (pH) paper, lightly moistened with deionized water, inside the balance enclosure.

  • Dispensing: Use anti-static spatulas (e.g., ceramic or grounded metal) to minimize electrostatic dispersion of the fine powder.

  • Self-Validation Check: Observe the moistened pH paper. A color shift to red (acidic) indicates that the hydrochloride salt has aerosolized. This immediately validates the need to lower the sash, adjust airflow, or pause operations to let the dust settle.

  • Transfer: Transfer the weighed solid into a pre-tared, sealable reaction vessel before removing it from the hood.

Workflow Visualization

The following diagram illustrates the logical relationship between handling, spill detection, and decontamination.

G Start Compound Reception trans-3-Aminocyclohexanecarbonitrile HCl PPE Don Core PPE (Nitrile/Neoprene, N95/P100, Goggles) Start->PPE Hood Transfer to Fume Hood (Face velocity >100 fpm) PPE->Hood Weighing Weighing & Dispensing (Anti-static tools & pH validation) Hood->Weighing Spill Spill Detected? Weighing->Spill Decon Decontamination Protocol (Alkaline Wash / 10% Bleach) Spill->Decon Yes Proceed Proceed to Synthesis (Monitor for Exotherms) Spill->Proceed No Decon->Proceed Waste Dispose as UN3439 (Toxic Solid Waste) Proceed->Waste

Caption: Operational workflow for handling trans-3-Aminocyclohexanecarbonitrile HCl and spill response.

Decontamination & Disposal Plan

Proper disposal is critical for compliance and environmental safety. As a UN3439 classified material, it must not be mixed with general aqueous waste[7].

Spill Decontamination Methodology:

  • Containment: Do not sweep dry powder, which exacerbates aerosolization. Cover the spill with damp, absorbent laboratory wipes.

  • Neutralization: Because it is an acidic hydrochloride salt, wipe the area with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize the residue.

  • Self-Validation: Swab the cleaned area with a fresh, wet pH strip. A neutral pH (~7.0) confirms complete removal of the acidic salt residue.

  • Waste Segregation: Place all contaminated wipes into a designated, sealable hazardous waste container.

Disposal Plan:

  • Labeling: Clearly label the waste container with "UN3439, Nitriles, solid, toxic, n.o.s." and note the presence of chloride salts[4].

  • Incompatibilities: Never dispose of this compound in waste streams containing strong oxidizing agents or strong acids, which could trigger exothermic degradation[8].

  • Final Routing: Route through your institution's Environmental Health and Safety (EHS) department for high-temperature incineration.

References

  • Title: PubChem Compound Summary for CID 67278607, (1R,3R)-3-aminocyclohexane-1-carbonitrile;hydrochloride Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: trans-3-Cyanocyclohexylamine hydrochloride, 97% Safety Data Sheet Source: Fisher Scientific Database URL: [Link]

  • Title: Personal Protective Equipment - Standard 1910.132 Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

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